24, 25-Dihydroxy VD2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H44O3 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+ |
InChIキー |
BPEQZNMKGFTMQE-YXACAVFMSA-N |
異性体SMILES |
CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |
正規SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
同義語 |
24,25-dihydroxyergocalciferol 24,25-dihydroxyvitamin D2 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Function of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant metabolite of vitamin D2, traditionally viewed as a product of the vitamin D inactivation pathway. However, emerging scientific evidence challenges this perspective, suggesting that 24,25(OH)₂D₂ possesses distinct biological functions, particularly in the realms of bone and cartilage homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂'s biological role, with a focus on its synthesis, metabolism, molecular mechanisms, and potential therapeutic applications. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Introduction
Vitamin D metabolism is a complex process essential for maintaining calcium and phosphate homeostasis and ensuring proper bone health. The two primary forms of vitamin D are D₂ (ergocalciferol) and D₃ (cholecalciferol). While vitamin D₃ is synthesized in the skin upon exposure to ultraviolet B radiation, vitamin D₂ is primarily obtained from dietary sources such as fortified foods and plants.[1] Both forms are biologically inactive and require two hydroxylation steps to become active. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form. The second hydroxylation, occurring mainly in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D).
The catabolism of vitamin D metabolites is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[2] This mitochondrial enzyme hydroxylates both 25(OH)D and 1,25(OH)₂D at the C-24 position, initiating their degradation.[3] The product of 25-hydroxyvitamin D₂ hydroxylation by CYP24A1 is 24,25-dihydroxyvitamin D₂. While historically considered an inactive byproduct destined for excretion, a growing body of research indicates that 24,25(OH)₂D₂ may have specific biological activities, particularly in cartilage development and bone fracture healing.
Synthesis and Metabolism of 24,25-Dihydroxyvitamin D₂
The synthesis of 24,25(OH)₂D₂ is a critical step in the catabolic cascade of vitamin D₂.
The Role of CYP24A1
The cytochrome P450 enzyme CYP24A1 is the key enzyme responsible for the 24-hydroxylation of vitamin D metabolites.[3] It is a mitochondrial inner membrane protein that catalyzes the conversion of 25(OH)D₂ to 24,25(OH)₂D₂.[4][5] The expression of CYP24A1 is tightly regulated, primarily induced by 1,25(OH)₂D₃, creating a negative feedback loop to control the levels of the active vitamin D hormone.[6]
Kinetic Parameters of CYP24A1
The catalytic efficiency of CYP24A1 for vitamin D₂ metabolites is a crucial factor in determining their circulating levels and biological activity. While comprehensive kinetic data for 24,25(OH)₂D₂ is still emerging, studies comparing the metabolism of D₂ and D₃ metabolites by human CYP24A1 provide valuable insights.
| Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹µM⁻¹) | Reference |
| 25(OH)D₃ | 0.34 | 12 | 35.3 | [7] |
| 1,25(OH)₂D₃ | 0.21 | 22 | 104.8 | [7] |
| 25(OH)D₂ | Similar to 25(OH)D₃ | - | Similar to 25(OH)D₃ | [4] |
| 1,25(OH)₂D₂ | - | - | ~50% of 1,25(OH)₂D₃ | [4] |
Table 1: Kinetic parameters of human CYP24A1 for various vitamin D metabolites. The catalytic efficiency (k_cat_/K_m_) for the initial hydroxylation of 25(OH)D₂ is similar to that of 25(OH)D₃, suggesting comparable rates of inactivation at low substrate concentrations.[4] In contrast, the catalytic efficiency for 1,25(OH)₂D₂ is approximately half that of 1,25(OH)₂D₃, indicating a potentially lower rate of inactivation for the active form of vitamin D₂.[4]
Biological Functions and Molecular Mechanisms
Recent research has begun to uncover specific biological roles for 24,25(OH)₂D₂, moving beyond its classification as a mere catabolite.
Role in Bone Fracture Healing
A significant body of evidence points to a crucial role for 24,25(OH)₂D₃ in the process of endochondral ossification during bone fracture repair. Studies using Cyp24a1-null mice, which cannot produce 24,25(OH)₂D₃, have demonstrated impaired callus formation and reduced stiffness of the healing bone.[8][9][10] This defect can be rescued by the administration of exogenous 24,25(OH)₂D₃.[8][9]
The molecular mechanism underlying this effect involves a specific signaling pathway initiated by the binding of 24,25(OH)₂D₃ to its effector molecule, FAM57B2 (also known as TLCD3B2).[8][9][10] FAM57B2 is a transmembrane protein that, upon binding to 24,25(OH)₂D₃, functions as a lactosylceramide synthase, producing lactosylceramide (LacCer).[8][9][11] LacCer then acts as a second messenger to promote chondrocyte maturation and optimize endochondral ossification within the fracture callus.[8][9][11]
Signaling Pathway in Bone Fracture Healing
Caption: Signaling pathway of 24,25(OH)₂D₂ in bone fracture healing.
Effects on Chondrocytes and Cartilage Homeostasis
In addition to its role in fracture healing, 24,25(OH)₂D₃ has been shown to directly influence chondrocyte differentiation and matrix metabolism. Studies on resting zone chondrocytes have demonstrated that treatment with 24,25-(OH)₂D₃ induces their differentiation into a phenotype responsive to 1,25-(OH)₂D₃, which is characteristic of growth zone chondrocytes.[12] This suggests a role for 24,25(OH)₂D in regulating the maturation of cartilage cells.
Furthermore, 24,25(OH)₂D₃ has been shown to modulate the activity of matrix metalloproteinases (MMPs) in chondrocytes. It can cause a dose-dependent increase in neutral metalloproteinase activity in resting zone chondrocytes, which is involved in the turnover of the cartilage matrix.[11] In the context of inflammation, 24,25(OH)₂D₃ has demonstrated protective effects against cartilage damage by modulating the expression of key matrix components.
| Treatment | Concentration (M) | Effect on Chondrocytes | Reference |
| 24R,25(OH)₂D₃ | 10⁻⁹ - 10⁻⁷ | Dose-dependent decrease in IL-1β-induced MMP-13 levels. | [13] |
| 24R,25(OH)₂D₃ | 10⁻⁹ - 10⁻⁷ | Dose-dependent increase in aggrecan (Acan) mRNA levels in the presence of IL-1β. | [13] |
| 24R,25(OH)₂D₃ | 10⁻⁹ - 10⁻⁷ | Dose-dependent increase in collagen type II (Col2a1) mRNA levels in the presence of IL-1β. | [13] |
Table 2: Dose-dependent effects of 24R,25(OH)₂D₃ on rat articular chondrocytes treated with IL-1β.[13]
Experimental Protocols
Quantitative Analysis of 24,25-Dihydroxyvitamin D₂ by LC-MS/MS
Objective: To accurately quantify the concentration of 24,25(OH)₂D₂ and other vitamin D metabolites in serum or plasma.
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity.[7]
Workflow Diagram:
Caption: Workflow for the quantitative analysis of 24,25(OH)₂D₂.
Detailed Protocol:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 24,25(OH)₂D₃).
-
Precipitate proteins by adding acetonitrile.
-
Perform solid-phase extraction (SPE) to isolate the vitamin D metabolites.[14]
-
-
Derivatization (Optional but Recommended for Low Concentrations):
-
Liquid Chromatography:
-
Inject the derivatized sample into an ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol with a small percentage of formic acid).[15]
-
-
Mass Spectrometry:
-
Data Analysis:
-
Calculate the concentration of 24,25(OH)₂D₂ by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
In Vitro Chondrocyte Differentiation Assay
Objective: To assess the effect of 24,25(OH)₂D₂ on the differentiation of chondrocytes.
Methodology: Primary chondrocytes or mesenchymal stem cells are cultured in a 3D environment (e.g., pellet culture or hydrogel) and treated with 24,25(OH)₂D₂. Differentiation is assessed by measuring the expression of chondrogenic markers.[5][8][17]
Key Chondrogenic Markers:
-
Aggrecan (ACAN): A major proteoglycan in the cartilage extracellular matrix.[1][18]
-
Collagen Type II (COL2A1): The primary collagen type in hyaline cartilage.[1][18]
-
SOX9: A key transcription factor for chondrogenesis.[5]
Experimental Workflow:
Caption: Experimental workflow for assessing chondrocyte differentiation.
Detailed Protocol:
-
Cell Culture:
-
Isolate primary chondrocytes from articular cartilage or mesenchymal stem cells from a suitable source (e.g., bone marrow).
-
Establish a 3D culture system, such as micromass pellet culture, to promote a chondrocytic phenotype.
-
-
Treatment:
-
Treat the cell cultures with varying concentrations of 24,25(OH)₂D₂ (e.g., 10⁻¹⁰ to 10⁻⁷ M) for a specified duration (e.g., 7-21 days).
-
Include appropriate vehicle controls.
-
-
Analysis:
-
Gene Expression: Extract RNA from the cell pellets and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ACAN, COL2A1, and SOX9.
-
Protein Expression: Fix, embed, and section the pellets for immunohistochemical staining of aggrecan and collagen type II.
-
Matrix Production: Quantify the amount of sulfated glycosaminoglycans (a major component of aggrecan) in the cell pellets using a biochemical assay (e.g., dimethylmethylene blue assay).
-
Conclusion and Future Directions
The accumulating evidence strongly suggests that 24,25-dihydroxyvitamin D₂ is not merely an inactive catabolite but a secosteroid with distinct biological functions, particularly in the skeletal system. Its role in promoting endochondral ossification during fracture healing via the FAM57B2/lactosylceramide pathway presents a novel therapeutic target for enhancing bone repair. Furthermore, its influence on chondrocyte differentiation and matrix metabolism highlights its potential in the context of cartilage health and diseases such as osteoarthritis.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Receptor Identification and Characterization: While FAM57B2 has been identified as an effector molecule, a comprehensive characterization of its binding affinity and specificity for 24,25(OH)₂D₂ is needed. The existence of other potential receptors for 24,25(OH)₂D₂ should also be explored.
-
Comparative Efficacy of D₂ and D₃ Metabolites: A direct and quantitative comparison of the biological activities of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ is essential to understand any potential differences in their therapeutic efficacy.
-
Translational Studies: Preclinical studies in larger animal models are necessary to validate the therapeutic potential of 24,25(OH)₂D₂ in fracture healing and cartilage repair before considering clinical trials in humans.
-
Development of Selective Analogs: The synthesis of specific and potent analogs of 24,25(OH)₂D₂ could lead to the development of novel therapeutics with enhanced efficacy and reduced off-target effects.
References
- 1. Studies on type II collagen and aggrecan production in human articular chondrocytes in vitro and effects of transforming growth factor-beta and interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of Chondrogenic Potential Markers in Cultured Chondrocytes from the Human Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin D Inhibits Activities of Metalloproteinase-9/-13 in Articular Cartilage In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metalloproteinase activity in growth plate chondrocyte cultures is regulated by 1,25-(OH)(2)D(3) and 24,25-(OH)(2)D(3) and mediated through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
- 17. Chondrogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 18. gmpc-akademie.de [gmpc-akademie.de]
The Synthesis of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) is a crucial secosteroid in human physiology, primarily obtained from dietary sources. Its biological activity is contingent on a series of hydroxylation events. While the activation pathway to 1,25-dihydroxyvitamin D2 is well-documented, the catabolic and alternative metabolic pathways are of significant interest for understanding vitamin D homeostasis and developing novel therapeutics. This technical guide provides an in-depth overview of the synthesis pathway of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a key metabolite in the vitamin D2 metabolic cascade.
The Core Synthesis Pathway
The synthesis of 24,25-dihydroxyvitamin D2 is a two-step enzymatic process. The initial step involves the conversion of dietary vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂), followed by a subsequent hydroxylation at the C24 position.
-
25-Hydroxylation of Vitamin D2: Upon absorption, vitamin D2 is transported to the liver, where it undergoes hydroxylation at the 25th carbon position. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2R1 , located in the endoplasmic reticulum. The product of this reaction is 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D2.[1]
-
24-Hydroxylation of 25-Hydroxyvitamin D2: The subsequent and defining step in the formation of 24,25(OH)₂D₂ is the hydroxylation of 25(OH)D₂ at the 24th position. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme CYP24A1 , also known as 25-hydroxyvitamin D 24-hydroxylase.[2][3] This enzyme is a key regulator of vitamin D metabolism, as it can also hydroxylate the active form, 1,25-dihydroxyvitamin D2, leading to its inactivation. The product of this specific reaction is 24,25-dihydroxyvitamin D2.[2]
Signaling Pathway Diagram
Caption: Synthesis pathway of 24,25-dihydroxyvitamin D2.
Quantitative Data
The enzymatic activity of CYP24A1 is crucial in determining the levels of various vitamin D metabolites. While specific kinetic parameters for the 24-hydroxylation of 25(OH)D₂ are not extensively reported in dedicated tables, studies have established a key comparative aspect of its metabolism. The catalytic efficiency (kcat/Km) of human CYP24A1 for the initial hydroxylation of 25(OH)D₂ is similar to that for 25-hydroxyvitamin D3 (25(OH)D₃), suggesting comparable rates of inactivation at low substrate concentrations.[2]
| Enzyme | Substrate | Km | kcat | kcat/Km | Organism | Reference |
| Human CYP24A1 | 25(OH)D₂ | N/A | N/A | Similar to 25(OH)D₃ | Human | [2] |
| Human CYP24A1 | 1,25(OH)₂D₃ | N/A | N/A | ~2x that of 1,25(OH)₂D₂ | Human | [2] |
| Rat CYP24A1 | 1,25(OH)₂D₃ | 0.34-15 mmol/mol phospholipid | 34 min⁻¹ (for 1,24,25(OH)₃D₃) | N/A | Rat | [3] |
Note: N/A indicates that specific values were not available in the cited literature. The Km values for rat CYP24A1 are expressed as the concentration in the membrane phase.
Experimental Protocols
The following section outlines a synthesized methodology for an in vitro assay to determine the synthesis of 24,25-dihydroxyvitamin D2 from 25-hydroxyvitamin D2 using recombinant human CYP24A1. This protocol is a composite of methodologies described in the scientific literature.
Expression and Purification of Recombinant Human CYP24A1
-
Vector and Host: The cDNA for human CYP24A1 is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture and Induction: A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 4-6 hours at a lower temperature (e.g., 28°C) to enhance protein folding and solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 1 mM EDTA, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation. If the recombinant CYP24A1 is expressed with an affinity tag (e.g., His-tag), it is purified using affinity chromatography (e.g., Ni-NTA resin). The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole. The purity of the enzyme is assessed by SDS-PAGE.
Reconstitution of CYP24A1 into Phospholipid Vesicles
-
Liposome Preparation: A mixture of phospholipids (e.g., a 3:1 ratio of phosphatidylcholine to phosphatidylethanolamine) in chloroform is dried under a stream of nitrogen to form a thin film. The lipid film is hydrated with a reconstitution buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl) to form multilamellar vesicles. Unilamellar vesicles are then prepared by sonication or extrusion through a polycarbonate membrane.
-
Reconstitution: The purified recombinant CYP24A1, solubilized in a detergent (e.g., n-octyl-β-D-glucopyranoside), is mixed with the prepared liposomes. The detergent is slowly removed by dialysis or with the use of Bio-Beads to allow the enzyme to incorporate into the lipid bilayer, forming proteoliposomes.
In Vitro 24-Hydroxylase Assay
-
Reaction Mixture: The standard reaction mixture contains the reconstituted CYP24A1 proteoliposomes, the substrate 25-hydroxyvitamin D2 (dissolved in a suitable solvent like ethanol and diluted), an electron transfer system (adrenodoxin and adrenodoxin reductase), and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Conditions: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes). The reaction is stopped by the addition of a solvent like acetonitrile or methanol.
-
Sample Preparation for Analysis: The reaction mixture is centrifuged to pellet the protein and lipids. The supernatant, containing the vitamin D metabolites, is collected. An internal standard (e.g., deuterated 24,25(OH)₂D₂) is added for quantification. The metabolites are then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a nonpolar solvent like hexane.
Analysis of 24,25-Dihydroxyvitamin D2 by HPLC or LC-MS/MS
-
Chromatographic Separation: The extracted and dried sample is reconstituted in the mobile phase and injected into an HPLC or LC-MS/MS system. A C18 reverse-phase column is typically used for separation.
-
HPLC with UV Detection: Isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is used to separate the different vitamin D metabolites. The eluate is monitored by a UV detector at a wavelength of approximately 265 nm. The retention time of the product is compared to that of a synthetic 24,25(OH)₂D₂ standard for identification. Quantification is performed by comparing the peak area of the product to a standard curve.
-
LC-MS/MS Analysis: For higher sensitivity and specificity, LC-MS/MS is the preferred method. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ion transitions for 24,25(OH)₂D₂ and the internal standard. This allows for accurate quantification even at low concentrations.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro synthesis of 24,25(OH)₂D₂.
Conclusion
The synthesis of 24,25-dihydroxyvitamin D2 via the action of CYP24A1 on 25-hydroxyvitamin D2 is a critical step in the metabolic cascade of vitamin D2. Understanding this pathway, its kinetics, and the methodologies to study it are essential for researchers in the fields of endocrinology, drug metabolism, and therapeutic development. The information and protocols provided in this guide offer a comprehensive resource for investigating the role of 24,25(OH)₂D₂ and the broader implications of vitamin D2 metabolism in health and disease.
References
The Role of 24,25-Dihydroxyvitamin D2 in Calcium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D plays a pivotal role in calcium and phosphate homeostasis, essential for maintaining skeletal health and various physiological functions. While 1α,25-dihydroxyvitamin D is the most biologically active metabolite, the function of other dihydroxylated forms, particularly 24,25-dihydroxyvitamin D, has been a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the role of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in calcium homeostasis. It delves into its metabolism, its effects on key target organs such as the intestine and bone, and its interaction with other regulatory hormones. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the available quantitative data, experimental methodologies, and signaling pathways.
Vitamin D Metabolism and the Place of 24,25-Dihydroxyvitamin D2
Vitamin D, obtained from dietary sources (as ergocalciferol or D₂) or synthesized in the skin (as cholecalciferol or D₃), is biologically inert and requires two hydroxylation steps for activation. The first hydroxylation occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and a key indicator of vitamin D status. The second hydroxylation takes place primarily in the kidneys. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D).
Alternatively, 25(OH)D can be hydroxylated by the enzyme 24-hydroxylase (CYP24A1) to form 24,25-dihydroxyvitamin D (24,25(OH)₂D). This step has traditionally been viewed as the first step in the catabolic pathway leading to the inactivation and excretion of vitamin D metabolites. However, emerging evidence suggests that 24,25(OH)₂D may possess biological functions of its own.
Vitamin D2 Metabolism Pathway. This diagram illustrates the key hydroxylation steps of vitamin D2 in the liver and kidneys, leading to the formation of its major metabolites, including 24,25-dihydroxyvitamin D2.
Quantitative Data on the Biological Effects of 24,25-Dihydroxyvitamin D Metabolites
The biological activity of 24,25(OH)₂D₂ is generally considered to be less potent than that of 1,25(OH)₂D₂. However, it does exhibit measurable effects on various aspects of calcium homeostasis. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: Comparative Bone Resorbing Activity of Vitamin D₂ Metabolites
| Compound | Concentration (M) | Relative Bone Resorption Activity (Compared to 1,25(OH)₂D₃) | Citation |
| 24-epi-1,25(OH)₂D₂ | 10⁻¹¹ - 10⁻⁸ | Weaker | [1] |
| 1,24S,25(OH)₃D₂ | 10⁻¹¹ - 10⁻⁹ | Similar to 24-epi-1,25(OH)₂D₂ | [1] |
Table 2: Comparative Effects of 1α,24(OH)₂D₂ and Calcitriol on Calcium Homeostasis in Rats
| Parameter | 1α,24(OH)₂D₂ | Calcitriol (1,25(OH)₂D₃) | Citation |
| Systemic Exposure | ~1/5th of Calcitriol | - | [2] |
| Oral Bioavailability | Similar to Calcitriol | - | [2] |
| Circulating Half-life | Similar to Calcitriol | - | [2] |
| Dose for similar serum Ca²⁺ increase (in vitamin D-deficient rats) | 30 times greater than Calcitriol | - | [2] |
| Increase in serum and urine Ca²⁺ (in normal rats) | Much lesser than Calcitriol | - | [2] |
Table 3: Relative Binding Affinity of Vitamin D₂ Metabolites to the Vitamin D Receptor (VDR)
| Compound | Relative Binding Affinity (Compared to 1,25(OH)₂D₃) | Citation |
| 24,25-(OH)₂D₂ | 1.7 times less potent than 24(R),25-(OH)₂D₃ | [3] |
| 1,25-(OH)₂D₂ | 1.3 times less potent | [3] |
| 24-epi-1,25(OH)₂D₂ | One-third as active | [4] |
Table 4: Effect of 24,25(OH)₂D₃ on Parathyroid Hormone (PTH) Release from Human Parathyroid Cells in Vitro
| Compound | Concentration | Effect on PTH Release | Citation |
| 24,25-(OH)₂D₃ | 1.0 ng/ml | No significant effect | [5] |
| 24,25-(OH)₂D₃ | 10 ng/ml | No significant effect | [5] |
Role in Intestinal Calcium Absorption
The primary mechanism by which vitamin D regulates calcium homeostasis is by modulating intestinal calcium absorption. The active form, 1,25(OH)₂D, upregulates the expression of genes involved in the transcellular transport of calcium, including the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.
The direct role of 24,25(OH)₂D₂ in regulating these transport proteins is less clear. Studies on its D3 counterpart, 24,25(OH)₂D₃, suggest it is significantly less potent than 1,25(OH)₂D₃ in stimulating intestinal calcium transport[4]. This reduced activity is likely due to its lower binding affinity for the Vitamin D Receptor (VDR)[3][4]. However, some studies suggest that 24,25(OH)₂D₃ may have non-genomic actions that could influence calcium transport[6].
Vitamin D Signaling in Intestinal Calcium Absorption. This diagram illustrates the genomic pathway of vitamin D in an enterocyte, highlighting the high affinity of 1,25(OH)₂D and the lower affinity of 24,25(OH)₂D₂ for the VDR, and the subsequent regulation of calcium transport proteins.
Role in Bone Metabolism
Vitamin D metabolites have complex effects on bone, influencing both bone formation by osteoblasts and bone resorption by osteoclasts. 1,25(OH)₂D can promote the differentiation of osteoblasts and the mineralization of bone matrix. It also indirectly stimulates bone resorption by inducing the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) in osteoblasts, which in turn activates osteoclasts.
Studies on 24,25(OH)₂D metabolites suggest they may also play a role in bone health. Some in vitro studies have shown that 24,25(OH)₂D₃ can enhance human osteoblast differentiation and mineralization, with its effects being mediated through the VDR[7][8]. In contrast, other studies suggest that 24-epi-1,25(OH)₂D₂ is a weaker inducer of bone resorption compared to 1,25(OH)₂D₃[1]. The precise and quantitative effects of 24,25(OH)₂D₂ on osteoblast and osteoclast activity require further investigation.
Interaction with Parathyroid Hormone (PTH)
Parathyroid hormone (PTH) is a key regulator of calcium homeostasis. It stimulates the renal production of 1,25(OH)₂D and also promotes calcium release from bone and reabsorption in the kidneys. In turn, 1,25(OH)₂D exerts negative feedback on PTH secretion.
The effect of 24,25(OH)₂D₂ on PTH secretion is not well established. In vitro studies using human parathyroid cells have shown that 24,25(OH)₂D₃, even at relatively high concentrations, does not have a direct short-term regulatory effect on PTH release[5]. This suggests that any influence of 24,25(OH)₂D₂ on PTH is likely indirect or requires longer-term exposure.
Experimental Protocols
Measurement of 24,25-Dihydroxyvitamin D₂ in Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of vitamin D metabolites.
1. Sample Preparation (Supported Liquid Extraction - SLE):
-
To 220 µL of serum, add 20 µL of an internal standard solution containing deuterated vitamin D metabolites.
-
Precipitate proteins by adding 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water, followed by vortexing and centrifugation.
-
Transfer the supernatant to an SLE plate.
-
Elute the vitamin D metabolites from the SLE plate using two 800 µL volumes of a methyl tert-butyl ether/ethyl acetate (90/10%) mixture.
-
Evaporate the elution solvent under nitrogen at 50 °C.
-
Reconstitute the dried extract in 125 µL of a water/methanol (50/50%) solution for LC-MS/MS analysis[1].
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 or equivalent column for chromatographic separation. A gradient elution with a mobile phase consisting of ammonium formate in water and methanol is typically employed to separate the various vitamin D metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard[1].
LC-MS/MS Workflow for Vitamin D Metabolite Analysis. This flowchart outlines the key steps involved in the extraction and quantification of vitamin D metabolites from serum samples.
In Vitro Bone Resorption (Pit) Assay
This assay measures the resorptive activity of osteoclasts cultured on a bone-like substrate.
1. Cell Culture:
-
Culture osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow macrophages) on calcium phosphate-coated plates or dentine slices.
-
Induce osteoclast differentiation by adding RANKL and M-CSF to the culture medium.
-
Treat the differentiated osteoclasts with varying concentrations of 24,25(OH)₂D₂ and appropriate controls (e.g., vehicle, 1,25(OH)₂D₂).
2. Quantification of Resorption:
-
After a defined incubation period (typically 5-6 days), remove the cells from the substrate.
-
Stain the resorption pits using a suitable dye (e.g., toluidine blue for dentine slices or visualize the cleared areas on calcium phosphate-coated plates).
-
Quantify the resorbed area using image analysis software.
Conclusion
The role of 24,25-dihydroxyvitamin D₂ in calcium homeostasis is complex and not yet fully elucidated. While traditionally considered an inactive catabolite, evidence suggests it possesses some biological activity, albeit with a lower potency than 1,25(OH)₂D₂. Its effects on intestinal calcium absorption, bone metabolism, and PTH secretion appear to be modest and may be mediated through both VDR-dependent and potentially VDR-independent pathways.
For researchers and drug development professionals, a deeper understanding of the specific actions of 24,25(OH)₂D₂ is crucial. Further studies are needed to establish clear dose-response relationships for its effects on calcium transport and bone cell function. Elucidating its specific signaling pathways, both genomic and non-genomic, will be key to determining its physiological relevance and potential as a therapeutic target. The experimental protocols outlined in this guide provide a framework for conducting such investigations and advancing our knowledge of this intriguing vitamin D metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. 25-Hydroxyvitamin D(3) suppresses PTH synthesis and secretion by bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of MAPK signaling on 1,25-dihydroxyvitamin D-mediated CYP24 gene expression in the enterocyte-like cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D2 (also known as 24,25-dihydroxyergocalciferol) is a significant metabolite of vitamin D2 (ergocalciferol). While often considered a product of the vitamin D catabolic pathway, its discovery and study have provided valuable insights into the complex metabolism of vitamin D. This technical guide provides an in-depth overview of the discovery, isolation, and characteristics of 24,25-dihydroxyvitamin D2, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.
Discovery and Biological Significance
The existence of 24,25-dihydroxyvitamin D metabolites was first established with the identification of the vitamin D3 analogue, 24,25-dihydroxycholecalciferol, in 1972 by the laboratory of Hector DeLuca and Michael F. Holick.[1] Subsequent research identified 24,25-dihydroxyvitamin D2 as a metabolite of vitamin D2.
The formation of 24,25-dihydroxyvitamin D2 is a key step in the catabolism of vitamin D2.[2][3] This process is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[2][4][5] This enzyme hydroxylates 25-hydroxyvitamin D2 at the 24-position, leading to the formation of 24,25-dihydroxyvitamin D2. This metabolite is generally considered to be biologically inactive and is a step towards the excretion of vitamin D metabolites from the body.[1][2]
The regulation of CYP24A1 is tightly controlled. Its expression is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D, creating a feedback loop to prevent vitamin D toxicity.[4] In the kidney, parathyroid hormone (PTH) downregulates CYP24A1, while fibroblast growth factor 23 (FGF-23) stimulates its expression.[3][5]
While primarily viewed as a catabolite, the ratio of 24,25-dihydroxyvitamin D to 25-hydroxyvitamin D can serve as a biomarker for vitamin D catabolic status and may be useful in identifying individuals with mutations in the CYP24A1 gene.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of 24,25-dihydroxyvitamin D2 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H44O3 | [8][9] |
| Molecular Weight | 428.65 g/mol | [8][9][10] |
| IUPAC Name | (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | [8] |
| CAS Number | 71183-99-8 | [8] |
Experimental Protocols
Isolation of 24,25-Dihydroxyvitamin D2 from Biological Samples
The isolation of 24,25-dihydroxyvitamin D2 from biological matrices such as plasma or serum typically involves liquid-liquid extraction followed by chromatographic purification. Modern methods often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.
Protocol: Extraction and Purification for LC-MS/MS Analysis
This protocol is a composite based on modern analytical methods for vitamin D metabolites.[11][12]
-
Sample Preparation:
-
To 100 µL of serum or plasma, add appropriate deuterated internal standards for 25-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2.
-
Add 200 µL of water and 100 µL of 0.1 M HCl.
-
Precipitate proteins by adding 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, with vortexing after each addition.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Perform organic extraction by adding 700 µL of hexane and 700 µL of methyl-tert-butyl ether (MTBE), with vortex mixing after the addition of each solvent.
-
Transfer the upper organic phase to a new tube and dry under a stream of nitrogen at 37 °C.
-
-
Derivatization (for enhanced MS detection):
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.
-
Add 40 µL of ethanol, dry the derivatized extract, and reconstitute in 60 µL of 60:40 (v/v) methanol/water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 or phenyl-hexyl reversed-phase column.
-
Mass spectrometric detection is performed in positive ion mode using multiple reaction monitoring (MRM).
-
Table of LC-MS/MS Parameters (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 24,25-dihydroxyvitamin D2 (DMEQ-TAD adduct) | 774.6 | 468.3 |
| 25-hydroxyvitamin D2 (DMEQ-TAD adduct) | 758.6 | 468.3 |
Note: The exact m/z values may vary slightly depending on the specific derivatizing agent and mass spectrometer used.
Chemical Synthesis of 24,25-Dihydroxyvitamin D2
Detailed, high-yield chemical synthesis protocols for 24,25-dihydroxyvitamin D2 are not as commonly reported as for its D3 analogue. However, synthetic strategies for related vitamin D2 analogues have been described and can be adapted. One approach involves the stereoselective introduction of the hydroxyl groups onto the side chain of a vitamin D2 precursor.
A detailed, step-by-step synthetic protocol with yields is not available in the provided search results. The synthesis of vitamin D analogues is a complex multi-step process often detailed in specialized organic chemistry literature.
Quantitative Data
The following tables summarize key quantitative data related to the analysis of 24,25-dihydroxyvitamin D2.
Table: Analytical Method Performance (LC-MS/MS)
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.25–0.45 nmol/L | [13] |
| Inter- and Intra-assay Coefficient of Variation | 4%–7% | [13] |
| Bias (compared to quality assurance schemes) | -2% to -5% | [13] |
Table: Spectroscopic Data
| Technique | Data | Reference |
| 1H NMR (in CDCl3) | A quantitative NMR (qNMR) study has been performed on 24(R),25-dihydroxyvitamin D2. Specific proton resonances, such as the one at δ = 6.24 ppm (H-6), can be used for quantification. Detailed assignments require specialized 2D NMR experiments. | [14] |
| Mass Spectrometry | The mass spectrum of the DMEQ-TAD adduct of 24,25-dihydroxyvitamin D3 shows a molecular ion [M+H]+ at m/z 762.6 and a major fragment at m/z 468. Similar fragmentation patterns are expected for the D2 analogue, with the molecular ion of the DMEQ-TAD adduct of 24,25-dihydroxyvitamin D2 appearing at m/z 774.6. | [13] |
Signaling Pathways and Experimental Workflows
24,25-dihydroxyvitamin D2 is primarily involved in the catabolic pathway of vitamin D2. The following diagrams illustrate this pathway and a general workflow for its isolation and analysis.
Vitamin D2 Metabolism and Catabolism
Caption: Metabolic pathway of Vitamin D2 leading to the formation and subsequent catabolism of 24,25-dihydroxyvitamin D2.
General Workflow for Isolation and Analysis
Caption: A generalized experimental workflow for the isolation and quantification of 24,25-dihydroxyvitamin D2 from biological samples.
Conclusion
The discovery and isolation of 24,25-dihydroxyvitamin D2 have been crucial in elucidating the intricate pathways of vitamin D metabolism. While primarily recognized as a catabolic product, its measurement provides valuable information for researchers and clinicians. The methodologies for its isolation and quantification have evolved significantly, with LC-MS/MS now offering high sensitivity and specificity. Further research may yet uncover more subtle biological roles for this and other "minor" vitamin D metabolites, making continued refinement of analytical techniques and synthetic procedures an important endeavor.
References
- 1. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effects of Vitamin D2 Supplementation on Vitamin D3 Metabolism in Health and CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. 24,25-Dihydroxyvitamin D2 | C28H44O3 | CID 6438393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 24,25-Dihydroxyvitamin D2 (unlabeled) - Cambridge Isotope Laboratories, ULM-9109-C [isotope.com]
- 11. Measurement of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D2 and 25,26-dihydroxyvitamin D2 in a single plasma sample by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Relevance of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant, yet often overlooked, metabolite of vitamin D₂. Traditionally considered an inactive catabolite destined for excretion, emerging evidence suggests a more nuanced physiological role, particularly in bone and cartilage homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂, focusing on its biosynthesis, metabolism, and physiological functions. It is designed to be a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways to facilitate further investigation into its therapeutic potential.
Biosynthesis and Metabolism
24,25(OH)₂D₂ is a product of the vitamin D metabolic pathway. Following the ingestion of vitamin D₂ (ergocalciferol), it undergoes hydroxylation in the liver to form 25-hydroxyvitamin D₂ (25(OH)D₂), the primary circulating form of vitamin D₂. The subsequent metabolic fate of 25(OH)D₂ is a critical regulatory step. The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, catalyzes the introduction of a hydroxyl group at the carbon-24 position of 25(OH)D₂, yielding 24,25(OH)₂D₂. This process is a key catabolic pathway that prevents the excessive accumulation of active vitamin D metabolites. The expression of CYP24A1 is tightly regulated, being induced by the active form of vitamin D, 1,25-dihydroxyvitamin D, and fibroblast growth factor 23 (FGF23), and suppressed by parathyroid hormone (PTH).
Below is a diagram illustrating the metabolic pathway of Vitamin D₂.
Quantitative Data
Circulating Concentrations
The serum concentration of 24,25(OH)₂D is a reflection of vitamin D status and the activity of the CYP24A1 enzyme. In healthy individuals, its levels are positively correlated with 25(OH)D concentrations. However, in certain disease states, this relationship can be altered.
| Population | Condition | 25(OH)D₂/D₃ Concentration | 24,25(OH)₂D₂/D₃ Concentration | Reference |
| Healthy Adults | - | >50 nmol/L | >4.2 nmol/L | [1][2] |
| Chronic Kidney Disease | Stage 2 (eGFR 60-89) | Variable | Mean: ~3.6 ng/mL | [3] |
| Stage 3 (eGFR 30-59) | Variable | Mean: 2.6-3.2 ng/mL | [3] | |
| Stage 4 (eGFR 15-29) | Variable | Mean: ~2.6 ng/mL | [3] | |
| Stage 5 (eGFR <15) | Variable | Mean: ~1.7 ng/mL | [3] | |
| Osteogenesis Imperfecta | Type I & IV | Variable | Lower than Type III | [4][5] |
| Type III (Severe) | Variable | Significantly higher than Type I & IV | [4][5][6] |
eGFR: estimated Glomerular Filtration Rate in ml/min/1.73m²
Protein Binding Affinities
The biological activity of vitamin D metabolites is influenced by their binding to the vitamin D receptor (VDR) and the vitamin D-binding protein (DBP).
| Metabolite | Protein | Binding Affinity (Relative Potency or IC₅₀) | Reference |
| 24,25(OH)₂D₂ | DBP | 1.7 times less potent than 24,25(OH)₂D₃ | [7] |
| 1,25(OH)₂D₂ | VDR | Equal affinity to 1,25(OH)₂D₃ | [8] |
| 24-epi-1,25(OH)₂D₂ | VDR | 3 times less active in binding than 1,25(OH)₂D₃ | [9] |
Physiological Functions
While initially considered an inactive byproduct, studies now suggest that 24,25(OH)₂D may have specific biological roles, particularly in the regulation of bone and cartilage health.
Role in Cartilage Homeostasis
Evidence points towards a role for 24,25(OH)₂D₃ in chondrocyte function. It has been shown to promote the differentiation of resting zone chondrocytes into a phenotype responsive to 1,25(OH)₂D₃, which is characteristic of growth zone chondrocytes.[10] In vitro studies have demonstrated that 24R,25(OH)₂D₃ can exert a dose-dependent protective effect on articular cartilage by reducing the inflammatory and catabolic effects of IL-1β.[11]
Role in Bone Metabolism
The effects of 24,25(OH)₂D on bone are more complex and appear to be context-dependent. Some studies suggest it may have a beneficial effect on bone mass by increasing bone volume and mineral content without causing hypercalcemia, particularly in animal models of hypophosphatemic rickets.[12] Conversely, other in vitro studies indicate that certain metabolites of vitamin D2 can have bone-resorbing activities, although 24-epi-1,25(OH)₂D₂ was found to be weaker than 1,25(OH)₂D₃ in this regard.[13] Furthermore, 24,25(OH)₂D₃ has been shown to inhibit the formation and function of osteoclasts in vitro, suggesting a potential anti-resorptive role.[14]
Signaling Pathways
The signaling mechanism of 24,25(OH)₂D in chondrocytes is thought to be non-genomic and mediated through a putative membrane receptor, distinct from the classical nuclear VDR. This pathway involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, in resting zone chondrocytes, 24R,25(OH)₂D₃ is proposed to activate Phospholipase D (PLD), leading to the production of diacylglycerol (DAG) and subsequent activation of PKC. This, in turn, activates the ERK1/2 MAPK pathway, influencing chondrocyte proliferation and differentiation.[15] The specific PKC isoforms implicated include PKC-α and PKC-ζ.[16]
The following diagram illustrates the proposed signaling pathway of 24,25(OH)₂D₃ in resting zone chondrocytes.
Experimental Protocols
Quantification of 24,25(OH)₂D₂ in Serum by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific measurement of 24,25(OH)₂D₂ in human serum using liquid chromatography-tandem mass spectrometry.
Materials:
-
Internal Standard: Deuterated 24,25(OH)₂D₂ (e.g., d6-24,25(OH)₂D₃)
-
Solvents: Methanol, Hexane, Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Reagents: Zinc sulfate, Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione - PTAD or DMEQ-TAD)
-
LC-MS/MS system with a suitable column (e.g., C18 or Phenyl column)
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add the deuterated internal standard.
-
Precipitate proteins by adding a solution of zinc sulfate in methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Perform a two-step liquid-liquid extraction using hexane followed by MTBE.
-
Collect the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatizing agent solution (e.g., PTAD in ethyl acetate).
-
Incubate at room temperature to allow the reaction to complete. Derivatization enhances ionization efficiency and chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with a suitable mobile phase (e.g., methanol/water with a modifier).
-
Detect and quantify the parent and product ions of both native and deuterated 24,25(OH)₂D₂ using multiple reaction monitoring (MRM) in positive ion mode.
-
Workflow Diagram:
In Vitro Chondrocyte Culture and Treatment
This protocol describes a general method for culturing primary chondrocytes and treating them with 24,25(OH)₂D₂ to assess its effects on cell proliferation and function.
Materials:
-
Primary chondrocytes (e.g., from articular cartilage)
-
Chondrocyte growth medium (e.g., DMEM/F12 supplemented with FBS, antibiotics)
-
24,25(OH)₂D₂ stock solution (in ethanol)
-
Reagents for proliferation assay (e.g., BrdU or MTS)
-
Reagents for gene expression analysis (e.g., RNA extraction kit, qPCR reagents)
Procedure:
-
Chondrocyte Isolation and Culture:
-
Isolate chondrocytes from cartilage tissue by enzymatic digestion (e.g., with collagenase).
-
Plate the isolated chondrocytes in culture flasks and expand them in chondrocyte growth medium.
-
-
Seeding for Experiment:
-
Once confluent, trypsinize the chondrocytes and seed them into multi-well plates at a desired density.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Treatment with 24,25(OH)₂D₂:
-
Prepare serial dilutions of 24,25(OH)₂D₂ in culture medium from the stock solution.
-
Replace the medium in the wells with the medium containing different concentrations of 24,25(OH)₂D₂ or vehicle control (ethanol).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Proliferation Assay: At the end of the treatment period, assess cell proliferation using a colorimetric assay (e.g., MTS) or by measuring DNA synthesis (e.g., BrdU incorporation).
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to analyze the expression of genes of interest (e.g., markers of chondrocyte hypertrophy, extracellular matrix components).
-
Conclusion and Future Directions
The physiological relevance of 24,25(OH)₂D₂ is an evolving area of research. While its role as a catabolite of vitamin D₂ is well-established, its potential direct biological effects, particularly on cartilage and bone, warrant further investigation. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to explore the therapeutic potential of this vitamin D metabolite. Future research should focus on elucidating the precise molecular mechanisms of its action, identifying its putative membrane receptor in chondrocytes, and conducting well-controlled clinical trials to evaluate its efficacy in the context of musculoskeletal diseases. A deeper understanding of the physiological roles of 24,25(OH)₂D₂ may open new avenues for the development of novel therapies for conditions such as osteoarthritis and certain bone disorders.
References
- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. iris.univr.it [iris.univr.it]
- 7. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bone-forming ability of 24R,25-dihydroxyvitamin D3 in the hypophosphatemic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of 24,25-dihydroxyvitamin D3 in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PKC-δ Promotes IL-1β-Induced Apoptosis of Rat Chondrocytes and Via Activating JNK and P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of 24,25-dihydroxyvitamin D2 in Humans
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vitamin D, essential for calcium homeostasis and bone metabolism, exists in two primary forms: D3 (cholecalciferol) and D2 (ergocalciferol). While both are metabolized to their active forms, distinct pathways and metabolites exist. This document provides a comprehensive technical overview of the metabolic pathway leading to and involving 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant metabolite of vitamin D2. We will delve into the enzymatic processes, regulatory mechanisms, quantitative analysis, and the experimental protocols crucial for its study. The primary enzyme governing this pathway, CYP24A1, is a key regulator of vitamin D catabolism and a focal point of this guide. Understanding this pathway is critical for assessing vitamin D status, developing therapeutic analogs, and diagnosing disorders related to vitamin D metabolism.
The Vitamin D2 Metabolic Cascade
Vitamin D2, derived from plant sterols and dietary supplements, is biologically inert and requires sequential hydroxylation to become active. The metabolic journey involves both activation and catabolism, tightly regulated to maintain mineral homeostasis.
2.1 Initial Activation Steps
-
25-Hydroxylation: Vitamin D2 is first transported to the liver where it undergoes hydroxylation at the 25th carbon position by the enzyme CYP2R1 (and potentially other 25-hydroxylases) to form 25-hydroxyvitamin D2 (25(OH)D₂). This is the major circulating form of vitamin D2 and is commonly used to assess a patient's vitamin D status.[1][2]
-
1α-Hydroxylation: In the kidneys, 25(OH)D₂ is further hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).[1] This active form binds to the Vitamin D Receptor (VDR) to exert its genomic effects on calcium and phosphate metabolism.[1]
2.2 The 24-Hydroxylation Catabolic Pathway
To prevent vitamin D toxicity and fine-tune physiological responses, both 25(OH)D₂ and the active 1,25(OH)₂D₂ are catabolized. This process is primarily initiated by the mitochondrial enzyme 24-hydroxylase, encoded by the CYP24A1 gene.[1][2][3][4][5]
-
Formation of 24,25-dihydroxyvitamin D2: The substrate 25(OH)D₂ is hydroxylated by CYP24A1 at the 24-position to yield 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) .[2][6][7]
-
Formation of 1,24,25-trihydroxyvitamin D2: The active hormone 1,25(OH)₂D₂ is also a substrate for CYP24A1, which converts it to 1,24,25-trihydroxyvitamin D2 (1,24,25(OH)₃D₂).[7][8]
This 24-hydroxylation step is the rate-limiting step in the catabolism of vitamin D metabolites, ultimately leading to the production of inactive calcitroic acid which is then excreted.[1][2][4] A distinct pathway for vitamin D2 metabolism, involving the initial formation of 24-hydroxyvitamin D2 (24OHD2) and its subsequent conversion to 1,24-dihydroxyvitamin D2 [1,24-(OH)2D2], has also been identified in humans.[9][10] This suggests that vitamin D2 can give rise to two biologically active products: 1,25-(OH)2D2 and 1,24-(OH)2D2.[9][10]
The Gatekeeper Enzyme: CYP24A1 Regulation
CYP24A1 is the central enzyme in vitamin D catabolism and its expression is tightly controlled to maintain appropriate levels of the active hormone 1,25(OH)₂D.
-
Induction by 1,25(OH)₂D: The primary regulator of CYP24A1 is its own substrate, 1,25(OH)₂D (both D2 and D3 forms).[1][3] When levels of active vitamin D are high, it binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter region of the CYP24A1 gene, strongly inducing its transcription.[1][11] This creates a negative feedback loop, where high levels of active vitamin D promote its own breakdown.[4]
-
Regulation by PTH and FGF23: Parathyroid hormone (PTH) and Fibroblast Growth Factor 23 (FGF23) also modulate CYP24A1 expression, often reciprocally to their effects on CYP27B1.[1][3]
Quantitative Analysis of Vitamin D2 Metabolites
The quantification of vitamin D metabolites is essential for clinical diagnosis and research. The ratio of 25(OH)D to its catabolite 24,25(OH)₂D (the Vitamin D Metabolite Ratio or VMR) is emerging as a valuable marker of CYP24A1 activity and overall vitamin D status.[12]
| Parameter | Value / Range | Context | Reference |
| Serum 1,24-(OH)₂D₂ Concentration | ~100 pmol/L | In chronically treated patients, can equal 1,25-(OH)₂D₂ levels. | [9][10] |
| 25(OH)D to 24,25(OH)₂D Ratio | < 25 | Interpreted as normal CYP24A1 activity. | [13][14] |
| 25(OH)D to 24,25(OH)₂D Ratio | 25 - 80 | May indicate low vitamin D or heterozygous CYP24A1 variants. | [13] |
| 25(OH)D to 24,25(OH)₂D Ratio | 80 - 100 | Greatly elevated in patients with idiopathic infantile hypercalcemia. | [14] |
| Serum 24,25(OH)₂D in CKD | 1.7 - 3.6 ng/mL | Concentration decreases significantly with declining eGFR. | [15] |
| 25(OH)D Level for 24,25(OH)₂D₃ Production | > 25 nmol/L | Marked lack of production below this threshold. | [14] |
Experimental Protocols for Metabolite Measurement
Accurate measurement of vitamin D metabolites, which exist in complex biological matrices at low concentrations, requires sophisticated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard method.[16][17]
5.1 Key Methodological Steps
-
Sample Preparation: The initial and most critical step is to release the metabolites from the Vitamin D Binding Protein (VDBP) and remove interfering substances like phospholipids.
-
Protein Precipitation: Acetonitrile, often with an acid like formic acid, is commonly used to denature proteins and release bound metabolites.
-
Liquid-Liquid Extraction (LLE): A non-polar solvent (e.g., hexane, ethyl acetate) is used to extract the fat-soluble vitamin D metabolites from the aqueous sample.[17][18]
-
Solid-Phase Extraction (SPE): This is a frequently used technique that separates metabolites from the sample matrix based on their physical and chemical properties.[17]
-
HybridSPE-Phospholipid: A specialized technique that combines protein precipitation with the selective removal of phospholipids using zirconia-coated particles.
-
-
Derivatization (Optional but Recommended for High Sensitivity): To enhance ionization efficiency and sensitivity, especially for dihydroxy-metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD is employed.[14][19][20] This step is crucial for accurately measuring low-concentration metabolites like 24,25(OH)₂D.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), or other advanced chromatographic techniques are used to separate the different vitamin D metabolites from each other and from remaining matrix components before they enter the mass spectrometer.[16][19][21] This is critical to distinguish between isobaric compounds (e.g., 25(OH)D₃ and its 3-epi analog).
-
Mass Spectrometry Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for vitamin D metabolites as it can reduce matrix effects and improve sensitivity.[17][21]
-
Analysis: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each metabolite.[20][22]
-
Biological Role and Clinical Implications of 24,25(OH)₂D₂
While traditionally viewed as an inactive product of a catabolic pathway, evidence suggests that 24,25(OH)₂D may have biological functions of its own, particularly in skeletal health.[23] Studies indicate that both 1,25(OH)₂D and 24,25(OH)₂D may be required for optimal endochondral bone formation and that a specific receptor for 24,25(OH)₂D may exist in chondrocytes.[1][8] However, its primary clinical utility currently lies in its role as a biomarker.
-
Assessing CYP24A1 Activity: The concentration of 24,25(OH)₂D and, more reliably, the VMR [25(OH)D / 24,25(OH)₂D], serves as a direct indicator of CYP24A1 enzyme activity.[12][13]
-
Diagnosing Genetic Disorders: Mutations in the CYP24A1 gene lead to impaired vitamin D catabolism, resulting in elevated 1,25(OH)₂D levels and hypercalcemia.[5] In these patients, 24,25(OH)₂D levels are very low, leading to a dramatically elevated VMR, which is a key diagnostic marker for idiopathic infantile hypercalcemia.[14][20]
-
Chronic Kidney Disease (CKD): In CKD, the kidney's ability to metabolize vitamin D is impaired. Studies show that serum 24,25(OH)₂D levels are low and decrease as renal function declines, suggesting stagnant vitamin D metabolism involving both reduced production and catabolism.[15][24]
Conclusion
The metabolic pathway involving 24,25-dihydroxyvitamin D2 is a critical component of vitamin D homeostasis in humans. Governed by the tightly regulated enzyme CYP24A1, this pathway ensures the systematic catabolism of active vitamin D metabolites, preventing potential toxicity. While often considered an inactivation pathway, the metabolite 24,25(OH)₂D₂ itself may possess unique biological activities. From a clinical and research perspective, the quantification of 24,25(OH)₂D₂ and its ratio to 25(OH)D₂ provides an invaluable window into CYP24A1 function, aiding in the diagnosis of metabolic disorders and enhancing our understanding of vitamin D's complex physiology. Continued research, utilizing precise analytical methods like LC-MS/MS, is essential to fully elucidate the roles of these metabolites in health and disease.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. CYP24A1 - Wikipedia [en.wikipedia.org]
- 5. CYP24A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. 24, 25-Dihydroxy VD2 | Vitamin | TargetMol [targetmol.com]
- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique 24-hydroxylated metabolites represent a significant pathway of metabolism of vitamin D2 in humans: 24-hydroxyvitamin D2 and 1,24-dihydroxyvitamin D2 detectable in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. The Vitamin D Metabolite Ratio is Associated with Changes in Bone Density and Fracture Risk in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 18. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US20110183429A1 - Quantitative analysis of vitamin d3, vitamin d2, and metabolites thereof - Google Patents [patents.google.com]
- 23. 24,25-Dihydroxyvitamin D(3) and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Serum 24,25-dihydroxyvitamin D3 response to native vitamin D2 and D3 Supplementation in patients with chronic kidney disease on hemodialysis [pubmed.ncbi.nlm.nih.gov]
The Cellular Uptake of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant catabolite of vitamin D2, formed from its precursor 25-hydroxyvitamin D2 (25(OH)D₂) through the action of the enzyme CYP24A1. While historically considered an inactive byproduct of vitamin D metabolism destined for excretion, emerging research on its D3 counterpart, 24,25-dihydroxyvitamin D3, suggests potential biological activities, including roles in bone formation and pro-inflammatory signaling. Understanding the cellular uptake of 24,25(OH)₂D₂ is a critical first step in elucidating its physiological functions and potential as a therapeutic target or biomarker. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular uptake of 24,25(OH)₂D₂, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways.
Data Presentation: Quantitative Insights into 24,25-Dihydroxyvitamin D2 Interactions
The following table summarizes the available quantitative data regarding the binding of 24,25-dihydroxyvitamin D2 to plasma proteins, a key determinant of its bioavailability for cellular uptake.
| Parameter | Value | Species/System | Comments |
| Binding Affinity to Vitamin D Binding Protein (DBP) | |||
| Relative Potency vs. 24,25(OH)₂D₃ | 1.7-fold less potent | Rat serum | Based on competitive displacement of [³H]25(OH)D₃.[1] |
| General Affinity Rank for DBP | 24,25(OH)₂D > 25(OH)D > 1,25(OH)₂D > Vitamin D | General | DBP exhibits a high affinity for 24,25-dihydroxylated metabolites.[2] |
| D2 vs. D3 Metabolite Affinity | D3 metabolites bind with greater affinity than D2 metabolites | General | This suggests that 24,25(OH)₂D₂ would have a slightly lower affinity for DBP than 24,25(OH)₂D₃.[2] |
Experimental Protocols
Detailed experimental protocols for specifically studying the cellular uptake of 24,25-dihydroxyvitamin D2 are not extensively published. However, methodologies employed for other vitamin D metabolites can be adapted.
Quantification of 24,25-Dihydroxyvitamin D2 in Biological Samples
A robust method for quantifying 24,25(OH)₂D₂ is essential for uptake studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Sample Preparation (from Serum or Cell Lysate):
-
Protein Precipitation: To a 100 µL sample, add an internal standard (e.g., deuterated 24,25(OH)₂D₂). Precipitate proteins using a solution like zinc sulfate in methanol.
-
Liquid-Liquid Extraction: Extract the vitamin D metabolites from the supernatant using a non-polar solvent such as hexane or methyl tert-butyl ether.
-
Derivatization: To enhance ionization efficiency and chromatographic separation, derivatize the extracted metabolites with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a C18 reversed-phase column to separate the different vitamin D metabolites. A gradient elution with a mobile phase consisting of methanol, water, and a modifier like formic acid or ammonium formate is typically used.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized 24,25(OH)₂D₂ and its internal standard are monitored for accurate quantification.
-
Cellular Uptake Assay
This protocol is adapted from studies on other vitamin D metabolites and can be applied to investigate the uptake of 24,25(OH)₂D₂ in a cell culture model.
-
Cell Culture:
-
Plate cells of interest (e.g., hepatocytes, chondrocytes, intestinal cells) in a multi-well format and grow to a desired confluency.
-
Prior to the experiment, wash the cells with a serum-free medium to remove any endogenous vitamin D metabolites.
-
-
Uptake Experiment:
-
Prepare a treatment solution containing a known concentration of 24,25(OH)₂D₂ in a serum-free or low-serum medium. To study competitive uptake, other vitamin D metabolites can be added.
-
Incubate the cells with the treatment solution for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
To terminate the uptake, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound metabolite.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Quantify the intracellular concentration of 24,25(OH)₂D₂ in the cell lysates using the LC-MS/MS method described above.
-
Normalize the intracellular concentration to the total protein content of the cell lysate to account for variations in cell number.
-
Competitive Binding Assay for DBP Affinity
This assay determines the relative affinity of 24,25(OH)₂D₂ for Vitamin D Binding Protein (DBP).
-
Reagents:
-
Purified DBP (from rat or human serum).
-
Radiolabeled 25-hydroxyvitamin D3 ([³H]25(OH)D₃).
-
Unlabeled 24,25(OH)₂D₂, 24,25(OH)₂D₃, and other vitamin D metabolites to serve as competitors.
-
-
Procedure:
-
Incubate a fixed amount of DBP and [³H]25(OH)D₃ with increasing concentrations of unlabeled competitor (e.g., 24,25(OH)₂D₂).
-
After reaching equilibrium, separate the DBP-bound [³H]25(OH)D₃ from the free radioligand using a method like dextran-coated charcoal precipitation.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of bound [³H]25(OH)D₃ against the concentration of the competitor. The concentration of the competitor that displaces 50% of the bound radioligand (IC₅₀) is used to determine the relative binding affinity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms for the cellular uptake of 24,25-dihydroxyvitamin D2.
Caption: A generalized workflow for a cellular uptake assay of 24,25-dihydroxyvitamin D2.
Caption: A potential non-genomic signaling pathway for 24,25-dihydroxyvitamin D2.
Conclusion and Future Directions
The cellular uptake of 24,25-dihydroxyvitamin D2 is a multifaceted process primarily governed by its interaction with Vitamin D Binding Protein and the cellular machinery for internalizing vitamin D metabolites. While the "free hormone hypothesis" suggests that unbound 24,25(OH)₂D₂ can diffuse into cells, the megalin/cubilin-mediated endocytosis of the DBP-bound complex is a crucial pathway in specific tissues like the kidney.
Significant knowledge gaps remain, particularly concerning the specific cellular transporters, intracellular binding partners, and the precise signaling pathways activated by 24,25(OH)₂D₂. Future research should focus on:
-
Direct quantification of 24,25(OH)₂D₂ uptake: Utilizing radiolabeled or stable isotope-labeled 24,25(OH)₂D₂ to perform kinetic studies in various cell types.
-
Identification of specific transporters and receptors: Employing techniques such as affinity chromatography and proteomic analysis to identify proteins that specifically bind and transport 24,25(OH)₂D₂.
-
Elucidation of signaling pathways: Investigating the downstream effects of 24,25(OH)₂D₂ on cellular signaling cascades, including a direct comparison with its D3 analog, to understand its unique biological functions.
A deeper understanding of the cellular uptake and subsequent actions of 24,25-dihydroxyvitamin D2 will be instrumental in defining its role in health and disease, and may unveil new opportunities for therapeutic intervention and biomarker development.
References
Unveiling the Enigmatic Interaction: A Technical Guide to 24,25-Dihydroxyvitamin D2 and its Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core of the interaction between 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] and the Vitamin D Receptor (VDR). While the biological significance of 24,25(OH)₂D₂ is still under active investigation, understanding its affinity for the VDR is crucial for elucidating its potential physiological roles and for the development of novel therapeutics targeting the vitamin D endocrine system. This document provides a comprehensive overview of the available binding affinity data, detailed experimental protocols for its determination, and a visualization of the pertinent signaling pathways.
Quantitative Analysis of VDR Binding Affinity
The direct, quantitative binding affinity of 24,25-dihydroxyvitamin D2 for the Vitamin D Receptor (VDR) is not extensively documented in publicly available literature. However, comparative studies with its D3 analog and other vitamin D metabolites provide valuable insights into its relative potency. The data presented below is a synthesis of available information to facilitate a comparative understanding. It is important to note that the affinity of 24,25(OH)₂D₃ for the VDR is known to be low.
| Compound | Receptor/Binding Protein | Relative Potency/Affinity | Source |
| 24(R),25-Dihydroxyvitamin D₂ [24,25(OH)₂D₂] | Rat Serum Vitamin D Binding Protein (DBP) | 1.7 times less potent than 24(R),25(OH)₂D₃ in displacing [³H]25(OH)D₃. | [1] |
| 1,25-Dihydroxyvitamin D₂ [1,25(OH)₂D₂] | Chick Intestinal VDR | 1.3 times less potent than 1,25(OH)₂D₃ in displacing [³H]1,25(OH)₂D₃. | [1] |
| 1,25-Dihydroxyvitamin D₂ [1,25(OH)₂D₂] | VDR | Equal affinity to 1,25-dihydroxyvitamin D3. | [2] |
| 24-epi-1,25-dihydroxyvitamin D₂ | VDR | Equal affinity to 1,25(OH)₂D₃ in most tissues. | [2] |
| 25-Hydroxyvitamin D₃ [25(OH)D₃] | VDR | 100- to 1,000-fold lower affinity than 1,25(OH)₂D₃. | [3] |
| 1,25-Dihydroxyvitamin D₃ [1,25(OH)₂D₃] | VDR | High affinity, with a dissociation constant (Kd) of approximately 0.1 nM. | [3] |
Note: The data for 24,25(OH)₂D₂ primarily pertains to its binding to the Vitamin D Binding Protein (DBP), not the VDR. The significantly lower affinity of 25(OH)D₃ for the VDR compared to 1,25(OH)₂D₃ suggests that 24,25(OH)₂D₂, a further metabolite, would likely exhibit an even lower affinity for the VDR.
Experimental Protocols
The determination of a ligand's binding affinity for its receptor is a cornerstone of pharmacological and biochemical research. The following section outlines a detailed, generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of unlabelled ligands, such as 24,25-dihydroxyvitamin D2, for the Vitamin D Receptor.
Protocol: Competitive Radioligand Binding Assay for VDR
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., 24,25-dihydroxyvitamin D₂) for the Vitamin D Receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human VDR (full-length or ligand-binding domain) or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1,25-dihydroxyvitamin D₃ ([³H]-1,25(OH)₂D₃) with high specific activity.
-
Test Compound: 24,25-dihydroxyvitamin D₂ of high purity, dissolved in a suitable solvent (e.g., ethanol).
-
Unlabeled Competitor (for positive control and non-specific binding): Unlabeled 1,25-dihydroxyvitamin D₃.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing KCl (e.g., 150 mM), EDTA, dithiothreitol (DTT), and a non-ionic detergent (e.g., Tween-20 or Triton X-100).
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters pre-treated with polyethylenimine (PEI).
-
Wash Buffer: Assay buffer without detergent.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen separation method.
-
Equipment: Microcentrifuge tubes or 96-well plates, liquid scintillation counter, vortex mixer, pipettes.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (24,25-dihydroxyvitamin D₂) and the unlabeled 1,25(OH)₂D₃ in the assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ.
-
Dilute the [³H]-1,25(OH)₂D₃ in the assay buffer to a final concentration at or below its Kₔ for the VDR.
-
Prepare the VDR-containing solution at an appropriate concentration in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-1,25(OH)₂D₃, and the VDR solution to the tubes/wells.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled 1,25(OH)₂D₃, [³H]-1,25(OH)₂D₃, and the VDR solution. This will saturate the receptors with the unlabeled ligand, so any remaining radioligand binding is considered non-specific.
-
Competitive Binding: Add the serial dilutions of the test compound (24,25-dihydroxyvitamin D₂), [³H]-1,25(OH)₂D₃, and the VDR solution.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium. The incubation time should be determined empirically.
-
-
Separation of Bound and Free Radioligand:
-
Hydroxylapatite (HAP) Method: Add the HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP with the bound receptor-ligand complex. Carefully aspirate the supernatant containing the free radioligand. Wash the pellet with ice-cold wash buffer.
-
Filter Binding Method: Rapidly filter the incubation mixture through the pre-treated glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complex. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the HAP pellet or the filter into a scintillation vial.
-
Add scintillation cocktail and allow it to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) CPM from the total binding CPM and the competitive binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the VDR.
-
Visualizing Molecular Interactions
To better understand the processes involved in determining VDR binding affinity and the subsequent cellular signaling, the following diagrams have been generated using the DOT language.
Caption: Workflow for VDR Competitive Binding Assay.
While a specific signaling pathway for 24,25-dihydroxyvitamin D2 is not well-defined due to its low affinity for the VDR, it is hypothesized to follow the general, albeit much weaker, genomic pathway of other vitamin D metabolites. Furthermore, non-genomic pathways have been proposed for its D3 analog.
Caption: Hypothesized Signaling Pathways for 24,25(OH)₂D.
Concluding Remarks
The binding affinity of 24,25-dihydroxyvitamin D2 for the Vitamin D Receptor is a critical parameter that remains to be fully elucidated. The available data suggests a significantly lower affinity compared to the hormonally active form, 1,25-dihydroxyvitamin D3. This low affinity likely translates to a much-reduced genomic response mediated through the classical VDR pathway. However, the potential for non-genomic signaling, as has been suggested for its D3 counterpart, opens new avenues for research into the biological functions of this metabolite. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate role of 24,25-dihydroxyvitamin D2 in cellular processes and its potential as a therapeutic target. Further studies employing sensitive binding assays and functional cellular models are imperative to fully characterize the interaction of 24,25(OH)₂D₂ with the VDR and unravel its physiological significance.
References
- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 24,25-dihydroxyvitamin D2, a key metabolite in the vitamin D2 pathway. This document details the chemical and physical properties of the molecule, summarizes spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines the experimental protocols utilized for its characterization. Furthermore, this guide presents the metabolic pathway of vitamin D2 and a typical experimental workflow for the analysis of its metabolites, visualized using Graphviz. This in-depth guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of vitamin D metabolism.
Introduction
Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps in the body to become biologically active. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D2 [25(OH)D2]. Subsequently, in the kidney and other tissues, 25(OH)D2 can be further hydroxylated to form the active hormone 1,25-dihydroxyvitamin D2 [1,25(OH)2D2] or enter a catabolic pathway initiated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) to produce 24,25-dihydroxyvitamin D2 [24,25(OH)2D2]. While often considered part of an inactivation pathway, there is evidence to suggest that 24,25(OH)2D2 may possess its own biological functions, particularly in bone formation.[1] Accurate structural analysis and quantification of 24,25-dihydroxyvitamin D2 are therefore crucial for understanding its physiological role and for the development of new therapeutics related to vitamin D metabolism.
Chemical and Physical Properties
24,25-dihydroxyvitamin D2 is a secosteroid with the chemical formula C28H44O3. Its structure is characterized by the opened B-ring typical of vitamin D compounds and additional hydroxyl groups at positions 24 and 25 of the side chain.
| Property | Value | Reference |
| Molecular Formula | C28H44O3 | |
| Molecular Weight | 428.65 g/mol | [2] |
| IUPAC Name | (5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-3β,24,25-triol | |
| CAS Number | 71183-99-8 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Reported ¹H NMR Chemical Shifts for Vitamin D2 Metabolites:
| Methyl Group | Reassigned Chemical Shift (δ, ppm) | Reference |
| C-21 | 1.01 (doublet) | [3] |
| C-28 | 0.90 (doublet) | [3] |
A study utilizing quantitative NMR (qNMR) has also been conducted to determine the absolute content and stability of 24(R),25-dihydroxyvitamin D2 in solution.[4]
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites in biological matrices.[5] Due to the low ionization efficiency of native vitamin D compounds, derivatization is often employed to enhance sensitivity.[6] A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or similar reagents like DMEQ-TAD.[6][7]
LC-MS/MS Fragmentation Data for Derivatized 24,25-Dihydroxyvitamin D3 (as an analogue):
| Precursor Ion (m/z) | Product Ion (m/z) | Description | Reference |
| 762.6 ([M+H]⁺ of DMEQ-TAD adduct) | 468.3 | A-ring/DMEQ-TAD fragment | [6] |
| 762.6 ([M+H]⁺ of DMEQ-TAD adduct) | 247 | DMEQ-TAD fragment |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
The following is a typical protocol for the extraction of 24,25-dihydroxyvitamin D2 from serum for LC-MS/MS analysis:
-
Internal Standard Addition: To 100 µL of serum, add an appropriate deuterated internal standard (e.g., d6-24,25(OH)2D3).
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate and 450 µL of methanol. Vortex mix after each addition.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 700 µL of hexane and 700 µL of methyl-tert-butyl ether (MTBE). Vortex mix.
-
Organic Phase Collection: Transfer the upper organic phase to a new vial.
-
Drying: Evaporate the solvent under a stream of nitrogen at 37 °C.
-
Derivatization: Reconstitute the dried extract in a solution of the derivatizing agent (e.g., 0.1 mg/mL DMEQ-TAD in ethyl acetate) and incubate.
-
Final Preparation: Dry the derivatized sample and reconstitute in the mobile phase for injection.
LC-MS/MS Conditions
A representative set of LC-MS/MS conditions for the analysis of derivatized 24,25-dihydroxyvitamin D metabolites is provided below:
-
Liquid Chromatography System: ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.
-
Gradient: A time-programmed gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 400 µL/min.
-
Mass Spectrometer: Xevo TQ-S or a comparable triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Metabolic Pathway of Vitamin D2
The following diagram illustrates the metabolic conversion of Vitamin D2 to its hydroxylated metabolites, including 24,25-dihydroxyvitamin D2.
Caption: Metabolic pathway of Vitamin D2.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the major steps involved in the quantitative analysis of 24,25-dihydroxyvitamin D2 from a biological sample using LC-MS/MS.
Caption: LC-MS/MS analysis workflow.
Conclusion
The structural analysis of 24,25-dihydroxyvitamin D2 relies heavily on advanced analytical techniques, particularly NMR and mass spectrometry. While detailed crystallographic data for this specific metabolite remains elusive, the combination of spectroscopic methods provides a robust framework for its identification and quantification. The protocols and data presented in this guide offer a solid foundation for researchers investigating the role of 24,25-dihydroxyvitamin D2 in health and disease. Further research is warranted to fully elucidate its potential biological signaling pathways and to complete its comprehensive structural characterization.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Methodological & Application
Analytical Methods for the Measurement of 24,25-Dihydroxyvitamin D2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical measurement of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). While much of the available literature focuses on its D3 counterpart, 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), the principles and methodologies are largely translatable. This guide will primarily detail Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are considered the gold standard for their specificity and sensitivity, and will also discuss immunoassay techniques.
Introduction to 24,25-Dihydroxyvitamin D Analysis
24,25-dihydroxyvitamin D is a significant catabolite of 25-hydroxyvitamin D (25(OH)D), formed by the action of the enzyme CYP24A1. The measurement of 24,25(OH)₂D, often in conjunction with 25(OH)D, is gaining importance in clinical research. The ratio of 25(OH)D to 24,25(OH)₂D can serve as a valuable indicator of vitamin D metabolism and CYP24A1 enzyme activity.[1][2][3] Inactivating mutations in the CYP24A1 gene can lead to elevated levels of 1,25-dihydroxyvitamin D and subsequent hypercalcemia.[3]
Accurate and reliable analytical methods are crucial for understanding the physiological role of 24,25(OH)₂D₂ and for its potential application as a biomarker in various disease states. While immunoassays exist for vitamin D metabolites, they can be limited by cross-reactivity issues.[2][4][5] LC-MS/MS offers superior selectivity and accuracy for the simultaneous quantification of multiple vitamin D metabolites.[4][6]
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is the preferred method for the specific and sensitive quantification of 24,25(OH)₂D₂. The general workflow involves sample preparation (extraction and sometimes derivatization), chromatographic separation, and detection by mass spectrometry.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the LC-MS/MS analysis of 24,25-dihydroxyvitamin D.
Detailed Experimental Protocols
The following protocols are generalized from several published methods. While specific details for 24,25(OH)₂D₂ are limited, the procedures for 24,25(OH)₂D₃ are directly applicable with adjustments to mass transitions and chromatography.
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction
This is a common and robust method for sample clean-up.
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma.[7][8]
-
Internal Standard Spiking: Add a solution containing deuterated internal standards. For 24,25(OH)₂D₂ analysis, a deuterated analog would be ideal; however, d₆-24,25(OH)₂D₃ is commonly used for the D3 form and can be a suitable reference if a D2-specific standard is unavailable.[7][8]
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.[7][9] Alternatively, a simple protein precipitation can be performed by adding 100 µL of acetonitrile to 50 µL of serum.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[7][9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 37°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 60 µL) of the initial mobile phase (e.g., 60:40 methanol/water).[7]
Protocol 2: Derivatization with DMEQ-TAD for Enhanced Sensitivity
Derivatization with reagents like 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can improve ionization efficiency and thus sensitivity.[7][10]
-
Follow Protocol 1 (Steps 1-6).
-
Derivatization: Re-dissolve the dry residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate and incubate for 30 minutes at room temperature in the dark. Add a second aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[7]
-
Drying and Reconstitution: Add 40 µL of ethanol, then dry the derivatized extract under nitrogen. Reconstitute the final residue in the mobile phase for injection.[7]
Chromatographic and Mass Spectrometric Conditions
-
Chromatography: Ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive mode is standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions.
-
Mass Transitions: While specific transitions for 24,25(OH)₂D₂ are not detailed in the provided results, they would be analogous to those for 24,25(OH)₂D₃ (m/z 417 → 381), with a mass shift corresponding to the difference between ergocalciferol (D₂) and cholecalciferol (D₃). The precursor ion for underivatized 24,25(OH)₂D₂ would be expected at m/z 429.3 [M+H]⁺.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of representative LC-MS/MS methods for dihydroxyvitamin D metabolites. Note the primary focus on the D3 form in the literature.
| Parameter | 24,25(OH)₂D₃ | 25(OH)D₂ | 25(OH)D₃ | Reference(s) |
| Linearity Range | 0.4 - 11.6 ng/mL | 4.9 - 120 ng/mL | 3.8 - 148 ng/mL | [7] |
| Intra-assay CV (%) | 3 - 4 | 3 - 4 | 3 - 4 | [7][10] |
| Inter-assay CV (%) | 4 - 7 | 4 - 7 | 4 - 7 | [7][10] |
| Lower Limit of Quantitation (LLOQ) | 0.25 - 0.45 nmol/L | ~0.25 nmol/L | ~0.25 nmol/L | [10] |
| Accuracy / Bias (%) | N/A | -5 (vs. LC-MS/MS mean) | -2 (vs. all-lab mean) | [7][8] |
CV: Coefficient of Variation
II. Immunoassay Methods
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are also available for the measurement of vitamin D metabolites. However, their application for the specific quantification of 24,25(OH)₂D₂ is less common and can be challenging.
General Principles
-
Competitive Binding: These assays typically operate on a competitive binding principle, where the analyte in the sample competes with a labeled tracer for a limited number of antibody binding sites.
-
Cross-Reactivity: A significant limitation of immunoassays is the potential for cross-reactivity between different vitamin D metabolites.[4][5] For instance, an antibody designed for 25(OH)D may also bind to 24,25(OH)₂D, leading to inaccurate results.[4] The specificity for D₂ versus D₃ forms can also vary significantly between different kits.[5]
Available Immunoassays
-
ELISA Kits: Commercially available ELISA kits are generally designed to measure total 25(OH)D (D₂ + D₃).[12][13][14] While some kits for 24,25(OH)₂D₃ exist, specific kits for 24,25(OH)₂D₂ are not widely reported.
-
Radioimmunoassays (RIA): RIA methods have been developed for various vitamin D metabolites.[9][15] Some older RIA methods have shown broad cross-reactivity with multiple metabolites, including 24,25(OH)₂D.[16]
Immunoassay Workflow
Caption: A simplified workflow for immunoassay-based measurement of vitamin D metabolites.
III. Summary and Recommendations
For researchers, scientists, and drug development professionals requiring high precision, specificity, and the ability to measure multiple vitamin D metabolites simultaneously, LC-MS/MS is the recommended analytical method for the quantification of 24,25-dihydroxyvitamin D₂.
-
Method of Choice: LC-MS/MS provides the necessary selectivity to distinguish between 24,25(OH)₂D₂ and other closely related vitamin D metabolites.
-
Protocol Adaptation: Due to the limited availability of specific protocols for the D₂ form, it is advisable to adapt validated methods for the D₃ form, with careful optimization of chromatographic separation and mass spectrometric conditions. The use of a specific internal standard for 24,25(OH)₂D₂ is highly recommended for optimal accuracy.
-
Immunoassays: While immunoassays are available for general vitamin D status assessment (total 25(OH)D), their use for the specific quantification of 24,25(OH)₂D₂ should be approached with caution due to potential cross-reactivity issues. Any immunoassay method should be thoroughly validated against a reference method like LC-MS/MS.
The continued development and validation of robust analytical methods for all vitamin D metabolites, including 24,25(OH)₂D₂, are essential for advancing our understanding of vitamin D metabolism and its role in health and disease.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Vitamin D and its metabolites: from now and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. 25(OH) Vitamin D ELISA kit (ab213966) | Abcam [abcam.com]
- 13. Total 25-OH Vitamin D ELISA Kit | Crystal Chem [crystalchem.com]
- 14. alpco.com [alpco.com]
- 15. Determination of vitamin D status by radioimmunoassay with an 125I-labeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of circulating 25-hydroxyvitamin D: A historical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 24,25-Dihydroxyvitamin D2 in Human Serum/Plasma by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] is a metabolite of vitamin D2 (ergocalciferol). Along with other vitamin D metabolites, its quantification in biological matrices is crucial for understanding the complete vitamin D metabolic profile, which is essential in various physiological and pathological states. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a sensitive and selective method for the simultaneous determination of multiple vitamin D metabolites, including 24,25(OH)₂D₂. This document provides a detailed protocol for the analysis of 24,25-dihydroxyvitamin D2 in human serum or plasma.
Experimental Protocols
This protocol is a composite methodology based on established practices for the analysis of vitamin D metabolites.[1][2][3][4][5]
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
This procedure aims to remove proteins and other interfering substances from the serum or plasma sample.[2][4]
-
Step 1: Initial Sample Treatment
-
Step 2: Protein Removal
-
Centrifuge the mixture at 5500 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
-
Step 3: Liquid-Liquid Extraction
-
Carefully transfer the clear supernatant to a new glass tube.
-
Add 3.0 mL of n-hexane to the supernatant and vortex for 1 minute to extract the vitamin D metabolites.
-
Repeat the hexane extraction to ensure complete recovery.
-
Combine the hexane extracts.
-
-
Step 4: Evaporation and Reconstitution
-
Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dry residue in 0.2 mL of the mobile phase (e.g., a mixture of methanol and water) and vortex to dissolve the analytes.[2]
-
The sample is now ready for HPLC analysis.
-
2. HPLC-UV Method
This method is suitable for the quantification of 24,25(OH)₂D₂ when high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Chromatographic Conditions:
-
Column: Synergy hydro-RP, 4.6 x 250 mm, 4.0 µm particle size, or equivalent.[2]
-
Mobile Phase: An isocratic mobile phase consisting of methanol, acetonitrile, and water. A typical ratio is 70:25:5 (v/v/v).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 265 nm.[2]
-
3. HPLC-MS/MS Method (for higher sensitivity and selectivity)
This method is preferred for accurate quantification of low-abundance metabolites like 24,25(OH)₂D₂.[1][3]
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column, such as a Syncronis C18, 50 x 2.1 mm, 1.7 µm particle size, is suitable for fast separations.[5]
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its deuterated internal standard should be determined and optimized.
-
Data Presentation
The following tables summarize typical performance characteristics for the analysis of vitamin D metabolites using HPLC-based methods. These values can be used as a benchmark for the expected performance of a 24,25(OH)₂D₂ assay.
Table 1: HPLC-UV Method Performance Characteristics [2]
| Parameter | 25(OH)D₂ | 25(OH)D₃ |
| Linearity Range (ng/mL) | 5 - 160 | 5 - 160 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (nmol/L) | 4 | 4 |
| Limit of Quantification (LOQ) (nmol/L) | 10 | 10 |
| Intra-assay Precision (RSD %) | ≤ 9% | ≤ 9% |
| Inter-assay Precision (RSD %) | < 10% | < 10% |
| Analytical Recovery (%) | 87 - 101 | 82 - 110 |
Table 2: UPLC-MS/MS Method Performance Characteristics
| Parameter | 24,25(OH)₂D₃ | 25(OH)D₂ | 25(OH)D₃ |
| Calibration Range (ng/mL) | 0.4 - 11.6 | 4.9 - 120 | 3.8 - 148 |
| Correlation Coefficient (r²) | ≥ 0.997 | ≥ 0.997 | ≥ 0.997 |
| Lower Limit of Quantification (ng/mL) | 0.1 - 0.2 | 0.1 - 0.2 | 0.1 - 0.2 |
| Lower Limit of Detection (ng/mL) | ~0.04 | ~0.04 | ~0.04 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of 24,25-dihydroxyvitamin D2.
References
- 1. [PDF] Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization | Semantic Scholar [semanticscholar.org]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of 24,25-Dihydroxyvitamin D2 in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vitamin D metabolism is a complex process involving multiple enzymatic hydroxylations to produce a range of biologically active and inactive metabolites. Beyond the well-studied 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)2D), other metabolites such as 24,25-dihydroxyvitamin D (24,25(OH)2D) are gaining interest in clinical research.[1][2] 24,25(OH)2D is a product of 25(OH)D catabolism by the enzyme CYP24A1.[3] The simultaneous measurement of multiple vitamin D metabolites can provide a more comprehensive understanding of vitamin D status and metabolism in various physiological and pathological states.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites due to its high selectivity, sensitivity, and ability to multiplex.[1][2][5] This application note describes a robust and sensitive LC-MS/MS method for the quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) in human serum, often performed concurrently with the analysis of 24,25(OH)2D3, 25(OH)D2, and 25(OH)D3. The protocol employs a straightforward sample preparation procedure involving protein precipitation and liquid-liquid extraction, followed by chemical derivatization to enhance ionization efficiency and analytical sensitivity.[6][7][8]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for Cell Culture Treatment with 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of Vitamin D2, produced through the action of the enzyme CYP24A1. While historically considered an inactive catabolite, emerging research suggests that 24,25(OH)₂D₂ may possess biological activities, particularly in the regulation of cartilage development and potentially in cancer biology. These application notes provide a comprehensive overview of the current understanding of 24,25(OH)₂D₂'s effects in cell culture and detailed protocols for its investigation.
It is important to note that much of the existing research has focused on the D3 form, 24,25-dihydroxyvitamin D3. However, studies comparing the binding affinities of D2 and D3 metabolites to the vitamin D receptor (VDR) suggest they are often comparable, allowing for some extrapolation of findings. This document will primarily focus on 24,25(OH)₂D₂ where data is available and will supplement with information from its D3 counterpart where necessary, with appropriate caveats.
Data Presentation
The following tables summarize the limited quantitative data available for the effects of 24,25-dihydroxyvitamin D metabolites and related analogs in various cell culture models. Direct quantitative data for 24,25(OH)₂D₂ is scarce in the literature.
Table 1: Anti-proliferative and Differentiating Effects of Vitamin D Analogs
| Compound | Cell Line | Assay | Effect | Concentration | Citation |
| 1,24(S)-dihydroxyvitamin D2 | HL-60 (Leukemia) | NBT Reduction | Induction of differentiation | 10⁻⁸ M | [1] |
| 1,24(S)-dihydroxyvitamin D2 | MCF-7 (Breast Cancer) | [³H]-Thymidine Incorporation | Inhibition of proliferation | Dose-dependent | [1] |
| 1,24(S)-dihydroxyvitamin D2 | HT-29 (Colon Cancer) | [³H]-Thymidine Incorporation | Inhibition of proliferation | Dose-dependent | [1] |
| Paricalcitol (19-nor-1,25-dihydroxyvitamin D2 analog) | HL-60 (Leukemia) | Colony Formation | Inhibition of proliferation (IC₅₀) | 3 x 10⁻⁸ M | |
| Paricalcitol (19-nor-1,25-dihydroxyvitamin D2 analog) | U937 (Leukemia) | Colony Formation | Inhibition of proliferation (IC₅₀) | 4 x 10⁻⁸ M | |
| Paricalcitol (19-nor-1,25-dihydroxyvitamin D2 analog) | NCI-H929 (Myeloma) | Proliferation Assay | Inhibition of proliferation (ED₅₀) | 2.0 x 10⁻¹⁰ M | [2] |
| Paricalcitol (19-nor-1,25-dihydroxyvitamin D2 analog) | HT-29 (Colon Cancer) | Proliferation Assay | Inhibition of proliferation (ED₅₀) | 1.7 x 10⁻⁸ M | [2] |
Table 2: Effects of 24,25-Dihydroxyvitamin D3 on Chondrocytes
| Cell Type | Treatment | Assay | Effect | Concentration | Citation |
| Resting Zone Chondrocytes | 24,25(OH)₂D₃ (36-120h pre-treatment) | Alkaline Phosphatase, Proteoglycan Synthesis | Increased responsiveness to 1,25(OH)₂D₃ | 10⁻⁷ M | [3] |
| Resting Zone Chondrocytes | 24R,25(OH)₂D₃ | MAPK Activity (ERK1/2) | Stimulation | Dose-dependent | [4] |
Experimental Protocols
Preparation of 24,25-Dihydroxyvitamin D2 Stock Solution
Materials:
-
24,25-Dihydroxyvitamin D2 (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade[5]
-
Ethanol, 200 proof (absolute), sterile
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Solubilization: 24,25-Dihydroxyvitamin D2 is soluble in DMSO (up to 80 mg/mL) and ethanol.[5] For cell culture applications, it is recommended to prepare a high-concentration stock solution in DMSO or ethanol.
-
Stock Solution Preparation (10 mM in DMSO):
-
Calculate the required mass of 24,25(OH)₂D₂ for your desired volume and concentration (Molar Mass: ~428.6 g/mol ).
-
Aseptically, in a sterile environment, add the calculated mass of 24,25(OH)₂D₂ to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary.[5]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The solution should be stable for several months.
Cell Culture Treatment
General Guidelines:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period.
-
Vehicle Control: Always include a vehicle control group treated with the same concentration of DMSO or ethanol used to dilute the 24,25(OH)₂D₂. The final concentration of the solvent should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare working solutions of 24,25(OH)₂D₂ by diluting the stock solution in a complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of 24,25(OH)₂D₂ or the vehicle control.
-
Incubate the cells for the predetermined duration of your experiment.
Cell Viability Assessment: MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Plate and treat cells with 24,25(OH)₂D₂ in a 96-well plate as described above.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assessment: BrdU Incorporation Assay
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
Protocol:
-
Plate and treat cells with 24,25(OH)₂D₂ in a 96-well plate.
-
Towards the end of the treatment period, add BrdU labeling solution to the culture medium and incubate for 2-24 hours, depending on the cell cycle length.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at the appropriate wavelength.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol, ice-cold
Protocol:
-
Plate and treat cells with 24,25(OH)₂D₂ in 6-well plates.
-
Harvest cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 24,25-Dihydroxyvitamin D3 in Chondrocytes
24,25-Dihydroxyvitamin D3 has been shown to induce a non-genomic signaling cascade in resting zone chondrocytes, promoting their differentiation. This pathway involves the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK).
General Experimental Workflow for Investigating 24,25(OH)₂D₂ Effects
This workflow outlines the typical steps for characterizing the in vitro effects of 24,25-dihydroxyvitamin D2.
Potential Signaling Pathways of Vitamin D Metabolites in Cancer Cells
While a specific pathway for 24,25(OH)₂D₂ in cancer is not well-defined, it may act through the canonical Vitamin D Receptor (VDR) or through non-genomic pathways similar to other vitamin D metabolites. The following diagram illustrates these potential mechanisms.
Conclusion
The study of 24,25-dihydroxyvitamin D2 is an emerging field with potential implications for both basic research and drug development. While a comprehensive understanding of its specific mechanisms of action is still developing, the protocols and information provided here offer a solid foundation for researchers to investigate its biological roles in various cell culture systems. Further research is needed to elucidate its specific signaling pathways in different cell types and to establish a more extensive quantitative profile of its effects.
References
- 1. 24-Hydroxylase in Cancer: Impact on Vitamin D-based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging regulatory paradigms for control of gene expression by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of MAPK Signaling on 1,25 Dihydroxyvitamin D-Mediated CYP24 Gene Expression in the Enterocyte-like Cell Line, Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24, 25-Dihydroxy VD2 | Vitamin | TargetMol [targetmol.com]
Application Notes and Protocols: In Vivo Effects of 24,25-Dihydroxyvitamin D2 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] is a significant metabolite of vitamin D2, formed from 25-hydroxyvitamin D2 (25(OH)D₂) through the action of the enzyme CYP24A1. While historically considered an inactive catabolite destined for excretion, emerging evidence suggests that 24,25(OH)₂D, particularly its D3 form, plays a distinct role in calcium homeostasis, bone metabolism, and cartilage development. These application notes provide a summary of the in vivo effects of 24,25-dihydroxyvitamin D administration, primarily focusing on data from rodent models due to the limited availability of D2-specific studies. The protocols outlined below are designed to guide researchers in the design and execution of in vivo studies to further elucidate the physiological functions of this metabolite.
Data Presentation: Quantitative Effects of 24,25(OH)₂D₃ Administration in Rodents
The following tables summarize quantitative data from in vivo studies involving the administration of 24,25-dihydroxyvitamin D3 [24,25(OH)₂D₃], which is structurally and functionally similar to 24,25(OH)₂D₂. These data provide a basis for understanding the potential effects of 24,25(OH)₂D₂.
Table 1: Effects on Serum Parameters
| Animal Model | Compound & Dose | Administration Route & Duration | Serum Calcium | Serum Phosphate | Reference |
| Female Rats | 24,25(OH)₂D₃ (1.7 µ g/100 g bw) | Subcutaneous, 3x/week for 12 weeks | Significantly diminished vs. 1,25(OH)₂D₃ | Significantly augmented vs. 1,25(OH)₂D₃ | |
| Vitamin D-deficient, azotemic rats | 24,25(OH)₂D₃ (65 pmol/day) | Intraperitoneal, 10 days | Corrected hypocalcemia | Not reported | |
| Vitamin D-deficient, azotemic rats | 24,25(OH)₂D₃ (130 pmol/day) | Intraperitoneal, 10 days | Produced mild hypercalcemia | Not reported | [1] |
| Calcium-deficient rats | 24,25(OH)₂D₃ (1, 5, or 10 µ g/100g/day ) | Oral, daily | Not significantly affected | Not reported | [2][3] |
| Vitamin D-deficient, low-phosphorus rats | 24,25(OH)₂D₃ (650 pmoles, single dose) | Intravenous | Not appreciably changed | Slightly increased | [4] |
Table 2: Effects on Bone Parameters
| Animal Model | Compound & Dose | Administration Route & Duration | Key Bone Parameter Findings | Reference |
| Female Rats | 24,25(OH)₂D₃ (1.7 µ g/100 g bw) | Subcutaneous, 3x/week for 12 weeks | Serum Alkaline Phosphatase (ALP) inversely related to serum 24,25(OH)₂D₃ levels. | |
| Vitamin D-deficient, azotemic rats | 24,25(OH)₂D₃ (65 and 130 pmol/day) | Intraperitoneal, 10 days | Both dosages reduced osteoid width and osteoid area. | |
| Hypophosphatemic mice | 24,25(OH)₂D₃ (1-1000 µg/kg/day) | Intraperitoneal, 28 days | Dose-dependent increase in mineral apposition rate and bone formation rate without excessive bone resorption. | [5] |
| Wistar Rats | 24R,25(OH)₂D₃ (5 ppm in diet) | Oral, 57 weeks | Thickening of cortical bone in the femurs. | [6] |
| Rats | 24R,25(OH)₂D₃ (Massive doses) | Not specified, 2 years | Dose-dependent increase of total bone minerals up to ~150% of controls. | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 24,25(OH)₂D₃ in Chondrocytes
24,25(OH)₂D₃ has been shown to exert non-genomic effects in resting zone chondrocytes through a distinct membrane-associated signaling pathway. This pathway is critical for chondrocyte maturation and endochondral bone formation.
References
- 1. 24,25(OH)2D3, bone formation, and bone resorption in vitamin D-deficient, azotemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 24,25-dihydroxyvitamin D3 on 1,25-dihydroxyvitamin D3 metabolism in calcium-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 24,25-dihydroxyvitamin D3 on 1,25-dihydroxyvitamin D3 metabolism in calcium-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 1,25-Dihydroxyvitamin D3 in Maintaining Serum Phosphorus and Curing Rickets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Influences of long-term administration of 24R, 25-dihydroxyvitamin D3, a vitamin D3 derivative, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of 24R, 25 dihydroxyvitamin D3 (24,25 (OH)2D3) on bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying 24,25-Dihydroxyvitamin D2 in Serum Samples: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of vitamin D metabolites is crucial for understanding its complex metabolic pathways and clinical significance. While 25-hydroxyvitamin D (25(OH)D) is the established biomarker for vitamin D status, there is growing interest in other metabolites, such as 24,25-dihydroxyvitamin D2 (24,25(OH)2D2). This metabolite, a product of the catabolism of 25-hydroxyvitamin D2 (25(OH)D2) by the enzyme CYP24A1, provides valuable insights into vitamin D catabolic status.[1][2][3] The ratio of 25(OH)D to 24,25(OH)2D can be a useful indicator for identifying patients with inactivating mutations in the CYP24A1 gene.[1][2][3] This document provides detailed application notes and protocols for the quantification of 24,25(OH)2D2 in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Vitamin D Metabolism Signaling Pathway
The following diagram illustrates the key steps in the metabolism of vitamin D2 and D3, highlighting the formation of 24,25-dihydroxyvitamin D2.
Caption: Vitamin D2 and D3 metabolism pathway.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D metabolites in serum.
Table 1: Method Performance for 24,25-Dihydroxyvitamin D2 Quantification
| Method Reference | LLOQ (nmol/L) | Linearity (nmol/L) | Inta-assay CV (%) | Inter-assay CV (%) |
| Tang et al. (2017)[1] | 0.19 | 0.19 - 124 | < 15 | < 15 |
| Generic LC-MS/MS | 1.0 | 1.0 - 200 | 0.06 - 6.38 | 0.20 - 6.82 |
Table 2: Reference Intervals for 24,25-Dihydroxyvitamin D and its Ratio with 25-Hydroxyvitamin D
| Parameter | Reference Interval | Population | Reference |
| 24,25(OH)2D | 0.4 - 8.9 nmol/L | Middle-aged adults | [4] |
| 25(OH)D:24,25(OH)2D Ratio | 7 - 23 | Healthy subjects | [1][2][3] |
| 25(OH)D:24,25(OH)2D Ratio | < 25 | Normal CYP24A1 activity | [5] |
| 25(OH)D:24,25(OH)2D Ratio | 25 - 80 | Possible heterozygous CYP24A1 variant | [5] |
| 25(OH)D:24,25(OH)2D Ratio | > 80 | Probable biallelic CYP24A1 variant | [5] |
Experimental Protocols
This section provides a detailed protocol for the quantification of 24,25(OH)2D2 in serum using LC-MS/MS. This protocol is a synthesis of established methods and includes sample preparation, derivatization, and instrument analysis.
Experimental Workflow
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
Application Notes and Protocols for Studying 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models for investigating the biological roles and therapeutic potential of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). The protocols outlined below are based on established methodologies for the study of vitamin D metabolites, with a focus on the more extensively researched 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃) where direct data for the D2 analog is limited.
Introduction to 24,25-Dihydroxyvitamin D₂
24,25-dihydroxyvitamin D₂ is a metabolite of vitamin D₂, formed by the action of the enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). While historically considered an inactive catabolite, emerging evidence suggests that 24,25(OH)₂D may have distinct biological functions, particularly in cartilage and bone homeostasis. Studying this metabolite is crucial for a complete understanding of vitamin D metabolism and its physiological effects.
Analytical Models: Quantification of 24,25(OH)₂D₂
Accurate quantification of 24,25(OH)₂D₂ is essential for both in vitro and in vivo studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specific and sensitive measurement.
Protocol: Quantification of 24,25(OH)₂D₂ in Serum/Plasma and Cell Culture Media by LC-MS/MS
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of sample (serum, plasma, or cell culture supernatant), add an internal standard (e.g., deuterated 24,25(OH)₂D₂ or d₆-24,25(OH)₂D₃).
-
Add 200 µL of water and 100 µL of 0.1M HCl.
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate and 450 µL of methanol, with vortexing after each addition.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for extraction.
-
Add an appropriate organic solvent (e.g., hexane or methyl tert-butyl ether), vortex, and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
b. Derivatization (Optional but Recommended for Enhanced Sensitivity)
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of DMEQ-TAD solution and incubate for an additional 60 minutes.
-
Evaporate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 1: Example MRM Transitions for Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 24,25(OH)₂D₂ (derivatized) | 774.5 | 468.3 |
| 24,25(OH)₂D₃ (derivatized) | 762.5 | 468.3 |
| d₆-24,25(OH)₂D₃ (IS, derivatized) | 768.5 | 474.3 |
Note: Exact m/z values may vary slightly based on the derivatizing agent and instrument calibration.
In Vitro Models
In vitro models are crucial for elucidating the cellular and molecular mechanisms of 24,25(OH)₂D₂ action. Chondrocytes, hepatocytes, and mesenchymal stem cells are relevant cell types.
a. Chondrocyte Differentiation Model
Resting zone chondrocytes are primary targets for 24,25(OH)₂D₃ and are likely responsive to 24,25(OH)₂D₂ as well.
Protocol: Treatment of Primary Chondrocytes with 24,25(OH)₂D₂
-
Cell Culture: Isolate primary chondrocytes from the resting zone of costochondral cartilage of rats or chicks. Culture in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.
-
Treatment: Once cells reach confluence, switch to serum-free or low-serum medium for 24 hours. Treat cells with 24,25(OH)₂D₂ at concentrations ranging from 10⁻¹⁰ M to 10⁻⁷ M for various time points (e.g., 1, 6, 24, 48 hours).
-
Endpoint Analysis:
-
Gene Expression: Analyze the expression of chondrocyte differentiation markers (e.g., SOX9, Collagen type II, Aggrecan) by quantitative PCR (qPCR).
-
Protein Analysis: Assess the activation of signaling proteins like Protein Kinase C (PKC) by Western blotting.
-
Enzyme Activity: Measure alkaline phosphatase (ALP) activity as a marker of chondrocyte maturation.
-
b. Hepatocyte Model for Studying Pro-inflammatory Signaling
The HepG2 cell line can be used to investigate the effects of 24,25(OH)₂D₂ on inflammatory pathways.
Protocol: Investigating Pro-inflammatory Responses in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.
-
Treatment: Treat cells with 24,25(OH)₂D₂ (e.g., 50 nM) for short durations (1-3 hours) to assess rapid signaling events.
-
Endpoint Analysis:
-
Kinase Activity Assays: Measure the activity of JNK1 and ERK1/2.
-
Cytokine Expression: Quantify the expression of IL-1β, IL-6, and IL-8 by qPCR or ELISA.
-
Table 2: Quantitative Data from In Vitro Studies with 24,25(OH)₂D₃ (as a proxy for D₂)
| Cell Type | Treatment | Duration | Endpoint | Result |
| Chick Embryonic Chondrocytes | 12 nM 24R,25(OH)₂D₃ | 24 h | [³H]thymidine incorporation | 2-fold increase[1] |
| Chick Embryonic Chondrocytes | 12 nM 24R,25(OH)₂D₃ | 24 h | [³H]-leucine incorporation | 2.4-fold increase[1] |
| HepG2 Cells | 50 nM 24,25(OH)₂D₃ | 1-3 h | PKCα activation | Induced[2][3] |
| HepG2 Cells | 50 nM 24,25(OH)₂D₃ | 1-3 h | JNK1 and ERK1/2 activity | Induced[2][3] |
Experimental Workflow for In Vitro Studies
Workflow for in vitro analysis of 24,25(OH)₂D₂ effects.
In Vivo Models
Animal models are indispensable for understanding the systemic effects of 24,25(OH)₂D₂ on bone metabolism and fracture healing. Rodent models are most commonly used.
a. Fracture Healing Model in Mice
Cyp24a1-null mice, which cannot produce 24,25(OH)₂D, are an excellent model to study the specific effects of this metabolite in fracture repair.
Protocol: Tibial Fracture Healing in Cyp24a1⁻/⁻ Mice
-
Animal Model: Use 12-week-old Cyp24a1⁻/⁻ mice and wild-type littermates.
-
Surgical Procedure: Create a stabilized tibial fracture via osteotomy.
-
Treatment: Administer 24,25(OH)₂D₂ or vehicle (e.g., propylene glycol) via subcutaneous injection or oral gavage daily for up to 21 days post-surgery. A typical dose for the D3 analog is around 6.7 µg/kg.
-
Endpoint Analysis:
-
Biomechanical Testing: At the end of the study, harvest the tibias and perform three-point bending tests to determine callus stiffness and strength.
-
Histology: Perform histological analysis of the fracture callus to assess cartilage formation and endochondral ossification.
-
Micro-CT Analysis: Quantify callus volume and bone mineral density.
-
Table 3: Quantitative Data from In Vivo Fracture Healing Studies with 24,25(OH)₂D₃
| Animal Model | Treatment | Duration | Endpoint | Result |
| Chick | 24R,25-(OH)₂D₃ + 1α,25-(OH)₂D₃ | 2 weeks | Healed Tibia Torsional Strength | Equivalent to control (0.296 ± 0.043 Nm)[4] |
| Cyp24a1⁻/⁻ Mice | 24R,25(OH)₂D₃ | Post-fracture | Callus Volume and Stiffness | Restored to wild-type levels[5] |
| Wild-type Mice | 24,25(OH)₂D₃ | 21 days post-osteotomy | Callus Stiffness and Elastic Modulus | Significantly increased[6] |
Experimental Workflow for In Vivo Fracture Healing Study
Workflow for in vivo fracture healing study.
Signaling Pathways of 24,25-Dihydroxyvitamin D
Studies on the D3 analog suggest that 24,25(OH)₂D₃ can elicit rapid, non-genomic responses through membrane-associated signaling pathways, particularly in chondrocytes. It is hypothesized that 24,25(OH)₂D₂ may act through similar mechanisms.
Signaling in Resting Zone Chondrocytes
24R,25(OH)₂D₃ has been shown to bind to a putative membrane receptor, leading to the activation of Protein Kinase C (PKC). This activation is stereospecific and does not involve translocation of PKC to the plasma membrane. The activated PKC then phosphorylates downstream targets, including components of the MAPK pathway (ERK1/2), ultimately leading to changes in gene expression related to chondrocyte maturation.
Signaling in Hepatocytes
In HepG2 cells, 24,25(OH)₂D₃ induces a pro-inflammatory signaling cascade involving the activation of PKCα, JNK1, and ERK1/2, leading to an increase in AP-1 transcriptional activity and the expression of pro-inflammatory cytokines.
Diagram of 24,25(OH)₂D₃ Signaling in Chondrocytes
Proposed signaling pathway for 24,25(OH)₂D in chondrocytes.
In Silico Models
Computational models are valuable for predicting the metabolism and potential bioactivity of vitamin D analogs.
a. Pharmacokinetic (PK) Modeling Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of vitamin D metabolites.[7] These models can be adapted to predict the PK profile of 24,25(OH)₂D₂ and compare it to 24,25(OH)₂D₃.
b. Molecular Docking Molecular docking simulations can be used to predict the binding affinity of 24,25(OH)₂D₂ to various nuclear and membrane receptors, including the Vitamin D Receptor (VDR) and putative membrane receptors. This can provide insights into its potential for genomic and non-genomic signaling. Recent studies have used in silico methods to investigate the interaction of vitamin D2 and D3 with various proteins.[8]
Considerations for D₂ vs. D₃ Analogs
While often used interchangeably, vitamin D₂ and D₃ and their metabolites can have different biological activities. Studies have shown that vitamin D₃ is more potent at raising and maintaining serum 25-hydroxyvitamin D levels than vitamin D₂.[3][9] This is partly due to the lower binding affinity of vitamin D₂ metabolites to the vitamin D binding protein (DBP). It is plausible that similar differences exist for the 24,25-dihydroxylated forms. Therefore, when designing experiments, it is crucial to consider these potential differences and, if possible, conduct direct comparative studies.
These application notes and protocols provide a framework for the comprehensive study of 24,25-dihydroxyvitamin D₂. As research in this area progresses, these models will be further refined to better understand the specific roles of this intriguing metabolite.
References
- 1. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicmed.org [academicmed.org]
- 6. In Silico Prediction of the Metabolic Resistance of Vitamin D Analogs against CYP3A4 Metabolizing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically Based Pharmacokinetic Modeling of Vitamin D3 and Metabolites in Vitamin D–Insufficient Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes & Protocols for the Extraction of 24,25-Dihydroxyvitamin D2 from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of 24,25-dihydroxyvitamin D2 from various tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for vitamin D metabolite analysis.
Introduction
The accurate quantification of 24,25-dihydroxyvitamin D2 in tissues is crucial for understanding the metabolism, bioavailability, and physiological roles of vitamin D2. The lipophilic nature of vitamin D metabolites and their low concentrations in tissues present analytical challenges, necessitating robust and efficient extraction protocols. This document outlines two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both of which are widely used for the isolation of vitamin D and its metabolites from complex biological matrices.[1][2]
Experimental Protocols
Prior to extraction, it is essential to properly prepare the tissue samples to ensure accurate and reproducible results.
1. Tissue Homogenization
The first step in extracting metabolites from solid tissues is homogenization, which breaks down the tissue structure and releases the cellular contents into a solvent.
-
Materials:
-
Tissue sample (e.g., liver, adipose tissue, muscle)
-
Phosphate-buffered saline (PBS), ice-cold
-
Ultrasonic homogenizer or bead beater
-
Calibrated balance
-
2 mL microcentrifuge tubes
-
-
Protocol:
-
Thaw the frozen tissue sample on ice.
-
Weigh the tissue accurately.
-
Chop the tissue into fine pieces.
-
Transfer the minced tissue to a 2 mL microcentrifuge tube.
-
Add ice-cold PBS to create a 5-10% (w/w) tissue homogenate. The exact percentage can be adjusted based on the tissue type and the specific analytical method.[3]
-
Homogenize the sample using an ultrasonic homogenizer or a bead beater until no visible tissue fragments remain. Keep the sample on ice throughout the process to minimize degradation.
-
Record the exact mass of the tissue and the final mass of the homogenate to determine the precise mass fraction.[3]
-
Store the homogenate at -80°C until extraction.
-
2. Liquid-Liquid Extraction (LLE)
LLE is a common method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
-
Materials:
-
Tissue homogenate
-
Internal standard solution (e.g., deuterated 24,25-dihydroxyvitamin D3)
-
Acetonitrile (ACN)
-
Organic extraction solvents (e.g., hexane, methyl tert-butyl ether (MTBE))[4]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
-
-
Protocol:
-
Pipette a known volume (e.g., 400 µL) of the tissue homogenate into a clean tube.[3]
-
Spike the sample with an appropriate internal standard solution to correct for extraction losses and matrix effects.[3]
-
Add acetonitrile (typically 2:1 or 3:1 ratio to the homogenate volume) to precipitate proteins.[5]
-
Vortex the mixture thoroughly for at least 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new tube.
-
Add an immiscible organic solvent (e.g., a mixture of hexane and MTBE).[4]
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction of the lipophilic vitamin D metabolites into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 37°C).[4]
-
Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/water mixture).
-
3. Solid-Phase Extraction (SPE)
SPE is a technique that uses a solid sorbent to selectively adsorb the analyte of interest from a liquid sample, while impurities are washed away. The analyte is then eluted with a different solvent. This method can provide cleaner extracts compared to LLE.
-
Materials:
-
Tissue homogenate
-
Internal standard solution
-
Protein precipitation solvent (e.g., acetonitrile)
-
SPE cartridges (e.g., C18 or hydrophilic-lipophilic balanced (HLB) sorbent)[6][7]
-
SPE manifold (vacuum or positive pressure)
-
Wash solvents (e.g., water, methanol/water mixtures)
-
Elution solvent (e.g., methanol, acetonitrile)
-
Evaporator
-
Reconstitution solvent
-
-
Protocol:
-
Pre-treat the tissue homogenate by adding an internal standard and precipitating proteins with acetonitrile, as described in the LLE protocol (steps 1-5).[6]
-
Dilute the resulting supernatant with water to reduce the organic solvent concentration before loading onto the SPE cartridge.[6]
-
Condition the SPE cartridge by passing a specific volume of methanol followed by water through the sorbent.
-
Load the diluted sample supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences.
-
Elute the 24,25-dihydroxyvitamin D2 with a stronger organic solvent (e.g., a high percentage of methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes typical performance data for the extraction and analysis of vitamin D metabolites from biological samples. Note that specific values can vary depending on the tissue matrix, instrumentation, and exact protocol used.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | Generally 80-110% | 89-104% | [8][9] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.78 ng/mL | 4.0 - 7.5 nmol/L | [2][9][10] |
| Intra-assay Precision (%CV) | < 10% | < 10% | [9][11] |
| Inter-assay Precision (%CV) | < 15% | < 10% | [9][11] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of vitamin D and 25-hydroxyvitamin D in soft tissues by liquid chromatography—tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of vitamin D and its metabolites in biological samples - Part II: Optimization of a sample preparation method for liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 [mdpi.com]
- 11. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 24,25-Dihydroxyvitamin D2 in Bone Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] is a significant metabolite of vitamin D2, playing a crucial role in bone metabolism. While its counterpart, 1,25-dihydroxyvitamin D, is the most biologically active form, emerging research highlights the unique functions of 24,25(OH)₂D in modulating bone cell differentiation and maintaining skeletal health. These application notes provide detailed protocols for employing 24,25(OH)₂D₂ in osteoblast and osteoclast differentiation assays, offering valuable tools for skeletal research and the development of novel therapeutics for bone disorders.
While much of the existing literature focuses on the D3 form (24,25-dihydroxyvitamin D3), the biological activities and experimental applications of the D2 and D3 metabolites are considered largely comparable. This document outlines protocols and expected outcomes based on the available scientific evidence.
Mechanism of Action
24,25(OH)₂D₂ exerts its effects on bone cells through various mechanisms. In osteoblasts, the bone-forming cells, it promotes maturation and mineralization.[1][2] It influences the expression of key transcription factors and bone matrix proteins essential for the osteogenic process. In contrast, 24,25(OH)₂D₂ has been shown to have an inhibitory effect on osteoclastogenesis, the formation of bone-resorbing cells, thereby potentially contributing to a net increase in bone mass.[3][4] This dual regulatory role makes 24,25(OH)₂D₂ a molecule of significant interest in bone biology.
Signaling Pathway in Osteoblasts
The signaling cascade of 24,25(OH)₂D₂ in osteoblasts involves its interaction with the Vitamin D Receptor (VDR), leading to the regulation of target gene expression. This pathway ultimately influences the expression of crucial osteogenic markers.
Signaling pathway of 24,25(OH)₂D₂ in osteoblasts.
Osteoblast Differentiation Assays
Overview
Osteoblast differentiation is a multi-stage process that can be monitored by assessing key markers at different time points. Early markers include alkaline phosphatase (ALP) activity, while later stages are characterized by the expression of osteocalcin and mineralization of the extracellular matrix.
Experimental Workflow
References
- 1. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 24,25-dihydroxyvitamin D3 in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 24R,25-dihydroxyvitamin D3 on the formation and function of osteoclastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for "24 25-dihydroxyvitamin d2" quantification
An LC-MS/MS method for the quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) provides a highly sensitive and selective approach crucial for clinical research and drug development. This application note details a robust protocol for the analysis of this key vitamin D metabolite in human serum.
Introduction
Vitamin D, existing in two primary forms, D₂ (ergocalciferol) and D₃ (cholecalciferol), undergoes a series of metabolic steps to become biologically active. The hydroxylation of its precursor, 25-hydroxyvitamin D (25(OH)D), leads to the formation of the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D) or to the catabolite 24,25-dihydroxyvitamin D (24,25(OH)₂D) by the enzyme CYP24A1.[1][2] The quantification of 24,25(OH)₂D₂, a metabolite of vitamin D₂, is of growing interest as it provides insights into the catabolism of vitamin D supplements and overall vitamin D status.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its superior specificity and sensitivity compared to traditional immunoassays.[4][5]
Metabolic Pathway of Vitamin D₂
Vitamin D₂ is metabolized in a pathway parallel to that of vitamin D₃. It is first hydroxylated in the liver to form 25-hydroxyvitamin D₂ (25(OH)D₂). In the kidney and other tissues, 25(OH)D₂ is either converted to the active form, 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂), by the enzyme CYP27B1, or it is hydroxylated by CYP24A1 to begin the catabolic cascade, forming 24,25(OH)₂D₂.[1][6]
Principle of the LC-MS/MS Method
This method employs liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance ionization efficiency. The derivatized analytes are then separated using Ultra-Performance Liquid Chromatography (UPLC) and quantified by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Derivatization with an agent like 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) significantly improves the analytical sensitivity for vitamin D metabolites.[7][8]
Experimental Protocol
This protocol is adapted from established methods for the simultaneous analysis of multiple vitamin D metabolites.[7][8]
Materials and Reagents
-
Calibrators and Internal Standards : 24,25(OH)₂D₂ analytical standard, d₆-24,25(OH)₂D₃ (as internal standard).
-
Solvents : LC-MS grade methanol, ethyl acetate, hexane, methyl tertiary butyl ether (MTBE), and water.[7]
-
Reagents : Zinc sulfate, 0.1M Hydrochloric acid (HCl), and DMEQ-TAD derivatizing agent.[8]
-
Sample Matrix : Pooled human serum or an artificial matrix (e.g., 20% human serum in 0.1% BSA).[7][8]
Sample Preparation
The sample preparation involves protein precipitation, liquid-liquid extraction, and derivatization.
-
Aliquoting : In a microcentrifuge tube, add 100 µL of serum sample, calibrator, or quality control.[7]
-
Internal Standard Spiking : Add the internal standard (e.g., d₆-24,25(OH)₂D₃) to each tube.[8]
-
Dilution and Acidification : Add 200 µL of water and 100 µL of 0.1M HCl. Vortex mix.[8]
-
Protein Precipitation : Add 150 µL of 0.2 M zinc sulfate, vortex, then add 450 µL of methanol and vortex again. Centrifuge the mixture at 12,000 x g for 10 minutes.[8]
-
Supernatant Transfer : Transfer the supernatant to a clean glass tube.[8]
-
Liquid-Liquid Extraction : Add 700 µL of hexane, vortex, then add 700 µL of MTBE and vortex again.
-
Evaporation : Transfer the upper organic layer to a new vial and dry under a stream of nitrogen gas at 37 °C.[7]
-
Derivatization : Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate. Incubate at room temperature for 30 minutes in the dark. Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[7][8]
-
Final Reconstitution : Add 40 µL of ethanol, dry the sample again, and finally reconstitute in 60 µL of the initial mobile phase (e.g., 60:40 methanol/water).[7][8]
LC-MS/MS Conditions
The following conditions are representative and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| UPLC System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 400 µL/min |
| Gradient | Start at 35% B, increase to 90% B over 5 minutes (exponential curve), then re-equilibrate. |
| Column Temp. | 40 °C[9] |
| Injection Vol. | 20 µL[9] |
| Total Run Time | ~6 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Xevo TQ-S or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Capillary Voltage | 1.0 - 3.88 kV[10][11] |
| Desolvation Temp. | 500 - 650 °C[10][11] |
| Desolvation Gas Flow | 1000 L/h[10] |
| Cone Gas Flow | 150 L/h[10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Performance
Quantitative analysis relies on monitoring specific precursor-to-product ion transitions (MRM). For DMEQ-TAD derivatized metabolites, a common fragment ion at m/z 468 is often used for quantification due to its specificity.[7][8]
Table 3: Illustrative MRM Transitions for DMEQ-TAD Derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| 25(OH)D₂ | 758.6 | 468 | Target Analyte (Illustrative)[8] |
| 24,25(OH)₂D₃ | 762.6 | 468 | D₃ Analog[8][10] |
| d₆-24,25(OH)₂D₃ | 768.6 | 474 | Internal Standard (Illustrative) |
Note: The exact m/z for 24,25(OH)₂D₂ would need to be confirmed experimentally but will be analogous to the D₃ form.
Table 4: Typical Method Performance Characteristics
| Parameter | Value | Source |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.25–0.45 nmol/L | [7] |
| Lower Limit of Detection (LOD) | 0.04 ng/mL | |
| Intra-assay Imprecision (%CV) | 3% - 4% | [7] |
| Inter-assay Imprecision (%CV) | 4% - 7% | [7] |
| Accuracy (Bias vs. DEQAS mean) | -2% to -5% | [7] |
| Linearity (r²) | >0.99 | |
Note: Performance data is based on methods quantifying multiple vitamin D metabolites, including 24,25(OH)₂D₃, and is expected to be similar for 24,25(OH)₂D₂.
Conclusion
The described LC-MS/MS method, incorporating liquid-liquid extraction and chemical derivatization, provides a robust, sensitive, and specific protocol for the quantification of 24,25-dihydroxyvitamin D₂ in serum.[7] This high-throughput assay is well-suited for clinical research studies investigating vitamin D metabolism and for professionals in drug development monitoring the effects of vitamin D₂ supplementation. The method's ability to be part of a multiplexed panel analyzing several vitamin D metabolites simultaneously further enhances its utility in providing a comprehensive picture of a patient's vitamin D status.[11]
References
- 1. Effects of Vitamin D2 Supplementation on Vitamin D3 Metabolism in Health and CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Troubleshooting & Optimization
"24 25-dihydroxyvitamin d2" stability issues in solution
Welcome to the technical support center for 24,25-dihydroxyvitamin D2. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 24,25-dihydroxyvitamin D2 in solution.
Frequently Asked Questions (FAQs)
Q1: My concentration of 24,25-dihydroxyvitamin D2 seems to be decreasing over time in my stock solution. What could be the cause?
A1: The degradation of 24,25-dihydroxyvitamin D2 in solution is a common issue and can be attributed to several factors, including exposure to light, elevated temperatures, and inappropriate solvent conditions. Like other vitamin D metabolites, it is susceptible to oxidation and isomerization. To minimize degradation, it is crucial to store stock solutions at low temperatures, protect them from light, and use appropriate solvents, potentially with the addition of antioxidants.
Q2: What are the recommended storage conditions for 24,25-dihydroxyvitamin D2 solutions?
A2: For optimal stability, solutions of 24,25-dihydroxyvitamin D2 should be stored at -80°C for long-term storage. For short-term storage (a few days), -20°C is acceptable. It is imperative to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Additionally, minimizing freeze-thaw cycles is recommended as this can contribute to degradation.
Q3: I am observing peak broadening and the appearance of new, smaller peaks in my chromatograms when analyzing my 24,25-dihydroxyvitamin D2 sample. What could be happening?
A3: The appearance of new peaks and changes in peak shape in your chromatograms are classic indicators of degradation. 24,25-dihydroxyvitamin D2 can isomerize or oxidize to form various degradation products, which will likely have different retention times than the parent compound. Peak broadening can also suggest the presence of closely eluting isomers or interactions with the analytical column. It is advisable to prepare fresh standards and samples and re-analyze to confirm if degradation is the root cause.
Q4: Can the pH of my solution affect the stability of 24,25-dihydroxyvitamin D2?
A4: Yes, the pH of the solution can influence the stability of vitamin D metabolites. While specific data for 24,25-dihydroxyvitamin D2 is limited, it is known that extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of related vitamin D compounds. It is generally recommended to maintain the pH of your solutions close to neutral (pH 6-8) unless your experimental protocol requires otherwise.
Q5: Are there any additives I can use to improve the stability of my 24,25-dihydroxyvitamin D2 solution?
A5: Yes, the use of antioxidants can help to mitigate oxidative degradation. Common antioxidants used for stabilizing vitamin D compounds include butylated hydroxytoluene (BHT) and pyrogallol. These are typically added at low concentrations (e.g., 0.01-0.1%). However, you must ensure that any additives are compatible with your downstream applications and analytical methods.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of 24,25-dihydroxyvitamin D2 in the working solutions used for the assay.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.
-
Protect from Light: During the experiment, keep all solutions containing 24,25-dihydroxyvitamin D2 protected from direct light by using amber tubes or covering them.
-
Control Temperature: Maintain solutions on ice or at a controlled room temperature as specified by your protocol. Avoid leaving solutions at room temperature for extended periods.
-
Validate Stock Solution Integrity: Periodically check the concentration and purity of your main stock solution using a stability-indicating analytical method like HPLC-UV.
-
Issue 2: Rapid Loss of Purity in Analytical Standards
-
Symptom: A noticeable decrease in the main peak area and the emergence of impurity peaks in HPLC analysis of a standard solution stored in the autosampler.
-
Possible Cause: On-board instability of the analytical standard, likely due to a combination of room temperature storage and light exposure in the autosampler.
-
Troubleshooting Steps:
-
Use a Cooled Autosampler: If available, set the autosampler temperature to a lower temperature (e.g., 4°C) to slow down degradation.
-
Limit Exposure Time: Only place the number of vials in the autosampler that will be analyzed within a short timeframe. Avoid leaving standards in the autosampler overnight if possible.
-
Use Protective Vials: Utilize amber glass or UV-protected autosampler vials.
-
Incorporate an Antioxidant: Consider preparing the standard in a solvent containing a small amount of an antioxidant like BHT, if it does not interfere with the analysis.
-
Data Presentation: Illustrative Stability Data
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in stability. Actual degradation rates will vary based on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of 24,25-dihydroxyvitamin D2 (10 µg/mL in Ethanol) over 30 Days
| Storage Temperature (°C) | Purity (%) after 7 days | Purity (%) after 15 days | Purity (%) after 30 days |
| 4 | 99.1 | 98.2 | 96.5 |
| 25 (Room Temp, Dark) | 95.3 | 90.1 | 82.4 |
| 25 (Room Temp, Light) | 88.2 | 75.6 | 58.1 |
| 40 | 85.7 | 72.3 | 55.9 |
Table 2: Effect of pH on the Stability of 24,25-dihydroxyvitamin D2 (10 µg/mL in 50% Ethanol/Buffer) at 25°C in the Dark for 24 hours
| pH | Purity (%) after 24 hours |
| 3.0 | 89.5 |
| 5.0 | 96.2 |
| 7.0 | 99.3 |
| 9.0 | 94.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for 24,25-dihydroxyvitamin D2
This protocol outlines a method to assess the purity and concentration of 24,25-dihydroxyvitamin D2 and to detect the presence of degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
24,25-dihydroxyvitamin D2 reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Water (70:20:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a stock solution of 24,25-dihydroxyvitamin D2 in ethanol (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
Inject the standards to generate a calibration curve.
-
Dilute the test samples with the mobile phase to fall within the calibration range.
-
Inject the test samples and analyze the chromatograms. The purity is determined by the ratio of the main peak area to the total peak area.
-
Protocol 2: Forced Degradation Study of 24,25-dihydroxyvitamin D2
This protocol is designed to intentionally degrade the molecule to understand its degradation pathways and to validate the stability-indicating nature of an analytical method.
-
Materials:
-
24,25-dihydroxyvitamin D2 solution (e.g., 100 µg/mL in ethanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm)
-
Heating block or oven
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the 24,25-dihydroxyvitamin D2 solution and 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the 24,25-dihydroxyvitamin D2 solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix equal volumes of the 24,25-dihydroxyvitamin D2 solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the 24,25-dihydroxyvitamin D2 solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the 24,25-dihydroxyvitamin D2 solution to UV light at 254 nm for 24 hours at room temperature.
-
Analysis: Analyze all stressed samples, along with an untreated control, using the stability-indicating HPLC-UV method (Protocol 1).
-
Visualizations
Caption: Workflow for a forced degradation study of 24,25-dihydroxyvitamin D2.
Technical Support Center: Optimizing 24,25-Dihydroxyvitamin D2 Dosage for Cell Culture
Welcome to the technical support center for the use of 24,25-dihydroxyvitamin D2 in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is 24,25-dihydroxyvitamin D2 and what is its general role?
24,25-dihydroxyvitamin D2 (also known as 24,25-dihydroxyergocalciferol) is a metabolite of vitamin D2. Vitamin D2 is metabolized into 25-hydroxyvitamin D2, which is then further hydroxylated. One of the key enzymes in this process is CYP24A1, which converts 25-hydroxyvitamin D2 into 24,25-dihydroxyvitamin D2.[1] While much of the research focus has been on the D3 form, both 1,25-dihydroxyvitamin D and 24,25-dihydroxyvitamin D metabolites are considered important for the full spectrum of vitamin D's biological activities, including roles in bone and cartilage health.[2]
Q2: What is a recommended starting concentration range for 24,25-dihydroxyvitamin D2 in cell culture?
Direct studies specifying optimal concentrations for 24,25-dihydroxyvitamin D2 in various cell lines are limited. However, based on studies with the structurally similar 24,25-dihydroxyvitamin D3 and other vitamin D analogs, a starting range of 10⁻¹⁰ M to 10⁻⁷ M is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. In some studies, higher, supra-physiological concentrations up to 1000 nM have been used to elicit a significant transcriptional response for 25(OH)D2.[3][4]
Q3: How should I prepare a stock solution of 24,25-dihydroxyvitamin D2?
24,25-dihydroxyvitamin D2 is a lipophilic molecule with low solubility in aqueous media. Therefore, a stock solution should be prepared in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents.[5]
-
Solubility: 24,25-dihydroxyvitamin D2 is highly soluble in DMSO, at concentrations up to 80 mg/mL (186.63 mM).[5]
-
Procedure:
-
Dissolve the powdered 24,25-dihydroxyvitamin D2 in your chosen solvent to create a high-concentration stock solution (e.g., 1 mM or 10 mM).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Q4: How do I dilute the stock solution into my cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v) .
-
Perform serial dilutions of your stock solution in the cell culture medium to achieve the desired final concentrations.
-
Always add the diluted 24,25-dihydroxyvitamin D2 solution to the medium and mix well before adding to the cells.
-
Include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the 24,25-dihydroxyvitamin D2.
Q5: What is the stability of 24,25-dihydroxyvitamin D2 in cell culture medium?
-
Prepare fresh working solutions from your frozen stock for each experiment.
-
Protect the solutions from direct light.
-
Studies on other vitamin D metabolites have shown good stability in serum for extended periods when stored properly.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable cellular response | Sub-optimal concentration: The concentration of 24,25-dihydroxyvitamin D2 may be too low to elicit a response in your cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M). |
| Cell line insensitivity: The cell line may not express the necessary receptors or co-factors to respond to 24,25-dihydroxyvitamin D2. | Confirm the expression of the Vitamin D Receptor (VDR) in your cell line. Consider using a different, more responsive cell line as a positive control. | |
| Degradation of the compound: The 24,25-dihydroxyvitamin D2 may have degraded due to improper storage or handling. | Ensure stock solutions are stored at -20°C or -80°C, protected from light, and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Cell death or cytotoxicity observed | High solvent concentration: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium may be too high. | Ensure the final solvent concentration is below 0.1% (v/v). If necessary, perform a solvent toxicity test on your cells. |
| Supraphysiological concentration of 24,25-dihydroxyvitamin D2: Very high concentrations of vitamin D compounds can be cytotoxic. | Reduce the concentration of 24,25-dihydroxyvitamin D2 used in your experiments. Perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold. | |
| Precipitate forms in the cell culture medium | Poor solubility: The concentration of 24,25-dihydroxyvitamin D2 exceeds its solubility limit in the aqueous medium. | Ensure the stock solution is fully dissolved before further dilution. When diluting into the medium, vortex or mix thoroughly. Consider a multi-step dilution process. |
| Inconsistent or variable results | Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution or exposure to light can lead to degradation. | Aliquot the stock solution into single-use vials. Protect all solutions containing 24,25-dihydroxyvitamin D2 from light. |
| Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect cellular responses. | Standardize your cell culture procedures. Use cells within a consistent passage number range and seed at a consistent density. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Compound | Starting Concentration Range (Molar) | Cell Types Investigated (or related compounds) | Reference |
| 24,25-dihydroxyvitamin D2 | 10⁻¹⁰ M to 10⁻⁷ M | Extrapolated from D3 and other analogs | - |
| 24,25-dihydroxyvitamin D3 | 10⁻⁷ M | Resting zone chondrocytes | [7] |
| 1,24(S)-dihydroxyvitamin D2 | 10⁻¹⁰ M to 10⁻⁷ M | Cancer cell lines (ROS 17/2.8, MCF-7, HD-11, HT-29, HL-60) | [2] |
| 25-hydroxyvitamin D2 | >250 nM (for transcriptional response) | Peripheral Blood Mononuclear Cells (PBMCs) | [3][4] |
| Paricalcitol (D2 analog) | 10⁻⁸ M to 10⁻⁷ M | Leukemia cell lines (HL-60, U937) | [8][9] |
Experimental Protocols
Protocol 1: Preparation of 24,25-Dihydroxyvitamin D2 Stock and Working Solutions
Materials:
-
24,25-dihydroxyvitamin D2 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the powdered 24,25-dihydroxyvitamin D2 to equilibrate to room temperature.
-
In a sterile, light-protected tube, dissolve the appropriate amount of 24,25-dihydroxyvitamin D2 in DMSO to achieve a 10 mM stock solution. Vortex gently until fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. For example, to make a 1 µM working solution, dilute 1 µL of the 10 mM stock into 10 mL of medium.
-
Ensure the final DMSO concentration in the medium applied to cells is less than 0.1%.
-
Protocol 2: General Cell Treatment Protocol
Materials:
-
Cultured cells at the desired confluency
-
Prepared working solutions of 24,25-dihydroxyvitamin D2
-
Vehicle control medium (containing the same final concentration of DMSO as the highest treatment dose)
-
Fresh cell culture medium
Procedure:
-
Plate cells at the desired density and allow them to adhere and grow for 24 hours.
-
Remove the existing medium from the cell culture plates.
-
Add the prepared working solutions of 24,25-dihydroxyvitamin D2 at various concentrations to the respective wells.
-
Add the vehicle control medium to the control wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to assess cellular response.
Visualizations
Caption: Metabolic pathway of Vitamin D2.
Caption: General experimental workflow.
Caption: Canonical Vitamin D signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. 24, 25-Dihydroxy VD2 | Vitamin | TargetMol [targetmol.com]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of 24R,25-(OH)(2)D(3) on protein kinase C activity in chondrocytes is mediated by phospholipase D whereas the effect of 1alpha,25-(OH)(2)D(3) is mediated by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 24,25-Dihydroxyvitamin D2 Immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using a 24,25-dihydroxyvitamin D2 immunoassay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a 24,25-dihydroxyvitamin D2 competitive immunoassay?
A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for quantifying small molecules like 24,25-dihydroxyvitamin D2. In this assay, 24,25-dihydroxyvitamin D2 present in the sample or standard competes with a fixed amount of labeled (e.g., biotinylated) 24,25-dihydroxyvitamin D2 for a limited number of binding sites on a specific antibody coated on the microplate wells. After an incubation period, the unbound components are washed away. The amount of labeled 24,25-dihydroxyvitamin D2 bound to the antibody is then detected, typically by adding an enzyme-substrate system that generates a colored product. The intensity of the signal is inversely proportional to the concentration of 24,25-dihydroxyvitamin D2 in the sample.
Q2: What are the most common sources of error in this type of assay?
The most common issues stem from the inherent challenges of vitamin D immunoassays, including:
-
Cross-reactivity: Antibodies may bind to other structurally similar vitamin D metabolites, leading to inaccurate quantification.[1]
-
Matrix effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.
-
Procedural errors: Inaccurate pipetting, improper washing, or incorrect incubation times and temperatures can all lead to variability in results.[2]
Q3: How significant is cross-reactivity with other vitamin D metabolites?
Cross-reactivity is a major challenge for vitamin D immunoassays.[1] While specific data for a 24,25-dihydroxyvitamin D2 assay is limited, data from 25-hydroxyvitamin D assays show that cross-reactivity with other metabolites can be substantial. For instance, the cross-reactivity of 24R,25(OH)2D3 in some 25-hydroxyvitamin D ligand binding assays can range from less than 5% to over 500%.[3][4] It is crucial to consult the assay kit's manual for specific cross-reactivity data.
Q4: Why is LC-MS/MS often considered the gold standard for vitamin D metabolite analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method because it can physically separate the different vitamin D metabolites before detection based on their unique mass-to-charge ratios. This provides higher specificity and accuracy compared to immunoassays, which are susceptible to cross-reactivity and matrix effects.[5]
Troubleshooting Guides
Problem 1: High Background
| Possible Cause | Recommended Action |
| Insufficient washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. Adding a 30-second soak with wash buffer during each cycle may help.[6] |
| Contaminated reagents or buffers | Prepare fresh buffers and reagents. Ensure that the substrate solution is colorless before use.[7] |
| Plate sealers reused or not used | Use fresh plate sealers for each incubation step to prevent cross-contamination between wells.[6] |
| High concentration of detection antibody | Titrate the detection antibody to the optimal concentration as recommended by the manufacturer or through optimization experiments. |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Action |
| Incorrect reagent preparation or storage | Ensure all reagents are prepared according to the protocol and have been stored at the recommended temperature. Allow reagents to reach room temperature before use.[6] |
| Reagents added in the wrong order | Carefully review the protocol and repeat the assay, ensuring the correct sequence of reagent addition. |
| Inadequate incubation times or temperatures | Follow the recommended incubation times and temperatures precisely. Ensure the plate is in the center of the incubator for even temperature distribution.[6] |
| Inactive enzyme conjugate | Verify the expiration date of the enzyme conjugate. If necessary, use a fresh vial. |
| Low analyte concentration in samples | If samples are expected to have low concentrations, consider concentrating the sample or reducing the dilution factor. |
Problem 3: Poor Standard Curve
| Possible Cause | Recommended Action |
| Improper standard preparation | Re-prepare the standard dilutions carefully. Briefly centrifuge the standard vial before opening to ensure all material is at the bottom. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Change pipette tips for each standard dilution. |
| Incorrect curve fitting | Use the recommended curve-fitting model for competitive ELISAs, typically a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) fit. |
| Standard degradation | Store standards as recommended and prepare fresh dilutions for each assay. |
Problem 4: High Coefficient of Variation (%CV) Between Replicates
| Possible Cause | Recommended Action |
| Inconsistent pipetting | Ensure consistent pipetting technique, including consistent speed and tip immersion depth. |
| Inadequate mixing of reagents | Thoroughly mix all reagents before use. Gently tap the plate after adding reagents to ensure homogeneity in the wells. |
| Temperature gradients across the plate | Avoid stacking plates during incubation. Ensure the plate is incubated in a stable temperature environment. |
| Edge effects | To minimize edge effects, avoid using the outer wells of the plate or fill them with buffer. |
Quantitative Data
Cross-reactivity is a critical parameter for any vitamin D immunoassay. While specific data for a 24,25-dihydroxyvitamin D2-specific assay is not widely published, the following table, adapted from studies on 25-hydroxyvitamin D assays, illustrates the potential for interference from other metabolites. Researchers should always refer to the technical data sheet of their specific kit.
Table 1: Example Cross-Reactivity of Vitamin D Metabolites in Immunoassays
| Metabolite | Example Cross-Reactivity Range in some 25-OH-D Assays |
|---|---|
| 24R,25(OH)₂D₃ | <5% to 548%[3] |
| 24S,25(OH)₂D₃ | <5% to 643%[3] |
| 3-epi-25-OH-D₃ | Can be high in some assays (e.g., 91% in one study), while not detected in others.[1] |
| 25(OH)D₂ | Often shows lower recovery compared to 25(OH)D₃ in assays primarily designed for total 25(OH)D. |
Note: This data is illustrative and derived from studies on 25-hydroxyvitamin D immunoassays. The actual cross-reactivity in a 24,25-dihydroxyvitamin D2 assay will depend on the specific antibody used.
Experimental Protocols
Representative Competitive ELISA Protocol for 24,25-Dihydroxyvitamin D2
This protocol is a representative example based on typical competitive ELISA procedures for small molecules. Users must follow the specific instructions provided with their assay kit.
-
Reagent Preparation:
-
Prepare wash buffer by diluting the concentrated stock solution with deionized water.
-
Reconstitute standards and prepare a dilution series according to the kit instructions.
-
Prepare the biotinylated 24,25-dihydroxyvitamin D2 conjugate and enzyme (e.g., Streptavidin-HRP) conjugate solutions as directed.
-
Allow all reagents to reach room temperature before use.
-
-
Sample Preparation:
-
Collect serum or plasma samples using standard procedures.
-
Centrifuge samples to remove particulate matter.
-
Dilute samples as recommended in the assay manual.
-
-
Assay Procedure:
-
Add a specific volume of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the biotinylated 24,25-dihydroxyvitamin D2 conjugate to each well.
-
Seal the plate and incubate for the specified time and temperature (e.g., 90 minutes at room temperature). This is the competitive binding step.
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Seal the plate and incubate for the specified time and temperature (e.g., 30 minutes at room temperature).
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add the substrate solution to each well and incubate in the dark for the recommended time (e.g., 15-30 minutes) to allow color development.
-
Stop the reaction by adding the stop solution to each well. The color will typically change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 24,25-dihydroxyvitamin D2 in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive 24,25-dihydroxyvitamin D2 ELISA.
Signaling Pathway of 24,25-Dihydroxyvitamin D
While the classical vitamin D signaling pathway operates through the nuclear vitamin D receptor (VDR) to regulate gene transcription, some metabolites, including 24,25-dihydroxyvitamin D3, can also elicit rapid, non-genomic responses.[8][9] This pathway often involves membrane-associated receptors and the activation of intracellular protein kinase cascades. The signaling for the D2 form is less characterized but is presumed to be similar.
Caption: Non-genomic signaling pathway of 24,25-dihydroxyvitamin D.
References
- 1. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anshlabs.com [anshlabs.com]
- 3. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 24,25-Dihydroxyvitamin D
Welcome to the technical support center for the analysis of 24,25-dihydroxyvitamin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the quantification of 24,25-dihydroxyvitamin D2 and related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying 24,25-dihydroxyvitamin D2?
A1: The two primary methodologies are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its higher specificity and ability to distinguish between different vitamin D metabolites.[1][2] Immunoassays are also used but are more susceptible to cross-reactivity and interference.[3][4]
Q2: What is isobaric interference in the context of LC-MS/MS analysis?
A2: Isobaric interference occurs when a compound has the same nominal mass-to-charge ratio as the analyte of interest (in this case, 24,25-dihydroxyvitamin D2). This can lead to falsely elevated measurements if the interfering compound is not chromatographically separated from the analyte.[5] For example, the C3-epimer of 25-hydroxyvitamin D3 is a known isobaric interferent in 25-hydroxyvitamin D3 analysis and highlights the importance of chromatographic resolution.[6][7][8]
Q3: What does "cross-reactivity" mean in an immunoassay?
A3: Cross-reactivity refers to the binding of the assay's antibodies to substances other than the intended target analyte. In vitamin D assays, antibodies designed to detect one metabolite may also bind to other structurally similar metabolites, leading to inaccurate quantification.[9][10] For instance, antibodies for 25-hydroxyvitamin D often show significant cross-reactivity with 24,25-dihydroxyvitamin D.[9][11]
Q4: Why is it important to separate 24,25-dihydroxyvitamin D from other vitamin D metabolites?
A4: Accurate quantification requires distinguishing the target analyte from other metabolites. The C3-epimer of 25-hydroxyvitamin D, for example, can co-elute and interfere with 25-hydroxyvitamin D measurements in some LC-MS/MS methods, causing overestimation.[11][12] Similarly, immunoassays may not distinguish between 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and their dihydroxylated metabolites, leading to a composite and potentially misleading result.[4][13]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results with Immunoassays
-
Possible Cause 1: Cross-reactivity with other vitamin D metabolites.
-
Solution: The antibodies used in the immunoassay may be binding to other metabolites present in the sample, such as 25-hydroxyvitamin D or 1,25-dihydroxyvitamin D.[3] This can result in falsely elevated readings. Confirm results using a more specific method like LC-MS/MS. Check the manufacturer's package insert for data on cross-reactivity with various metabolites.[14]
-
-
Possible Cause 2: Interference from sample matrix components.
-
Solution: Hemolytic, icteric (high bilirubin), or lipemic (high lipid) samples are known to cause significant interference in many commercial immunoassays.[3][15] Review sample quality before analysis. If interference is suspected, sample pre-treatment (e.g., lipid precipitation) or re-analysis on an LC-MS/MS platform may be necessary.
-
-
Possible Cause 3: Poor recognition of Vitamin D2 metabolites.
-
Solution: Some immunoassays exhibit poor cross-reactivity with D2 metabolites compared to D3 metabolites, leading to an underestimation of total vitamin D status in subjects supplemented with vitamin D2.[13][16] If analyzing samples from individuals receiving vitamin D2, ensure the chosen assay has been validated for equimolar detection of both forms or use an LC-MS/MS method that quantifies them separately.
-
Issue 2: Poor Peak Shape or Unexpected Peaks in LC-MS/MS
-
Possible Cause 1: Isobaric Interference.
-
Solution: An unexpected or broadened peak may indicate the presence of an isobaric compound that is not fully resolved by the chromatography method. High-resolution mass spectrometry (HRMS) can be used to identify the presence of multiple isobaric compounds.[5] To resolve this, optimize the chromatographic conditions (e.g., change the column, modify the mobile phase gradient) to separate the analyte from the interferent.[7][12]
-
-
Possible Cause 2: Sample Preparation Artifacts.
-
Solution: Inadequate sample clean-up can introduce contaminants that interfere with the analysis. Ensure that the protein precipitation and liquid-liquid or solid-phase extraction steps are performed correctly and consistently. A major isobaric interferent was once identified as a lubricant from analytical instrumentation, highlighting the need to check all potential sources of contamination.[5]
-
-
Possible Cause 3: Suboptimal Derivatization.
-
Solution: Derivatization with reagents like DMEQ-TAD or PTAD is often used to improve ionization efficiency.[2][7] Incomplete or inconsistent derivatization can lead to poor sensitivity and variable results. Optimize the reaction conditions (time, temperature, reagent concentration) and always include derivatized standards and quality controls in each run.
-
Data Presentation: Interference in Vitamin D Analysis
Table 1: Comparison of Analytical Methods for Vitamin D Metabolite Quantification
| Feature | Immunoassays | LC-MS/MS |
| Specificity | Lower; prone to cross-reactivity with other metabolites.[10] | Higher; can distinguish between D2, D3, epimers, and other metabolites.[12] |
| Common Interferences | Matrix effects (hemolysis, lipemia), heterophilic antibodies, cross-reactants (e.g., 24,25(OH)₂D₃, 3-epi-25(OH)D₃).[3][4] | Isobaric compounds, co-eluting matrix components, contamination from solvents or hardware.[5] |
| Throughput | Generally higher, especially on automated platforms.[10] | Typically lower, though improvements are ongoing. |
| Development Cost | Lower (using commercial kits). | Higher (instrumentation and method development). |
| Reference Standard | Often considered the "gold standard" for accuracy.[1][2] | N/A |
Table 2: Reported Cross-Reactivity of Selected Metabolites in 25-Hydroxyvitamin D Immunoassays
| Metabolite | Cross-Reactivity Range in Ligand Binding Assays | Notes |
| 24R,25(OH)₂D₃ | <5% to 548% | Demonstrates extremely high variability between different assays.[9][11] |
| 24S,25(OH)₂D₃ | <5% to 643% | Similar to the R epimer, shows a wide and unpredictable range of interference.[9][11] |
| 3-epi-25-OH-D₃ | Not detected in antibody-based methods, but 56% in a competitive protein binding assay. | While not an issue for most immunoassays, it is a critical interferent for LC-MS/MS if not chromatographically separated.[9][11] |
| 25(OH)D₂ | 41.2% to 45.3% (in select assays) | Many immunoassays do not show 100% cross-reactivity, leading to underestimation in patients taking Vitamin D2 supplements.[13] |
Note: Data is primarily from studies on 25-hydroxyvitamin D assays but illustrates the principles of interference highly relevant to 24,25-dihydroxyvitamin D2 quantification.
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis for Dihydroxylated Vitamin D Metabolites
This protocol is a generalized example based on methodologies for simultaneously measuring multiple vitamin D metabolites.[2][7][17]
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogs of the analytes (e.g., d6-24,25(OH)₂D₃).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol. Vortex thoroughly and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
Extraction (Liquid-Liquid Extraction Example):
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex to ensure thorough mixing and partitioning of the lipophilic vitamin D metabolites into the organic layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
Reconstitute the dried extract in a solution containing a derivatizing agent such as 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) or DMEQ-TAD.[2][7]
-
Incubate as required (e.g., room temperature for 1-2 hours) to allow the reaction to complete. Derivatization enhances ionization efficiency and analytical sensitivity.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reconstitute the derivatized sample in the mobile phase. Inject onto a suitable LC column (e.g., a C18 or F5 core-shell column) capable of resolving the target analyte from its isobars and other metabolites. A gradient elution using water and methanol/acetonitrile with a modifier like formic acid is common.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both the native analyte and its deuterated internal standard.
-
Visualizations
Caption: Workflow for LC-MS/MS quantification of 24,25-dihydroxyvitamin D.
References
- 1. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. On the isobaric space of 25-hydroxyvitamin D in human serum: potential for interferences in liquid chromatography/tandem mass spectrometry, systematic errors and accuracy issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Improving 24,25-dihydroxyvitamin D2 Extraction Efficiency from Serum
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the extraction efficiency of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) from serum.
Frequently Asked Questions (FAQs)
Q1: What makes the extraction of 24,25(OH)₂D₂ from serum challenging? A1: The primary challenges include:
-
Low Physiological Concentrations: 24,25(OH)₂D₂ circulates at significantly lower levels (picogram to low nanogram per milliliter range) than its precursor, 25-hydroxyvitamin D, demanding highly sensitive analytical methods.[1][2]
-
Strong Protein Binding: Approximately 85% of vitamin D metabolites are tightly bound to the Vitamin D Binding Protein (DBP) and about 15% to albumin in serum.[3][4][5] An efficient extraction requires disruption of these protein-analyte interactions.[3]
-
Lipophilic Nature: As a fat-soluble molecule, 24,25(OH)₂D₂ is prone to non-specific binding to laboratory plastics and can be affected by lipid-based matrix effects.
-
Interference from Isobars: Structurally similar compounds (isobars), such as other dihydroxyvitamin D metabolites, can co-elute during chromatography and have identical mass-to-charge ratios, complicating accurate quantification by mass spectrometry.[6][7]
Q2: What are the principal methods for extracting 24,25(OH)₂D₂ from serum? A2: The most common methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Immunoaffinity Extraction. These are often preceded by a protein precipitation step and followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D metabolite measurement.[6][7]
Q3: Why is a protein precipitation step necessary before extraction? A3: Protein precipitation, typically using organic solvents like acetonitrile or methanol, is crucial to denature the Vitamin D Binding Protein (DBP) and albumin.[3][7] This releases the bound 24,25(OH)₂D₂ into the solvent, making it available for subsequent extraction and purification.[3] Inadequate protein disruption is a common cause of low analyte recovery.[8]
Q4: Should I use a derivatization agent? A4: Derivatization can significantly improve the sensitivity and selectivity of LC-MS/MS analysis, particularly for low-concentration metabolites like dihydroxyvitamin D forms.[6] Agents like 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD) or DMEQ-TAD can enhance ionization efficiency, leading to lower limits of detection.[9][10][11]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete protein precipitation. | Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to serum is sufficient (e.g., 2:1 or higher).[12][13] Vortex vigorously and allow adequate incubation time.[14] |
| Suboptimal extraction solvent in LLE. | Test different organic solvents or mixtures (e.g., hexane, heptane, methyl-tert butyl ether) to maximize extraction efficiency for the lipophilic analyte.[10][15] | |
| Analyte loss during evaporation. | Evaporate the organic solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 37-45°C) to prevent analyte degradation or loss.[10][15] | |
| Inefficient elution in SPE. | Optimize the elution solvent composition and volume. Ensure the chosen solvent is strong enough to displace the analyte from the sorbent. | |
| High Variability / Poor Precision (%RSD) | Inconsistent sample handling. | Use a calibrated pipette for all liquid handling steps. Ensure vortexing/mixing times are consistent for all samples. Automating sample preparation can improve precision.[16][17] |
| Inappropriate Internal Standard (IS). | Use a stable, isotope-labeled internal standard (e.g., d₆-24,25(OH)₂D₃) added at the very beginning of the sample preparation to account for variability in extraction and matrix effects.[9][15] | |
| LC-MS/MS system instability. | Perform system suitability tests before each run. Check for stable spray and consistent peak areas and retention times of the internal standard. | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-elution of interfering matrix components (e.g., phospholipids). | Incorporate a more rigorous sample cleanup step. Supported Liquid Extraction (SLE) or specific phospholipid removal plates (e.g., HybridSPE) can be effective. |
| Insufficient chromatographic separation. | Optimize the LC gradient and/or use a different column chemistry (e.g., Phenyl-Hexyl, F5) to better separate the analyte from matrix components.[10] | |
| Peak Tailing or Splitting | Poor reconstitution of the dried extract. | Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to maintain good peak shape. Vortex thoroughly after reconstitution. |
| Column degradation. | After many injections of serum extracts, column performance can degrade.[13] Use a guard column and/or flush the column regularly. Replace the column if performance does not improve. | |
| Interference from Isobaric Compounds | Co-elution of structurally similar metabolites. | High-resolution chromatography is essential. Use a column and mobile phase that can achieve baseline separation of key isobars like 3-epi-25(OH)D and other dihydroxy metabolites.[2][6] |
| Mass spectrometer cannot resolve isobars. | Use a high-resolution mass spectrometer or employ techniques like differential ion mobility spectrometry to separate ions before MS analysis.[7][12] Derivatization can also help by creating unique fragment ions for different isomers.[11] |
Experimental Protocols & Workflows
Method 1: Liquid-Liquid Extraction (LLE)
This protocol is a representative method based on common LLE procedures for vitamin D metabolites.[9][10]
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Protocol Steps:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of serum, calibrator, or QC sample.
-
Internal Standard Addition: Add the appropriate amount of deuterated internal standard (e.g., d₆-24,25(OH)₂D₃) in a small volume of solvent.
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate, followed by 450 µL of methanol.[9] Vortex thoroughly after each addition.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 700 µL of hexane and 700 µL of methyl tertiary butyl ether (MTBE).[10] Vortex vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate (or centrifuge briefly at low speed).
-
Collection: Transfer the upper organic phase to a new tube or sample vial.
-
Evaporation: Dry the organic extract under a stream of nitrogen at 37°C.[10]
-
Reconstitution: Reconstitute the dried residue in 60 µL of a mobile phase-compatible solvent (e.g., 60:40 methanol/water).[10] Vortex to ensure complete dissolution.
-
Analysis: Inject the sample into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
This protocol outlines a general automated SPE procedure.[16][17]
Workflow Diagram: Solid-Phase Extraction (SPE)
Protocol Steps:
-
Sample Preparation: Add internal standard to the serum sample.
-
Protein Precipitation: Add methanol (e.g., 2:1 v/v) to precipitate proteins. Vortex and centrifuge.[16]
-
Supernatant Transfer: Transfer the supernatant to a clean vial for automated processing.
-
SPE Conditioning: The automated system conditions the SPE cartridge (e.g., C8 or HRP) with methanol, followed by water.
-
Sample Loading: The supernatant is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: The target analyte, 24,25(OH)₂D₂, is eluted with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Injection: The eluate is directly injected into the LC-MS/MS system. This automated process often avoids a separate evaporation and reconstitution step.[16][17]
Method 3: Immunoaffinity Extraction
This method uses an antibody specific to the dihydroxyvitamin D structure for highly selective purification.[1]
Workflow Diagram: Immunoaffinity Extraction
Protocol Steps:
-
Sample Preparation: Spike 500 µL of plasma with a deuterated internal standard.[1]
-
Loading: Process the sample using a commercial immunoaffinity extraction kit (e.g., ImmunoTube®) according to the manufacturer's instructions. This typically involves loading the sample onto a small column containing immobilized antibodies.[1]
-
Washing: Wash the column with the provided wash buffer to remove non-specifically bound proteins and other interferences.[1]
-
Elution: Elute the purified dihydroxyvitamin D metabolites using the provided elution buffer.[1]
-
Analysis: The eluate is then analyzed by LC-MS/MS. This method provides a very clean extract, often with minimal matrix effects.[1]
Extraction Method Performance Data
The following tables summarize quantitative data from published methods for vitamin D metabolites. Note that data for 24,25(OH)₂D₂ is limited; performance data for the structurally similar 24,25(OH)₂D₃ is often used as a reliable indicator.
Table 1: Performance of LLE-based Methods
| Analyte | Sample Volume | Limit of Quantitation (LOQ) | Precision (%RSD) | Method | Citation |
|---|---|---|---|---|---|
| 25(OH)D₃ / D₂ | Serum | 10 nmol/L | 8.0 - 9.4% | Heptane Extraction | [18] |
| 24,25(OH)₂D₃ | 100 µL Serum | 0.25 ng/mL | < 10% (within-run) | Hexane/MTBE Extraction | [11] |
| 25(OH)D₂ / D₃ | Serum | 1-2 ng/mL | < 15-20% | Acetone Extraction |[19] |
Table 2: Performance of SPE-based Methods
| Analyte | Sample Volume | Limit of Quantitation (LOQ) | Precision (%RSD) | Recovery | Citation |
|---|---|---|---|---|---|
| 25(OH)D₃ | Serum/Plasma | 4.0 nmol/L | < 10% | 89 - 104% | [16][17] |
| 25(OH)D₂ | Serum/Plasma | 7.5 nmol/L | < 10% | 89 - 104% | [16][17] |
| 25(OH)D₃ | 100 µL Plasma | 5 ng/mL | < 4.2% | 96.3% | [8] |
| 25(OH)D₂ | 100 µL Plasma | 5 ng/mL | < 4.0% | 94.4% |[8] |
Table 3: Performance of Immunoaffinity Extraction Methods
| Analyte | Sample Volume | Estimated LOQ | Notes | Citation |
|---|
| 1,25(OH)₂D₂ / D₃ | 500 µL Plasma | ~15 pg/mL | Provides very clean extracts, minimizing matrix effects. |[1] |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serum vitamin D metabolome: What we know and what is still to discover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 14. chem-agilent.com [chem-agilent.com]
- 15. A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 18. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 24,25-Dihydroxyvitamin D2 Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 24,25-dihydroxyvitamin D2 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 24,25-dihydroxyvitamin D2 isomers?
The primary challenge lies in the structural similarity of the isomers, particularly the C24-epimers (24R and 24S). These stereoisomers have identical mass and similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. Standard reversed-phase C18 columns often fail to provide adequate resolution.[1] Achieving baseline separation typically requires specialized chiral stationary phases or derivatization to enhance selectivity.
Q2: Why is it important to separate the 24R and 24S epimers of 24,25-dihydroxyvitamin D2?
The biological activity of vitamin D metabolites can be highly stereospecific. Different epimers may exhibit varying affinities for the vitamin D receptor (VDR) and metabolic enzymes, leading to different physiological effects. Accurate quantification of individual isomers is crucial for understanding their specific roles in metabolic pathways and for the development of targeted therapeutics.
Q3: What analytical techniques are most suitable for separating these isomers?
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most powerful techniques for the separation and quantification of vitamin D metabolites.[2] The use of chiral stationary phases is often necessary to resolve the 24R and 24S epimers. Supercritical fluid chromatography (SFC) has also emerged as a promising technique for chiral separations.
Q4: Can derivatization help in the separation of 24,25-dihydroxyvitamin D2 isomers?
Yes, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve the chromatographic properties and ionization efficiency of vitamin D metabolites, aiding in their separation and detection by LC-MS/MS. Derivatization can introduce a chiral center or enhance the structural differences between isomers, facilitating their resolution on a chiral or achiral column.
Troubleshooting Guides
Issue 1: Poor or No Separation of 24R and 24S Isomers
| Potential Cause | Troubleshooting Step |
| Inappropriate HPLC/UHPLC column | Switch to a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating vitamin D epimers. |
| Suboptimal mobile phase composition | Optimize the mobile phase. For normal-phase chromatography, vary the ratio of hexane/isopropanol/methanol. For reversed-phase, adjust the methanol/water or acetonitrile/water gradient and the concentration of additives like formic acid. |
| Incorrect temperature | Temperature can significantly impact chiral separations. Experiment with a range of column temperatures (e.g., 15-40°C) to find the optimal condition for resolution. |
| Co-elution with other metabolites | Employ a two-dimensional LC (2D-LC) approach for complex samples to enhance separation from other interfering vitamin D metabolites. |
Issue 2: Low Sensitivity and Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Low ionization efficiency in MS | Consider derivatization with an agent like DMEQ-TAD to improve ionization and sensitivity. |
| Suboptimal MS/MS parameters | Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for each isomer. |
| Sample matrix effects | Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common cleanup steps. |
| Inappropriate mobile phase additives | Ensure the mobile phase additives are compatible with MS and enhance ionization. Formic acid or ammonium formate are commonly used. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of vitamin D metabolites. Note that specific retention times and resolution will vary depending on the exact chromatographic system and conditions used.
| Analyte | Retention Time (min) | Limit of Quantification (LOQ) (ng/mL) |
| 25-hydroxyvitamin D2 | 4.02 | 4.9 |
| 25-hydroxyvitamin D3 | 3.80 | 3.8 |
| 24,25-dihydroxyvitamin D3 | 2.30 | 0.4 |
| 3-epi-25-hydroxyvitamin D3 | 3.58 | Not specified |
Data adapted from a UPLC-MS/MS method for the analysis of DMEQ-TAD derivatized vitamin D metabolites.[3]
Experimental Protocols
Protocol 1: Sample Preparation for Analysis of Vitamin D Metabolites in Serum
This protocol is adapted from a method for the simultaneous quantification of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 24,25-dihydroxyvitamin D3 and can be used as a starting point for the analysis of 24,25-dihydroxyvitamin D2 isomers.[4]
-
Sample Aliquoting: Aliquot 100 µL of serum or plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated 24,25-dihydroxyvitamin D2).
-
Protein Precipitation: Add 200 µL of ice-cold methanol, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Recommended Starting Conditions for Chiral HPLC-MS/MS
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex 5000 triple quadrupole or equivalent
-
Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., CHIRALPAK series).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with a suitable gradient, for example, 70% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C (optimization may be required)
-
Injection Volume: 10 µL
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) using optimized transitions for 24R and 24S-dihydroxyvitamin D2.
Visualizations
Vitamin D2 Metabolism Pathway
The following diagram illustrates the metabolic pathway of vitamin D2, leading to the formation of 24,25-dihydroxyvitamin D2.
Caption: Metabolic activation and catabolism of Vitamin D2.
Experimental Workflow for Isomer Separation
This workflow outlines the key steps in the separation and analysis of 24,25-dihydroxyvitamin D2 isomers.
Caption: Key stages in the analytical workflow for isomer separation.
References
minimizing degradation of "24 25-dihydroxyvitamin d2" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 24,25-dihydroxyvitamin D2 during storage. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected concentrations of 24,25-dihydroxyvitamin D2 in analytical measurements.
This guide will help you identify potential causes related to storage and handling that may lead to degradation of your compound.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for 24,25-dihydroxyvitamin D2 degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of 24,25-dihydroxyvitamin D2?
A1: Like other vitamin D analogs, 24,25-dihydroxyvitamin D2 is susceptible to degradation from several factors, including:
-
Light: Exposure to UV and even ambient light can cause isomerization and degradation.
-
Heat: Elevated temperatures accelerate the rate of degradation.
-
Oxygen: Oxidation is a significant degradation pathway for vitamin D compounds.
-
pH: Acidic and alkaline conditions can catalyze degradation.
Q2: How should I store my solid (powder) 24,25-dihydroxyvitamin D2?
A2: For optimal stability, solid 24,25-dihydroxyvitamin D2 should be stored at -20°C in a tightly sealed container, protected from light (e.g., in an amber vial or a container placed in the dark). It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
Q3: What is the best way to store 24,25-dihydroxyvitamin D2 in solution?
A3: Solutions of 24,25-dihydroxyvitamin D2 should be stored at -80°C in a tightly sealed, light-protected container (amber glass vial). The choice of solvent is also crucial; high-purity, anhydrous solvents are recommended. It is best to prepare fresh solutions for experiments and avoid long-term storage in solution whenever possible.
Q4: Can I repeatedly freeze and thaw my 24,25-dihydroxyvitamin D2 solution?
A4: It is advisable to avoid multiple freeze-thaw cycles. For other vitamin D metabolites, repeated freeze-thaw cycles have been shown to have minimal effect in some studies, but it is a best practice to aliquot your stock solution into single-use vials to maintain the integrity of the compound.
Q5: My analytical results are still inconsistent despite proper storage. What else could be the problem?
A5: If you have ruled out storage-related degradation, consider the following:
-
Analytical Method Variability: Ensure your analytical method (e.g., HPLC, LC-MS/MS) is validated for stability-indicating properties and is consistently performing. Inconsistencies in vitamin D testing can arise from the assay method itself.[1][2][3][4]
-
Sample Preparation: The sample preparation process can introduce variability. Ensure consistent and appropriate techniques are used.[5][6][7]
-
Purity of Solvents and Reagents: Impurities in solvents or reagents can contribute to degradation. Use high-purity, fresh materials.
-
Interaction with Container Surfaces: While less common, highly sensitive experiments might be affected by the adsorption of the compound to the container surface.
Quantitative Data on Storage Stability
Table 1: Recommended Storage Conditions and General Stability of Vitamin D Analogs
| Form | Storage Temperature | Light Protection | Atmosphere | Expected Stability (General for Vitamin D Analogs) |
| Solid (Powder) | -20°C | Essential (Amber vial/dark) | Inert gas (e.g., Nitrogen) | Stable for years |
| In Solvent | -80°C | Essential (Amber vial/dark) | Inert gas overlay recommended | Stable for months (solvent dependent) |
| In Serum/Plasma | -20°C to -80°C | Recommended | N/A | Stable for months to years[8][9][10][11][12] |
Note: The stability of 24,25-dihydroxyvitamin D2 in a specific solvent and at a particular concentration should be validated by the end-user. The data for serum/plasma is based on the more commonly measured 25(OH)D and may not be directly transferable.
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for Vitamin D Analogs (Adapted for 24,25-dihydroxyvitamin D2)
This protocol is a generalized method based on established procedures for other vitamin D compounds and should be optimized and validated for 24,25-dihydroxyvitamin D2.[13]
1. Objective: To develop and validate a stability-indicating HPLC-UV method to quantify 24,25-dihydroxyvitamin D2 and resolve it from its potential degradation products.
2. Materials and Equipment:
-
24,25-dihydroxyvitamin D2 reference standard
-
HPLC grade acetonitrile, methanol, and water
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
C18 reverse-phase HPLC column (e.g., Gemini C18, 100 x 3.0 mm, 3 µm particle size)
-
Forced degradation equipment (oven, UV lamp, acid/base solutions, hydrogen peroxide)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 24,25-dihydroxyvitamin D2 in methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Stability Samples: Prepare solutions of 24,25-dihydroxyvitamin D2 in the desired matrix (e.g., buffer, formulation) at a known concentration.
5. Forced Degradation Study:
-
Acid/Base Hydrolysis: Incubate the sample solution with 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the sample solution to UV light.
-
Analyze samples at various time points and compare them to an undegraded control.
6. Method Validation (as per ICH guidelines):
-
Specificity: Ensure the peak for 24,25-dihydroxyvitamin D2 is well-resolved from degradation peaks.
-
Linearity: Establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of spiked samples.
-
Precision: Assess repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
DOT Script for Experimental Workflow
Caption: Workflow for a forced degradation stability study.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D Test Inaccuracies Persist Despite Gains in Field [medscape.com]
- 4. vitad.org [vitad.org]
- 5. chromtech.com [chromtech.com]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. openaccessebooks.com [openaccessebooks.com]
- 9. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jag.journalagent.com [jag.journalagent.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of 24,25-Dihydroxyvitamin D2 by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry-based analysis of 24,25-dihydroxyvitamin D2. Our goal is to help you overcome common challenges, with a specific focus on mitigating matrix effects to ensure accurate and reproducible quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 24,25-dihydroxyvitamin D2. Each issue is presented with potential causes and recommended solutions.
Issue 1: Low signal intensity or significant ion suppression for 24,25-dihydroxyvitamin D2.
-
Potential Causes:
-
Solutions:
-
Optimize Sample Preparation: Employ more rigorous extraction techniques to remove interfering substances.
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane or a combination of solvents to selectively extract the less polar vitamin D metabolites.[3][4]
-
Solid-Phase Extraction (SPE): Utilize a reversed-phase SPE cartridge to retain the analyte while washing away more polar interferences. A wash step with a moderate percentage of organic solvent (e.g., 40% methanol) can be effective in removing matrix components without eluting the analyte.[5]
-
Protein Precipitation (PP): While a simpler method, ensure complete precipitation and centrifugation to minimize carryover of soluble proteins.[6]
-
-
Chromatographic Separation: Adjust the liquid chromatography (LC) gradient to better separate 24,25-dihydroxyvitamin D2 from the region where phospholipids typically elute (early in the run on a reversed-phase column).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for 24,25-dihydroxyvitamin D2 (e.g., d6-24,25(OH)₂D₂) will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction of the signal.[1][4][7]
-
Derivatization: Chemical derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve ionization efficiency and move the analyte to a different region of the chromatogram, potentially away from interferences.[8][9]
-
Issue 2: Poor reproducibility and high variability in results.
-
Potential Causes:
-
Inconsistent sample preparation.
-
Variable matrix effects between different samples or batches.[10]
-
Instability of the analyte or internal standard.
-
-
Solutions:
-
Standardize Protocols: Ensure that all sample preparation steps are performed consistently across all samples.[1] Automated sample preparation systems can improve reproducibility.[11]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples (e.g., charcoal-stripped serum) to compensate for consistent matrix effects.
-
Internal Standard Normalization: Always use a suitable internal standard and ensure it is added early in the sample preparation process to account for variability in extraction efficiency and ion suppression.
-
Quality Control (QC) Samples: Include low, medium, and high concentration QC samples in each analytical run to monitor assay performance.
-
Issue 3: Inaccurate quantification or bias in results.
-
Potential Causes:
-
Cross-reactivity or interference from isomeric compounds.
-
Improper calibration curve.
-
Degradation of the analyte during sample processing or storage.
-
-
Solutions:
-
Chromatographic Resolution: Ensure your LC method can separate 24,25-dihydroxyvitamin D2 from its isomers, such as 25,26-dihydroxyvitamin D3, if present in your samples.[12]
-
Calibration Curve Validation: Use a sufficient number of calibration points to cover the expected concentration range and employ an appropriate regression model.
-
Stability Assessment: Perform stability studies to ensure that 24,25-dihydroxyvitamin D2 is stable under your sample handling and storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the analysis of 24,25-dihydroxyvitamin D2?
A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[2] In the case of 24,25-dihydroxyvitamin D2 analysis in biological samples like serum or plasma, phospholipids and other endogenous substances can suppress the ionization of the analyte in the mass spectrometer's source, leading to a lower signal and inaccurate quantification.[1]
Q2: What is the best sample preparation technique to minimize matrix effects for 24,25-dihydroxyvitamin D2?
A: The "best" technique often depends on the required sensitivity and throughput.
-
Liquid-Liquid Extraction (LLE) is effective at removing a broad range of interferences.[3][4]
-
Solid-Phase Extraction (SPE) can provide a cleaner extract than LLE if the appropriate sorbent and wash steps are used.[5]
-
Protein Precipitation (PP) is the simplest method but may be less effective at removing phospholipids, making it more susceptible to matrix effects.[6] For highly sensitive and robust methods, a combination of PP followed by LLE or SPE is often employed.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A: Yes, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects and variability in sample preparation.[1][13] A SIL-IS, such as d6-24,25(OH)₂D₂, has the same chemical properties as the analyte and will be affected similarly by ion suppression and extraction inefficiencies, allowing for reliable correction and accurate quantification.
Q4: Can derivatization help in overcoming matrix effects?
A: Yes, derivatization can be a powerful tool. Reagents like PTAD react with the diene structure of vitamin D metabolites, improving their ionization efficiency and chromatographic behavior.[8][9] This can lead to increased sensitivity and may shift the analyte's retention time away from interfering matrix components.
Experimental Protocols
Example Protocol: LLE for 24,25-dihydroxyvitamin D2 from Serum
This protocol is a generalized example based on common practices.[3][4][7]
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of the internal standard solution (e.g., d6-24,25(OH)₂D₃ in methanol).
-
Add 200 µL of water and vortex.
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.
-
Centrifuge at 12,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 700 µL of hexane and 700 µL of methyl-tert-butyl ether (MTBE) and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 60 µL of 60:40 methanol/water).
-
Quantitative Data Summary
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Ion Suppression (%) | Reference |
| Protein Precipitation & LLE | 25(OH)D₂ / 25(OH)D₃ | Serum/Plasma | ~72% | Not specified | [14] |
| SPE | 25-OHD₂ / 25-OHD₃ | Plasma | 94.4% / 96.3% | Not specified | [5] |
| LLE-SPE | 1α,25(OH)₂VitD | Serum | Not specified | Reduced by 2-4 fold vs SPE alone | [8] |
Visualizations
Caption: Workflow for sample preparation and extraction of 24,25-dihydroxyvitamin D2.
Caption: Decision tree for troubleshooting low signal intensity in mass spectrometry.
References
- 1. Unlocking the Power of Vitamin D: How Automated Mass Spectrometry is Streamlining Testing | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 24,25-Dihydroxyvitamin D2 Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the sample preparation of 24,25-dihydroxyvitamin D2.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of 24,25-dihydroxyvitamin D2.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete protein precipitation: Vitamin D metabolites are extensively bound to Vitamin D Binding Protein (VDBP). Inefficient precipitation leads to poor release of the analyte. | - Optimize precipitating solvent: Acetonitrile is commonly used. Methanol can also be effective. Some protocols suggest using a mixture with zinc sulfate to enhance protein aggregation. - Ensure sufficient solvent-to-sample ratio: A higher ratio (e.g., 8:1 acetonitrile to serum) can improve precipitation efficiency.[1] - Vortex thoroughly and allow adequate incubation time: Ensure complete mixing and allow sufficient time for proteins to precipitate before centrifugation. |
| Inefficient extraction from the supernatant: The choice of extraction solvent and technique is critical for recovering the lipophilic vitamin D metabolites. | - Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane, heptane, or methyl tertiary butyl ether (MTBE).[2][3] Perform multiple extractions (e.g., 2x) to maximize recovery. - Solid-Phase Extraction (SPE): Ensure proper conditioning of the SPE cartridge. Optimize the wash and elution solvents. A common approach involves a reversed-phase sorbent.[4][5][6] - Supported Liquid Extraction (SLE): This technique can offer high throughput and good recovery. Ensure the sample is loaded correctly and allow sufficient time for partitioning into the organic phase. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of phospholipids and other matrix components: Biological samples are complex, and interfering substances can affect analyte ionization in the mass spectrometer. | - Improve sample cleanup: Traditional protein precipitation may not effectively remove lipids.[7] Consider more rigorous extraction methods like SPE or SLE. - Use a lipid removal product: Specific products are designed to selectively remove phospholipids from the sample extract. - Optimize chromatography: Ensure chromatographic separation of the analyte from interfering matrix components. The use of a phenyl-hexyl or pentafluorophenyl (PFP) column can provide different selectivity compared to standard C18 columns. |
| Poor Chromatographic Peak Shape or Resolution | Inappropriate column chemistry or mobile phase: Vitamin D metabolites, including isomers, can be challenging to separate. | - Column selection: A BEH-Phenyl column or a PFP column can offer better separation for vitamin D metabolites compared to traditional C18 columns.[2][8] - Mobile phase optimization: Experiment with different mobile phase compositions (e.g., methanol/water or acetonitrile/water) and additives (e.g., formic acid) to improve peak shape and resolution. |
| Low Sensitivity/Inability to Detect Low Concentrations | Low ionization efficiency of the analyte: Dihydroxyvitamin D metabolites can have poor ionization efficiency in their native form. | - Derivatization: The use of derivatizing agents can significantly enhance the ionization efficiency and thus the sensitivity of the analysis.[9][10][11][12] - Choice of derivatization reagent: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), and Amplifex have been shown to improve sensitivity for vitamin D metabolites.[10][11] |
| Inconsistent Results/Poor Reproducibility | Variability in manual sample preparation steps: Manual extraction procedures can introduce variability between samples. | - Use of an internal standard: A stable isotope-labeled internal standard (e.g., d6-24,25-dihydroxyvitamin D3) should be added at the beginning of the sample preparation process to correct for variability in extraction and ionization.[13] - Automated sample preparation: Automation can significantly improve the reproducibility of sample extraction.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for 24,25-dihydroxyvitamin D2 analysis?
A1: The optimal technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.
-
Protein Precipitation (PP): This is a simple and fast method but may result in significant matrix effects due to insufficient removal of interfering substances like phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PP and can provide high recovery rates.[14] However, it can be labor-intensive and may be difficult to automate.
-
Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup, leading to reduced matrix effects and improved sensitivity.[4][5][6] It is also amenable to automation for high-throughput applications.
Q2: Is derivatization necessary for the analysis of 24,25-dihydroxyvitamin D2?
A2: While not strictly necessary, derivatization is highly recommended, especially when analyzing low concentrations of 24,25-dihydroxyvitamin D2. Derivatization can significantly increase the ionization efficiency of the molecule, leading to a substantial improvement in sensitivity and the signal-to-noise ratio in mass spectrometry-based assays.[9][10][11][12]
Q3: Which derivatization reagent should I use?
A3: Several derivatization reagents are available, with PTAD, DMEQ-TAD, and Amplifex being commonly used for vitamin D metabolites.
-
PTAD (4-phenyl-1,2,4-triazoline-3,5-dione): A widely used reagent that reacts with the diene moiety of vitamin D.[15]
-
DMEQ-TAD (4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione): Known to provide good sensitivity.[2][3]
-
Amplifex: Reported to offer a significant improvement in ionization efficiency over PTAD.[9]
The choice of reagent may depend on the specific instrumentation and the desired level of sensitivity.
Q4: How can I separate 24,25-dihydroxyvitamin D2 from its isomers?
A4: The chromatographic separation of vitamin D metabolites and their isomers is crucial for accurate quantification.[16]
-
Column Choice: Using a column with different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl stationary phase, can improve the resolution of isobaric compounds.[2]
-
Method Optimization: Careful optimization of the mobile phase gradient and temperature can enhance separation.
Q5: What are the expected recovery rates for 24,25-dihydroxyvitamin D2?
A5: Recovery rates can vary depending on the sample matrix and the extraction method used. For dihydroxyvitamin D metabolites, recoveries ranging from 66% to over 90% have been reported using various extraction techniques.[6][17][18] It is essential to validate the recovery in your specific matrix using an appropriate internal standard.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the sample preparation of dihydroxyvitamin D metabolites. Note that some data may refer to the D3 form, as it is more commonly studied, but the principles are applicable to the D2 form.
Table 1: Comparison of Extraction Methodologies
| Extraction Method | Analyte(s) | Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | Vitamin D Metabolites | Serum | Variable, can be lower | Fast and simple | High matrix effects |
| Liquid-Liquid Extraction | Dihydroxyvitamin D Metabolites | Serum/Plasma | 80 - 105%[12] | Good cleanup, high recovery | Labor-intensive, difficult to automate |
| Solid-Phase Extraction | 25-OH-D2/D3 | Plasma | 89 - 104%[6] | Excellent cleanup, automatable | More complex method development |
| Supported Liquid Extraction | Dihydroxyvitamin D Metabolites | Serum | >75%[17] | High throughput, good recovery | Requires specific plates |
Table 2: Performance of Derivatization Reagents
| Derivatization Reagent | Target Moiety | Reported Sensitivity Improvement | Notes |
| PTAD | Diene | Significant | Widely used, good for multiple metabolites. |
| DMEQ-TAD | Diene | High | Provides good sensitivity for dihydroxy metabolites.[2] |
| Amplifex | Diene | ~10-fold over PTAD[9] | Offers excellent sensitivity. |
| 2-Nitrosopyridine | Diene | Higher than PTAD[9] | Improves ionization and chromatographic separation.[9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization (Adapted from Kaufmann et al., 2014)[2][8]
-
Sample Preparation: To 100 µL of serum, add an internal standard solution.
-
Protein Precipitation: Add 450 µL of methanol and 150 µL of 0.2 M zinc sulfate, vortexing after each addition. Centrifuge at 12,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 700 µL of hexane and 700 µL of methyl tertiary butyl ether (MTBE), vortexing after each addition.
-
Evaporation: Transfer the upper organic phase to a clean vial and evaporate to dryness under a stream of nitrogen at 37°C.
-
Derivatization: Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate and incubate for 30 minutes at room temperature in the dark. Add a second 25 µL aliquot of the derivatizing reagent and incubate for an additional 60 minutes.
-
Final Preparation: Add 40 µL of ethanol, evaporate to dryness, and reconstitute in an appropriate mobile phase for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE) with Derivatization (Adapted from Biotage Application Note)[17]
-
Sample Pre-treatment: To 200 µL of serum, add an internal standard and 200 µL of a water:isopropanol (50:50) mixture to disrupt protein binding.
-
Sample Loading: Load 300 µL of the pre-treated sample onto an SLE plate and allow it to absorb for 5 minutes.
-
Analyte Elution: Elute the analytes with two aliquots of 700 µL of heptane.
-
Derivatization: Collect the eluate in a collection plate containing 100 µL of a 0.25 mg/mL solution of PTAD in a heptane/ethyl acetate mixture. Shake in the dark for 2 hours at room temperature.
-
Final Preparation: Evaporate the eluate to dryness at 40°C and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of Vitamin D2 to 24,25-Dihydroxyvitamin D2.
Caption: General experimental workflows for LLE and SPE sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 17. data.biotage.co.jp [data.biotage.co.jp]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level 24,25-Dihydroxyvitamin D2 Detection
Welcome to the technical support center for the analysis of 24,25-dihydroxyvitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the sensitivity of low-level detection of this critical vitamin D metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring low levels of 24,25-dihydroxyvitamin D2?
A1: The primary challenges in quantifying low concentrations of 24,25-dihydroxyvitamin D2 include:
-
Low physiological concentrations: This metabolite is often present at very low levels in biological samples, requiring highly sensitive analytical methods.[1]
-
Interference from other vitamin D metabolites: The presence of structurally similar and more abundant metabolites, such as 25-hydroxyvitamin D3, can interfere with accurate quantification.[2][3]
-
Matrix effects: Components of the biological matrix (e.g., serum, plasma) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results.[1][4][5]
-
Poor ionization efficiency: Vitamin D metabolites are neutral compounds and often exhibit poor ionization efficiency, which limits detection sensitivity.[2][6]
-
Isobaric interference: Compounds with the same nominal mass can co-elute with the analyte, making it difficult to distinguish them using mass spectrometry alone.[1][4]
Q2: When should I consider using a derivatization agent for my analysis?
A2: Derivatization is highly recommended when you are struggling to achieve the required sensitivity for low-level 24,25-dihydroxyvitamin D2 detection.[1] Derivatization can significantly enhance the signal by improving the ionization efficiency of the analyte.[2][6] Reagents like DMEQ-TAD and PTAD have been shown to increase sensitivity by several folds.[7][8]
Q3: What are the advantages of using LC-MS/MS for 24,25-dihydroxyvitamin D2 analysis over immunoassays?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for vitamin D metabolite analysis due to its superior selectivity and sensitivity compared to immunoassays.[1][9] Key advantages include:
-
High specificity: LC-MS/MS can distinguish between different vitamin D metabolites, including isobaric compounds, through a combination of chromatographic separation and mass-to-charge ratio detection.[3]
-
Multiplexing capability: It allows for the simultaneous measurement of multiple vitamin D metabolites in a single run.[1][6][9]
-
Reduced cross-reactivity: Immunoassays can suffer from cross-reactivity with other metabolites, leading to inaccurate results.[3][10]
Troubleshooting Guides
Issue 1: Poor Signal Intensity/High Limit of Detection (LOD)
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient sample clean-up | Incorporate a phospholipid removal step (e.g., HybridSPE®-PLus) after protein precipitation.[4][5] | Phospholipids are a major source of matrix effects that can suppress the analyte signal.[4][5] |
| Suboptimal ionization | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[1][11] | APCI and APPI can be more effective for neutral compounds like vitamin D metabolites and may reduce matrix effects.[1][11] |
| Poor ionization of the native compound | Employ a chemical derivatization strategy using reagents like DMEQ-TAD or PTAD.[6][7][8][12] | Derivatization adds a readily ionizable group to the analyte, significantly increasing signal intensity.[2][6] |
| Low sample volume injected | Increase the injection volume if your LC system allows. | A larger injection volume introduces more analyte into the system, potentially increasing the signal. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix effects | Optimize the sample preparation method to effectively remove interfering substances.[4][5] | Consistent and thorough sample clean-up is crucial for minimizing variable matrix effects between samples. |
| Inadequate chromatographic separation | Optimize the liquid chromatography method, including the column, mobile phase composition, and gradient.[4] | Proper separation of the analyte from interfering compounds is essential for accurate quantification. |
| Lack of a suitable internal standard | Use a stable isotope-labeled internal standard for 24,25-dihydroxyvitamin D. | An internal standard helps to correct for variations in sample preparation and instrument response. |
Experimental Protocols
Protocol 1: Sample Preparation with Phospholipid Removal
This protocol is adapted from a method for the analysis of vitamin D metabolites in serum.[4][5]
-
Protein Precipitation:
-
To 100 µL of serum, add 300 µL of acetonitrile containing 1% formic acid.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Phospholipid Removal (using HybridSPE®-PLus):
-
Transfer the supernatant from the previous step to a HybridSPE®-PLus 96-well plate.
-
Apply a vacuum at 10" Hg for 4 minutes to pass the sample through the plate.
-
Collect the filtrate for LC-MS/MS analysis.
-
Protocol 2: Derivatization with DMEQ-TAD
This protocol is based on a method for enhancing the detection of vitamin D metabolites.[2][6][7]
-
Sample Extraction:
-
Perform a liquid-liquid extraction of the sample (e.g., with hexane and methyl-tertiary butyl ether).
-
Dry the organic extract under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.
-
-
Final Preparation:
-
Add 40 µL of ethanol to the reaction mixture.
-
Dry the derivatized extract under nitrogen.
-
Reconstitute in an appropriate solvent for LC-MS/MS injection.
-
Quantitative Data Summary
| Parameter | Method 1: No Derivatization | Method 2: With DMEQ-TAD Derivatization | Reference |
| Lower Limit of Quantification (LLOQ) | ~0.1-0.2 ng/mL | As low as 0.04 ng/mL (LOD) | [13] |
| Fold Increase in Sensitivity with Derivatization | - | 10-fold or more | [7] |
| Sample Volume Required | 100 µL serum | 100 µL serum | [6][7] |
| Derivatization Agent | Reported Sensitivity Increase | Reference |
| DMEQ-TAD | At least 10-fold | [7] |
| PTAD | 24 to 276-fold for various vitamin D metabolites | [8] |
Visualizations
Experimental Workflow for Enhanced Sensitivity
Caption: General workflow for sample preparation and analysis of 24,25-dihydroxyvitamin D2.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision-making workflow for troubleshooting low signal intensity.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. academic.oup.com [academic.oup.com]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 5. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 [mdpi.com]
- 13. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Vitamin D Metabolites: 24,25-Dihydroxyvitamin D2 vs. 1,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key vitamin D2 metabolites: 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂). The information presented is supported by experimental data to aid in research and development involving vitamin D analogs and pathways.
Introduction
Vitamin D undergoes a series of hydroxylation steps to become biologically active. The most well-known active form is 1,25-dihydroxyvitamin D, which plays a crucial role in calcium and phosphate homeostasis. Its precursor, 25-hydroxyvitamin D, can also be hydroxylated at the C-24 position to form 24,25-dihydroxyvitamin D. While 1,25(OH)₂D has been extensively studied, the biological role of 24,25(OH)₂D is still under investigation, with some evidence suggesting it may have its own distinct functions or act as a catabolic product. This guide focuses on the D2 (ergocalciferol-derived) forms of these metabolites.
At a Glance: Key Differences
| Feature | 1,25-Dihydroxyvitamin D2 (1,25(OH)₂D₂) | 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) |
| Primary Function | Active hormonal form, primary regulator of calcium and phosphate homeostasis. | Traditionally considered a catabolite of 25(OH)D₂, but may have some biological activity. |
| Binding to Vitamin D Receptor (VDR) | High affinity. | Low affinity. |
| Biological Potency | High. | Significantly lower than 1,25(OH)₂D₂. |
| Primary Signaling Pathway | Genomic (VDR-mediated gene transcription). | Less defined; may involve non-genomic or VDR-independent pathways. |
Quantitative Comparison of Biological Activity
The following table summarizes the comparative biological activities of 1,25(OH)₂D₂ and a closely related analog, 24-epi-1,25-dihydroxyvitamin D2 (24-epi-1,25(OH)₂D₂), from a study in vitamin D-deficient rats. It is important to note that this study used the 24-epimer of 1,25(OH)₂D₂ and not 24,25(OH)₂D₂ directly, highlighting the limited direct comparative data for 24,25(OH)₂D₂.
| Biological Activity | 1,25(OH)₂D₂ | 24-epi-1,25(OH)₂D₂ | Reference |
| Intestinal Calcium Transport | Fully active | ~50% as active as 1,25(OH)₂D₂ | [1] |
| Bone Mineralization | Fully active | ~50% as active as 1,25(OH)₂D₂ | [1] |
| Bone Calcium Mobilization (in vivo) | Active | Inactive in long-term studies, but shows short-lived activity. | [1] |
| Bone Resorption (in vitro, fetal rat bone) | Active | Only five times less active than 1,25(OH)₂D₂. | [1] |
| Binding to Chick Intestinal VDR | High affinity | One-third as active as 1,25(OH)₂D₃. | [1] |
Signaling Pathways
1,25-Dihydroxyvitamin D2 Signaling
1,25(OH)₂D₂ primarily exerts its effects through a genomic signaling pathway mediated by the nuclear Vitamin D Receptor (VDR). Upon binding to 1,25(OH)₂D₂, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby regulating their transcription. This process is crucial for the synthesis of proteins involved in calcium transport and bone metabolism.
24,25-Dihydroxyvitamin D2 Signaling
The signaling pathway for 24,25(OH)₂D₂ is not as well-defined as that for 1,25(OH)₂D₂. Due to its low affinity for the nuclear VDR, it is thought to have limited activity through the classical genomic pathway. However, research on the D3 form (24,25(OH)₂D₃) suggests the possibility of non-genomic signaling pathways that are independent of VDR-mediated gene transcription. These rapid, membrane-initiated responses may involve the activation of second messenger systems. It is plausible that 24,25(OH)₂D₂ could act through similar, yet to be fully elucidated, pathways.
Experimental Protocols
Vitamin D Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a ligand to the Vitamin D Receptor.
Objective: To compare the ability of 1,25(OH)₂D₂ and 24,25(OH)₂D₂ to displace a radiolabeled VDR ligand.
Materials:
-
Recombinant human VDR
-
Radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃)
-
Unlabeled 1,25(OH)₂D₂ and 24,25(OH)₂D₂ at various concentrations
-
Assay buffer
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (1,25(OH)₂D₂ and 24,25(OH)₂D₂).
-
In reaction tubes, incubate the recombinant VDR with a fixed concentration of the radiolabeled ligand in the presence of either buffer (for total binding), an excess of unlabeled 1α,25(OH)₂D₃ (for non-specific binding), or varying concentrations of the test compounds.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from free radioligand using either hydroxylapatite slurry (which binds the VDR-ligand complex) or by vacuum filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity by liquid scintillation counting.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
In Vitro Bone Resorption Assay (Pit Assay)
This assay measures the ability of a compound to stimulate osteoclast-mediated bone resorption.
Objective: To compare the effects of 1,25(OH)₂D₂ and 24,25(OH)₂D₂ on the bone-resorbing activity of osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., from mouse bone marrow)
-
Bone or dentin slices, or calcium phosphate-coated plates
-
Cell culture medium with osteoclastogenic stimuli (M-CSF and RANKL)
-
1,25(OH)₂D₂ and 24,25(OH)₂D₂ at various concentrations
-
Fixing and staining reagents (e.g., toluidine blue or TRAP staining)
-
Microscope with imaging software
Procedure:
-
Culture osteoclast precursor cells on bone/dentin slices or coated plates in the presence of M-CSF and RANKL to induce osteoclast formation.
-
Once mature osteoclasts have formed, treat the cells with varying concentrations of 1,25(OH)₂D₂ or 24,25(OH)₂D₂.
-
Continue the culture for a set period to allow for bone resorption.
-
Remove the cells from the slices/plates.
-
Stain the slices/plates to visualize the resorption pits.
-
Image the pits using a microscope and quantify the resorbed area using image analysis software.
Intestinal Calcium Transport Assay (Everted Gut Sac Technique)
This ex vivo method is used to measure the transport of substances across the intestinal epithelium.
Objective: To compare the effects of 1,25(OH)₂D₂ and 24,25(OH)₂D₂ on active calcium transport in the intestine.
Materials:
-
Small intestine segment from a laboratory animal (e.g., rat)
-
Krebs-Ringer bicarbonate buffer containing ⁴⁵Ca²⁺ (radioactive calcium)
-
1,25(OH)₂D₂ and 24,25(OH)₂D₂
-
Surgical instruments and sutures
-
Incubation bath with gassing (95% O₂ / 5% CO₂)
-
Scintillation counter
Procedure:
-
Euthanize the animal and excise a segment of the small intestine (e.g., duodenum).
-
Gently evert the intestinal segment over a glass rod so that the mucosal surface is on the outside.
-
Tie one end of the segment with a suture and fill the sac with a known volume of buffer. Tie the other end to close the sac.
-
Incubate the everted sac in a flask containing buffer with ⁴⁵Ca²⁺ and the test compound (1,25(OH)₂D₂ or 24,25(OH)₂D₂).
-
Gas the incubation medium with 95% O₂ / 5% CO₂ and incubate at 37°C for a specific time.
-
After incubation, remove the sac, rinse it, and collect the serosal fluid from inside the sac.
-
Measure the concentration of ⁴⁵Ca²⁺ in both the mucosal (outside) and serosal (inside) fluids using a scintillation counter.
-
Calculate the serosal-to-mucosal (S/M) concentration ratio to determine the extent of active calcium transport.
Conclusion
The available evidence indicates that 1,25-dihydroxyvitamin D2 is the biologically potent, hormonally active form of vitamin D2, acting primarily through the nuclear Vitamin D Receptor to regulate gene expression involved in calcium and bone metabolism. In contrast, 24,25-dihydroxyvitamin D2 exhibits significantly lower biological activity and a weaker affinity for the VDR. While traditionally viewed as a product of catabolism, emerging research, primarily on its D3 counterpart, suggests that 24,25-dihydroxyvitamin D may have unique, non-genomic signaling roles that are yet to be fully elucidated for the D2 form. For researchers and drug development professionals, understanding these fundamental differences in potency, receptor affinity, and signaling mechanisms is critical for the design and interpretation of studies involving these vitamin D metabolites and for the development of novel therapeutic agents targeting the vitamin D pathway. Further research is warranted to fully characterize the biological functions and signaling pathways of 24,25-dihydroxyvitamin D2.
References
A Comparative Analysis of 24,25-Dihydroxyvitamin D2 and 24,25-Dihydroxyvitamin D3 for Researchers and Drug Development Professionals
An In-depth Guide to the Biochemical and Physiological Distinctions Between Two Key Vitamin D Metabolites
For researchers, scientists, and professionals in drug development, a nuanced understanding of the metabolic pathways and physiological effects of vitamin D metabolites is paramount. This guide provides a detailed comparison of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), offering insights supported by experimental data to inform research and development endeavors. While both are products of the catabolic deactivation pathway of their respective vitamin D precursors, subtle structural differences lead to variations in their biochemical behavior and potential physiological roles.
Biochemical Properties: A Tale of Two Side Chains
The primary structural difference between vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) lies in their side chains, a distinction that is carried through to their hydroxylated metabolites. Vitamin D2 possesses a methyl group at carbon 24 and a double bond between carbons 22 and 23, features absent in vitamin D3. These seemingly minor variations influence how their 24,25-dihydroxylated forms interact with key proteins in the vitamin D endocrine system.
A notable difference has been observed in their affinity for the vitamin D binding protein (DBP), the primary carrier of vitamin D metabolites in the circulation. Experimental evidence from competitive protein-binding assays has demonstrated that 24,25-dihydroxyvitamin D2 exhibits a lower binding affinity for rat serum DBP compared to 24,25-dihydroxyvitamin D3. Specifically, 24,25(OH)₂D₂ was found to be 1.7 times less potent in displacing radiolabeled 25-hydroxyvitamin D3 from rat serum binding proteins, indicating a weaker interaction.[1]
Information directly comparing the binding affinities of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ to the Vitamin D Receptor (VDR) is limited in the available scientific literature. However, studies on 24,25(OH)₂D₃ have shown that its binding to the VDR is considerably weaker than that of the active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[2] This suggests that both 24,25-dihydroxylated metabolites are likely weak agonists of the VDR.
| Property | 24,25-dihydroxyvitamin D2 | 24,25-dihydroxyvitamin D3 | Reference |
| Molar Mass | ~428.65 g/mol | ~416.64 g/mol | N/A |
| Binding Affinity to DBP | Lower affinity; 1.7 times less potent than 24,25(OH)₂D₃ in displacing ³H-25(OH)D₃ from rat serum binding protein. | Higher affinity relative to 24,25(OH)₂D₂. | [1] |
| Binding Affinity to VDR | Data not readily available; presumed to be low. | Weak affinity compared to 1,25(OH)₂D₃. | [2] |
Metabolic Pathways: A Shared enzymatic machinery
Both 24,25(OH)₂D₂ and 24,25(OH)₂D₃ are products of the same enzymatic pathway, initiated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[3][4] This enzyme adds a hydroxyl group at the 24-position of 25-hydroxyvitamin D (25(OH)D), the main circulating form of vitamin D. This 24-hydroxylation is a key step in the catabolism and inactivation of vitamin D metabolites.
The metabolic pathways for both vitamin D2 and D3 are believed to run in parallel. Following their initial 25-hydroxylation in the liver, both 25(OH)D₂ and 25(OH)D₃ can be further hydroxylated at the 1α-position to form their active hormonal forms (1,25(OH)₂D₂ and 1,25(OH)₂D₃) or at the 24-position to form 24,25(OH)₂D₂ and 24,25(OH)₂D₃.[5] The subsequent metabolic fate of 24,25(OH)₂D₂ involves further hydroxylation to form products such as 24,25,28-trihydroxyvitamin D2 and 24,25,26-trihydroxyvitamin D2.[6] The metabolism of 24,25(OH)₂D₃ is part of a pathway that ultimately leads to the formation of calcitroic acid, which is then excreted.[7]
Physiological Functions: Emerging Roles in Bone Health
While traditionally considered inactive catabolites, emerging evidence suggests potential physiological roles for 24,25-dihydroxylated vitamin D metabolites, particularly in bone health.
Studies on 24,25(OH)₂D₃ have indicated that it may play a role in osteoblast differentiation and mineralization. Research has shown that 24,25(OH)₂D₃ can promote the osteoblastic differentiation of human mesenchymal stem cells.[8] Furthermore, both 1,25(OH)₂D₃ and its 24-hydroxylated metabolites, including 24,25(OH)₂D₃, have been found to enhance human osteoblast differentiation and mineralization in vitro.[9]
Direct comparative studies on the physiological effects of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ on bone mineralization are scarce. However, a study in mice fed diets containing either vitamin D2 or D3 found that mice on the D2 diet had higher bone volume and trabecular number at 16 weeks, despite having lower levels of the active hormone 1,25(OH)₂D.[10] This suggests that metabolites of vitamin D2, which could include 24,25(OH)₂D₂, may have direct effects on bone.
| Physiological Effect | 24,25-dihydroxyvitamin D2 | 24,25-dihydroxyvitamin D3 | Reference |
| Bone Mineralization | Limited direct data; studies on vitamin D2 suggest potential effects on bone. | Promotes osteoblast differentiation and mineralization in vitro. | [8][9][10] |
| Intestinal Calcium Transport | Data not readily available. | May have some activity, but less than 1,25(OH)₂D₃. | [4] |
Experimental Protocols
Competitive Protein Binding Assay for Vitamin D Metabolites
This assay is a fundamental technique for determining the binding affinity of ligands to a specific protein, such as the Vitamin D Receptor (VDR) or Vitamin D Binding Protein (DBP).
Objective: To determine the relative binding affinity of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ for VDR or DBP.
Materials:
-
Receptor/Protein Source: Recombinant human VDR or purified DBP.
-
Radiolabeled Ligand: Tritiated 25-hydroxyvitamin D₃ ([³H]25(OH)D₃) or tritiated 1,25-dihydroxyvitamin D₃ ([³H]1,25(OH)₂D₃).
-
Unlabeled Competitors: 24,25(OH)₂D₂, 24,25(OH)₂D₃, and unlabeled 25(OH)D₃ or 1,25(OH)₂D₃ (for standard curve).
-
Assay Buffer: A suitable buffer to maintain protein stability and binding, e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol.
-
Separation Method: Dextran-coated charcoal or hydroxylapatite to separate protein-bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Incubation: A constant amount of the receptor/protein and radiolabeled ligand are incubated with increasing concentrations of the unlabeled competitors (24,25(OH)₂D₂, 24,25(OH)₂D₃, and the standard).
-
Separation: After incubation to reach equilibrium, the protein-bound radioligand is separated from the free radioligand using the chosen separation method.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioligand against the concentration of the unlabeled standard. The concentrations of the test compounds (24,25(OH)₂D₂ and 24,25(OH)₂D₃) required to displace 50% of the bound radioligand (IC₅₀) are determined from their respective competition curves. The relative binding affinity is then calculated by comparing the IC₅₀ values.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D: Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 24,25,28-trihydroxyvitamin D2 and 24,25,26-trihydroxyvitamin D2: novel metabolites of vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D - Wikipedia [en.wikipedia.org]
- 8. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Antibodies in 24,25-Dihydroxyvitamin D2 Immunoassays
For researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism, the accurate quantification of its various metabolites is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies used in immunoassays for the detection of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), offering insights into the performance of these assays against alternative methods and presenting supporting experimental data.
Immunoassay Specificity: A Comparative Analysis
Immunoassays, particularly ELISA (Enzyme-Linked Immunosorbent Assay), are common tools for the quantification of vitamin D metabolites due to their high throughput and relatively low cost. However, the specificity of the antibodies used in these assays is a critical factor that can significantly impact the accuracy of the results. Cross-reactivity with other structurally similar vitamin D metabolites is a known challenge.
Below is a summary of the reported cross-reactivity of several commercial immunoassays. It is important to note that many of these assays are designed for the measurement of 25-hydroxyvitamin D (25(OH)D) and their cross-reactivity with other metabolites, including 24,25(OH)₂D₂, is a measure of their specificity.
| Assay/Antibody | Target Analyte | Cross-Reactant | Reported Cross-Reactivity (%) |
| IDS-iSYS Multi-Discipline Automated System Analyzer (Vitro) | 25(OH)D | 24,25(OH)₂D₂ | 37%[1] |
| 25(OH)D₃ | 101%[1] | ||
| 25(OH)D₂ | 105%[1] | ||
| Alinity i 25-OH Vitamin D (Abbott) | 25(OH)D | 24,25(OH)₂D₂ | 71.4% - 114.2%[1] |
| 24,25(OH)₂D₃ | 101.9% - 189.2%[1] | ||
| 25(OH)D₃ | 98.6% - 101.1%[1] | ||
| 25(OH)D₂ | 80.5% - 82.4%[1] | ||
| IDS 25-Hydroxy Vitamin D EIA kit | 25(OH)D | 24,25(OH)₂D₃ | >100% |
| 25(OH)D₃ | 100% | ||
| 25(OH)D₂ | 75% | ||
| IBL International 25-OH-Vitamin D ELISA | 25(OH)D | 24,25-(OH)₂-Vitamin D₃ | >100% |
| 25,26-(OH)₂-Vitamin D₃ | >100% | ||
| 1,25-(OH)₂-Vitamin D₃ | 8.8%[2] | ||
| Vitamin D₃ | 5.4%[2] | ||
| Vitamin D₂ | 1.8%[2] | ||
| MyBioSource Human 24,25-Dihydroxy Vitamin D3 (24,25-DVD3) ELISA Kit | 24,25(OH)₂D₃ | Analogues | No significant cross-reactivity or interference observed[3] |
Note: Data for antibodies raised specifically against 24,25-dihydroxyvitamin D2 is limited in publicly available literature. The table primarily reflects the cross-reactivity of assays targeting 25-hydroxyvitamin D with other metabolites.
Alternative Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A powerful alternative to immunoassays for the quantification of vitamin D metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers superior specificity and can simultaneously measure multiple vitamin D metabolites in a single run.
Advantages of LC-MS/MS:
-
High Specificity: LC-MS/MS can distinguish between different vitamin D metabolites with high accuracy, minimizing the issue of cross-reactivity.
-
Multiplexing: Allows for the simultaneous quantification of 25(OH)D₂, 25(OH)D₃, 24,25(OH)₂D₃, and other metabolites from a single sample.
-
Gold Standard: Often considered the reference method for vitamin D metabolite analysis due to its accuracy and precision.
Disadvantages of LC-MS/MS:
-
Higher Cost: The instrumentation and operational costs are significantly higher than for immunoassays.
-
Lower Throughput: Sample preparation and analysis time per sample are generally longer.
-
Requires Specialized Expertise: Operation of LC-MS/MS systems and data analysis require highly trained personnel.
Experimental Protocols
This protocol outlines the general steps for determining the cross-reactivity of an antibody using a competitive ELISA format.
1. Coating:
-
Microtiter plates are coated with a capture antibody specific for the target analyte (e.g., anti-24,25(OH)₂D₂).
-
The plate is incubated to allow the antibody to bind to the surface and then washed to remove any unbound antibody.
2. Competitive Binding:
-
A known amount of enzyme-labeled 24,25(OH)₂D₂ (conjugate) is mixed with either a standard solution of unlabeled 24,25(OH)₂D₂ or the test sample containing potential cross-reactants.
-
This mixture is added to the coated wells. The unlabeled analyte and the labeled conjugate compete for binding to the limited number of capture antibody sites.
3. Incubation and Washing:
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The plate is then washed to remove any unbound labeled or unlabeled analyte.
4. Substrate Addition and Detection:
-
A substrate for the enzyme is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.
-
The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.
5. Calculation of Cross-Reactivity:
-
The concentration of the cross-reactant required to displace 50% of the labeled analyte is determined.
-
Cross-reactivity is calculated as: (Concentration of target analyte at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100%.
This protocol provides a general workflow for the analysis of vitamin D metabolites using LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: Proteins in the serum or plasma sample are precipitated using a solvent like acetonitrile.
-
Liquid-Liquid Extraction: The vitamin D metabolites are extracted from the supernatant using a non-polar solvent.
-
Derivatization (Optional): In some methods, metabolites are derivatized to improve ionization efficiency and sensitivity.
2. Liquid Chromatography (LC) Separation:
-
The extracted and prepared sample is injected into a liquid chromatograph.
-
A reversed-phase column is typically used to separate the different vitamin D metabolites based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
The separated metabolites from the LC column are introduced into the mass spectrometer.
-
The molecules are ionized, and a specific precursor ion for each metabolite is selected.
-
The precursor ion is fragmented, and specific product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.
4. Quantification:
-
The concentration of each metabolite is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (often a stable isotope-labeled version of the analyte).
Visualizing the Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathways for both Vitamin D₂ and Vitamin D₃, highlighting the key enzymatic conversions.
Caption: Metabolic pathways of Vitamin D2 and Vitamin D3.
Experimental Workflow: Cross-Reactivity Assessment
The logical flow for assessing antibody cross-reactivity is depicted in the diagram below.
Caption: Workflow for determining antibody cross-reactivity.
References
Navigating the Nuances of Vitamin D Metabolite Analysis: A Comparative Guide to 24,25-Dihydroxyvitamin D2 Immunoassay and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides a comparative analysis of two distinct analytical methodologies—immunoassay and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the measurement of 24,25-dihydroxyvitamin D2, a lesser-studied but increasingly important metabolite in the vitamin D pathway.
While immunoassays offer a high-throughput and often automated solution, their performance for less common metabolites like 24,25-dihydroxyvitamin D2 can be hampered by significant limitations, primarily cross-reactivity. In contrast, LC-MS/MS stands as the gold-standard reference method, providing superior specificity and the capability for multiplex analysis of various vitamin D metabolites. This guide will delve into the performance characteristics, experimental protocols, and logical considerations for choosing the appropriate analytical platform.
Performance Characteristics: A Head-to-Head Comparison
The selection of an analytical method hinges on its performance. Below is a summary of the key quantitative parameters for immunoassay and LC-MS/MS in the context of 24,25-dihydroxyvitamin D2 analysis. It is important to note that dedicated commercial immunoassays for 24,25-dihydroxyvitamin D2 are not widely available, and the data for immunoassays is primarily based on the cross-reactivity of assays designed for other vitamin D metabolites.
| Performance Parameter | Immunoassay | LC-MS/MS |
| Specificity | Low to Moderate | Very High |
| Cross-reactivity | Significant cross-reactivity with other vitamin D metabolites is a major concern. For instance, the IDS-iSYS 25 VitD analyzer shows 37% cross-reactivity with 24,25-dihydroxyvitamin D2, while the Abbott Architect assay exhibits a broad range of 71.4% to 114.2% cross-reactivity[1]. This can lead to inaccurate quantification. | Highly specific, capable of chromatographically separating and differentiating structurally similar metabolites, including isomers, ensuring that the measurement is exclusive to 24,25-dihydroxyvitamin D2[2][3]. |
| Sensitivity (Limit of Quantitation, LoQ) | Generally in the low nmol/L range for total 25-hydroxyvitamin D assays[1]. The specific LoQ for 24,25-dihydroxyvitamin D2 via cross-reactivity is not well-defined. | High sensitivity, with LoQs typically in the low nmol/L to pmol/L range, making it suitable for quantifying the low circulating concentrations of dihydroxylated vitamin D metabolites[4]. |
| Accuracy (Bias) | Can exhibit significant positive or negative bias depending on the specific cross-reacting metabolites present in the sample[5][6]. Overestimation due to cross-reactivity with 24,25(OH)2D3 has been noted in some immunoassays[7]. | Considered the reference method with high accuracy. Mean discrepancies from reference methods are typically low, often within -2% to -5%[2][4]. |
| Precision (Coefficient of Variation, CV%) | Within-run and between-run CVs for total 25-hydroxyvitamin D assays are generally <15%[5]. | Excellent precision with within-run and between-run CVs typically below 10%, and often under 5%[4][5]. |
| Throughput | High-throughput, with automated platforms capable of processing hundreds of samples per day. | Lower throughput compared to immunoassays, though advancements in automation and sample preparation are increasing capacity. |
| Multiplexing Capability | Typically measures a single analyte or a total of several metabolites. | Can simultaneously quantify multiple vitamin D metabolites in a single run, providing a comprehensive profile of the vitamin D pathway[2][3][4]. |
Experimental Protocols: A Glimpse into the Methodologies
The experimental workflows for immunoassay and LC-MS/MS differ significantly in their principles and complexity.
Immunoassay Protocol (Chemiluminescence Immunoassay - CLIA)
Immunoassays for vitamin D metabolites are typically competitive binding assays. In this format, the analyte in the sample competes with a labeled antigen for a limited number of binding sites on a specific antibody. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.
Key Experimental Steps:
-
Sample Pre-treatment: Liberation of vitamin D metabolites from the vitamin D binding protein (VDBP) in the serum or plasma sample.
-
Competitive Binding: The treated sample is incubated with an antibody specific to a vitamin D metabolite and a labeled vitamin D derivative (e.g., acridinium-labeled).
-
Washing: Unbound components are washed away.
-
Signal Detection: A trigger solution is added to initiate a chemiluminescent reaction. The light signal is measured by a luminometer.
-
Quantification: The concentration of the analyte is determined by comparing the signal to a calibration curve.
LC-MS/MS Protocol
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. This technique allows for the precise identification and quantification of molecules based on their mass-to-charge ratio.
Key Experimental Steps:
-
Sample Preparation:
-
Protein Precipitation: Removal of proteins from the serum or plasma sample, typically using a solvent like methanol or acetonitrile.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purification of the sample to remove interfering substances.
-
(Optional) Derivatization: Chemical modification of the vitamin D metabolites to enhance ionization efficiency and sensitivity, for example, using reagents like DMEQ-TAD[2][8].
-
-
Liquid Chromatography (LC) Separation: The prepared sample is injected into an LC system. A chromatographic column (e.g., C18 or Phenyl) separates the different vitamin D metabolites based on their physicochemical properties.
-
Mass Spectrometry (MS) Detection:
-
Ionization: The separated metabolites are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Tandem Mass Spectrometry (MS/MS): The ionized molecules are fragmented, and specific precursor-product ion transitions are monitored (Selected Reaction Monitoring - SRM), providing a high degree of specificity for each analyte.
-
-
Quantification: The concentration of 24,25-dihydroxyvitamin D2 is determined by comparing its peak area to that of a stable isotope-labeled internal standard and a calibration curve.
Visualizing the Methodologies
To further elucidate the experimental processes and the logical framework for method selection, the following diagrams are provided.
Conclusion: A Clear Choice for Specific and Accurate Measurement
For the specific and accurate quantification of 24,25-dihydroxyvitamin D2, LC-MS/MS is unequivocally the superior method. The inherent limitations of immunoassays, particularly the significant and variable cross-reactivity with other vitamin D metabolites, render them unreliable for this specific analyte. While immunoassays may offer advantages in throughput for total 25-hydroxyvitamin D screening, their utility for nuanced research and drug development applications involving specific, less abundant metabolites like 24,25-dihydroxyvitamin D2 is highly questionable.
Researchers and drug development professionals should prioritize the adoption of LC-MS/MS for studies requiring precise and accurate data on individual vitamin D metabolites. The ability of LC-MS/MS to provide a comprehensive and accurate profile of the vitamin D metabolic pathway is essential for advancing our understanding of vitamin D metabolism and its role in health and disease.
References
- 1. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. academic.oup.com [academic.oup.com]
Validating 24,25-Dihydroxyvitamin D2 as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The scientific community is increasingly exploring the clinical utility of vitamin D metabolites beyond 25-hydroxyvitamin D (25(OH)D) to better understand vitamin D metabolism and its role in various physiological and pathological processes. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), a catabolite of vitamin D2, is emerging as a potential biomarker. This guide provides a comprehensive comparison of 24,25(OH)2D2 with other vitamin D metabolites, supported by experimental data and detailed methodologies, to aid in its validation as a clinical biomarker.
The Role of 24,25-Dihydroxyvitamin D in Metabolism
Vitamin D, obtained from sun exposure (vitamin D3) or diet and supplements (vitamin D2 and D3), is a prohormone that undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and the standard indicator of vitamin D status. The second hydroxylation, primarily in the kidneys, produces the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D).
The catabolism, or breakdown, of vitamin D metabolites is primarily regulated by the enzyme 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme converts 25(OH)D into 24,25-dihydroxyvitamin D (24,25(OH)2D), rendering it less active. Therefore, measuring 24,25(OH)2D levels can provide insights into the rate of vitamin D catabolism.
dot
Caption: Simplified Vitamin D metabolic pathway.
24,25-Dihydroxyvitamin D2 as a Biomarker: A Comparative Analysis
While 25(OH)D is the established biomarker for vitamin D status, its levels may not fully reflect the functional aspects of vitamin D metabolism, such as the rate of catabolism. Here, 24,25(OH)2D2 emerges as a potentially valuable biomarker, especially in populations with significant vitamin D2 intake from supplements or fortified foods.
Quantitative Data Summary
The following table summarizes the analytical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 24,25(OH)2D2 and its comparison with other key vitamin D metabolites.
| Parameter | 24,25(OH)2D2 | 25(OH)D2 | 24,25(OH)2D3 | 25(OH)D3 | Reference(s) |
| Method of Detection | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS/MS | |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | ~0.6 ng/mL | ~0.5 ng/mL | ~0.6 ng/mL | [1] |
| Linearity (Range) | 0.5 - 50 ng/mL | 0.6 - 100 ng/mL | 0.5 - 50 ng/mL | 0.6 - 100 ng/mL | [1] |
| Intra-assay Precision (%CV) | < 10% | < 8% | < 8% | < 7% | [1] |
| Inter-assay Precision (%CV) | < 10% | < 8% | < 8% | < 7% | [1] |
| Recovery | > 90% | > 90% | > 90% | > 90% |
Note: The values presented are approximate and can vary depending on the specific LC-MS/MS methodology and laboratory.
Clinical Significance and Potential Applications
The measurement of 24,25(OH)2D2, particularly in conjunction with its precursor 25(OH)D2, can offer a more dynamic assessment of vitamin D metabolism.
-
Assessing Vitamin D Catabolism: Elevated levels of 24,25(OH)2D2 relative to 25(OH)D2 may indicate an increased rate of vitamin D2 catabolism. This can be particularly relevant in monitoring the efficacy of vitamin D2 supplementation.
-
Diagnosing CYP24A1 Gene Mutations: Inactivating mutations in the CYP24A1 gene lead to decreased catabolism of vitamin D metabolites, resulting in elevated 1,25(OH)2D levels and hypercalcemia. In such cases, the ratio of 25(OH)D to 24,25(OH)2D (the Vitamin D Metabolite Ratio, or VDMR) is significantly increased and serves as a key diagnostic marker. While most studies focus on the D3 forms, the principle applies to the D2 metabolites as well.
-
Chronic Kidney Disease (CKD): Patients with CKD often exhibit altered vitamin D metabolism. Monitoring 24,25(OH)2D2 levels could provide insights into the impact of CKD on vitamin D catabolism.
-
Personalizing Vitamin D Supplementation: Understanding an individual's rate of vitamin D catabolism through the measurement of 24,25(OH)2D2 could help in tailoring vitamin D2 supplementation strategies for optimal efficacy.
Experimental Protocols
The gold standard for the accurate measurement of 24,25(OH)2D2 and other vitamin D metabolites is LC-MS/MS. The following table outlines a typical experimental protocol.
| Step | Description |
| 1. Sample Collection and Preparation | Serum or plasma is collected. An internal standard (e.g., deuterated 24,25(OH)2D2) is added to the sample to correct for analytical variability. |
| 2. Protein Precipitation | A protein precipitating agent (e.g., acetonitrile or methanol) is added to the sample to remove proteins that can interfere with the analysis. The sample is then centrifuged, and the supernatant is collected. |
| 3. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | The supernatant is further purified using either LLE (e.g., with hexane or methyl tert-butyl ether) or SPE to isolate the vitamin D metabolites from other interfering substances. |
| 4. Derivatization (Optional) | In some methods, a derivatizing agent (e.g., PTAD) is added to improve the ionization efficiency and sensitivity of the vitamin D metabolites during mass spectrometry analysis. |
| 5. LC-MS/MS Analysis | The purified extract is injected into a liquid chromatograph for separation of the different vitamin D metabolites. The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification based on their specific mass-to-charge ratios. |
Biomarker Validation Workflow
The validation of a new biomarker like 24,25(OH)2D2 is a multi-step process that requires rigorous analytical and clinical validation.
dot
Caption: A typical biomarker validation workflow.
Conclusion and Future Directions
24,25-dihydroxyvitamin D2 holds promise as a valuable biomarker for assessing vitamin D catabolism, particularly in individuals receiving vitamin D2 supplementation. Its measurement, in conjunction with 25(OH)D2, can provide a more comprehensive picture of vitamin D metabolism than 25(OH)D2 alone. The analytical methods for its quantification are well-established and robust.
However, further research is needed to fully elucidate the clinical utility of 24,25(OH)2D2. Specifically, large-scale clinical studies are required to:
-
Establish definitive reference ranges for 24,25(OH)2D2 in different populations.
-
Directly compare the diagnostic and prognostic performance of 24,25(OH)2D2 with other vitamin D metabolites for various health outcomes.
-
Investigate the potential therapeutic implications of modulating vitamin D catabolism based on 24,25(OH)2D2 levels.
As our understanding of the complexities of vitamin D metabolism continues to grow, the validation and integration of novel biomarkers like 24,25-dihydroxyvitamin D2 will be crucial for advancing personalized medicine and optimizing patient care.
References
Navigating the Nuances of Vitamin D Metabolism: A Comparative Guide to Serum 24,25-Dihydroxyvitamin D2 Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of vitamin D analysis is evolving, with growing interest in metabolites beyond 25-hydroxyvitamin D (25(OH)D). Among these, 24,25-dihydroxyvitamin D [24,25(OH)2D], a catabolite of 25(OH)D, is gaining recognition as a potential biomarker for vitamin D status and catabolism. This guide provides a comparative overview of the reference intervals and analytical methodologies for serum 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), offering valuable insights for research and clinical drug development.
Reference Intervals for 24,25-Dihydroxyvitamin D
While specific reference intervals for serum 24,25-dihydroxyvitamin D2 remain to be definitively established across diverse populations, research has provided valuable data for total 24,25(OH)2D and its ratio to 25(OH)D. These findings offer a foundational understanding for researchers.
A significant study involving a large cohort of healthy young adults established a reference interval of 7 to 23 for the ratio of total 25(OH)D to total 24,25(OH)2D.[1][2][3][4] Furthermore, a concentration of greater than 4.2 nmol/L for total 24,25(OH)2D was identified as a diagnostic cut-off, indicating a replete vitamin D status.[1][2][3][4] In a study focused on middle-aged adults, a reference interval of 0.4 to 8.9 nmol/L was reported for total serum 24,25(OH)2D. It is important to note that these intervals are for the combined measurement of both the D2 and D3 forms.
| Analyte | Population | Reference Interval | Source |
| 25(OH)D:24,25(OH)2D Ratio | Healthy Young Adults | 7 - 23 | [1][2][3][4] |
| Total 24,25(OH)2D | Healthy Young Adults | > 4.2 nmol/L (for replete status) | [1][2][3][4] |
| Total 24,25(OH)2D | Middle-Aged Adults | 0.4 - 8.9 nmol/L |
Comparative Analysis of Measurement Methodologies
The accurate quantification of 24,25(OH)2D2 is critical for its clinical and research applications. Currently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recognized as the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity.[5] However, immunoassays are also available, though they present certain limitations.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays (e.g., CLIA, RIA) |
| Specificity | High. Can differentiate between 24,25(OH)2D2 and 24,25(OH)2D3, as well as other vitamin D metabolites.[5] | Lower. Can exhibit cross-reactivity with other vitamin D metabolites, including the C3 epimers of vitamin D2 and D3, potentially leading to inaccurate results.[6] |
| Sensitivity | High. Capable of detecting low concentrations of metabolites. | Variable, with some assays showing lower sensitivity compared to LC-MS/MS. |
| Throughput | Can be lower compared to automated immunoassays, though advancements are improving throughput. | Generally higher, making them suitable for large-scale clinical testing. |
| Complexity & Cost | More complex instrumentation and requires specialized personnel, leading to higher operational costs.[5] | Less complex and generally more cost-effective for routine analysis. |
| Standardization | Considered the reference method, with ongoing efforts for standardization.[5] | Standardization across different manufacturers and platforms can be a challenge. |
Experimental Protocols: A Closer Look at LC-MS/MS
The superior performance of LC-MS/MS in measuring 24,25(OH)2D2 stems from its meticulous analytical process. A typical workflow involves several key steps:
Caption: A generalized workflow for the analysis of serum 24,25-dihydroxyvitamin D2 using LC-MS/MS.
A detailed experimental protocol for the simultaneous measurement of multiple vitamin D metabolites, including 24,25(OH)2D, by LC-MS/MS typically includes the following steps:
-
Sample Preparation:
-
Protein Precipitation: Removal of proteins from the serum sample, often using acetonitrile.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: To isolate the vitamin D metabolites from the serum matrix.
-
Derivatization (Optional): Some methods employ derivatization to enhance the ionization efficiency and sensitivity of the analytes.[5]
-
-
Chromatographic Separation:
-
Utilizing Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) to separate the different vitamin D metabolites based on their physicochemical properties.
-
-
Mass Spectrometric Detection:
-
Employing a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection and quantification of the target analytes.
-
Vitamin D Metabolism and the Role of 24,25(OH)2D
Understanding the metabolic pathway of vitamin D is crucial for interpreting the significance of 24,25(OH)2D levels.
Caption: Simplified metabolic pathway of Vitamin D2, highlighting the formation of 24,25(OH)2D2.
Conclusion
The measurement of serum 24,25-dihydroxyvitamin D2, alongside other vitamin D metabolites, holds promise for a more comprehensive assessment of vitamin D status and metabolism. While LC-MS/MS stands as the superior analytical method, the choice of methodology will depend on the specific research or clinical question, sample throughput requirements, and available resources. The reference intervals for the 25(OH)D:24,25(OH)2D ratio and the diagnostic cut-off for total 24,25(OH)2D provide a valuable starting point for interpreting results. However, the paucity of specific reference data for 24,25-dihydroxyvitamin D2, particularly in diverse age and ethnic groups, underscores the need for further research in this area. As our understanding of the vitamin D metabolome expands, the role of 24,25(OH)2D2 in health and disease will undoubtedly become clearer, paving the way for more precise diagnostic and therapeutic strategies.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Modulation by 24,25-dihydroxyvitamin D2 and Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 24,25-dihydroxyvitamin D2 and the biologically active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3), on gene expression. While direct comparative transcriptomic data for 24,25-dihydroxyvitamin D2 is limited, this document synthesizes available research on related vitamin D metabolites to infer its activity and contrasts it with the well-documented genomic effects of calcitriol. The information is supported by experimental data and detailed methodologies to aid in research and development.
Introduction
Calcitriol is the principal hormonal form of vitamin D, exerting its biological effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[1] The VDR, upon ligand binding, heterodimerizes with the retinoid X receptor (RXR) and interacts with vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This signaling pathway is crucial for calcium and phosphate homeostasis, bone health, and the regulation of cellular proliferation and differentiation.[1]
24,25-dihydroxyvitamin D2 is a metabolite of vitamin D2. While historically considered an inactive catabolite, emerging evidence suggests potential biological activity, including its own influence on gene expression. Understanding the similarities and differences in gene regulation between 24,25-dihydroxyvitamin D2 and calcitriol is essential for developing novel therapeutic agents that may offer a more targeted and nuanced modulation of the vitamin D signaling pathway.
Comparative Gene Expression Analysis
The following table summarizes the key findings on the gene-regulatory potential of 25-hydroxyvitamin D2 in comparison to calcitriol.
| Feature | 25-hydroxyvitamin D2 (25(OH)D2) | Calcitriol (1α,25-dihydroxyvitamin D3) | Reference |
| Potency (EC50) | Average EC50 of 295 nM for 206 common target genes | Average EC50 of 0.48 nM for 206 common target genes | [4] |
| Target Genes | At saturating concentrations, regulates a comparable number and identity of target genes to calcitriol. | Regulates a wide array of target genes involved in calcium homeostasis, immune function, cell cycle, and more. | [3][4] |
| VDR Binding | Lower affinity for the VDR compared to calcitriol. | High-affinity ligand for the VDR (KD ≈ 0.1 nM). | [3][4] |
| Threshold for Gene Regulation | Largely insufficient to modulate gene expression at concentrations below 250 nM. | Effective at sub-nanomolar concentrations. | [3][4] |
Key Gene Targets
Both 25(OH)D2 (at supra-physiological concentrations) and calcitriol have been shown to regulate a common set of genes, indicating that they act through the same VDR-mediated pathway. Some of the key commonly regulated genes include:
-
CYP24A1 (24-hydroxylase): A primary target gene of VDR activation, it encodes the enzyme responsible for the catabolism of both 25-hydroxyvitamin D and calcitriol, representing a negative feedback loop.[5]
-
CAMP (Cathelicidin Antimicrobial Peptide): An antimicrobial peptide crucial for innate immunity.
-
VDR (Vitamin D Receptor): Calcitriol can upregulate the expression of its own receptor.[6]
Experimental Protocols
In Vitro Treatment of PBMCs for Gene Expression Analysis
This protocol is based on the methodology described by Hanel et al. (2022) for studying the effects of vitamin D metabolites on the transcriptome of human peripheral blood mononuclear cells (PBMCs).[3]
1. PBMC Isolation:
-
Peripheral blood is collected from healthy donors.
-
PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Isolated cells are washed with phosphate-buffered saline (PBS).
2. Cell Culture and Treatment:
-
PBMCs are cultured in RPMI-1640 medium supplemented with 10% charcoal-depleted fetal calf serum, L-glutamine, streptomycin, and penicillin.
-
Cells are seeded at a density of 0.5 million cells/ml.
-
Cells are treated with various concentrations of 25(OH)D2, calcitriol, or a solvent control (e.g., 0.1% ethanol) for specified time points (e.g., 4, 8, or 24 hours).
3. RNA Extraction and Sequencing:
-
Total RNA is extracted from the treated cells using a suitable kit (e.g., RNeasy Mini Kit).
-
RNA quality and quantity are assessed (e.g., using a Bioanalyzer).
-
RNA sequencing (RNA-seq) is performed to analyze the global gene expression profiles.
4. Data Analysis:
-
Sequencing reads are mapped to the human genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by the treatments compared to the control.
-
Bioinformatic analyses, such as gene ontology and pathway analysis, are conducted to understand the biological functions of the regulated genes.
Electrophoretic Mobility Shift Assay (EMSA) for VDR-VDRE Binding
This protocol is adapted from the study by Nishimura et al. (1995) investigating the binding of VDR to the vitamin D responsive element (VDRE).[7]
1. Preparation of Nuclear Extracts:
-
Cells expressing VDR are harvested.
-
Nuclear extracts containing the VDR are prepared using a standard nuclear extraction protocol.
2. Probe Labeling:
-
A double-stranded oligonucleotide probe containing the VDRE sequence is synthesized.
-
The probe is labeled with a radioactive isotope (e.g., [γ-32P]ATP) or a non-radioactive label (e.g., biotin).
3. Binding Reaction:
-
The labeled probe is incubated with the nuclear extract in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Different concentrations of 24,25-dihydroxyvitamin D or calcitriol are added to the reaction to assess their effect on VDR-VDRE binding.
4. Electrophoresis and Detection:
-
The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes).
-
The formation of a protein-DNA complex (a shifted band) indicates binding of the VDR to the VDRE.
Signaling Pathways and Experimental Workflow
Genomic Signaling Pathway of Vitamin D Metabolites
Caption: Genomic signaling pathway of vitamin D metabolites.
Experimental Workflow for Comparative Transcriptomics
Caption: Experimental workflow for comparative transcriptomics.
Conclusion
Current evidence suggests that while 24,25-dihydroxyvitamin D2 and its precursors can modulate gene expression through the VDR, they are significantly less potent than calcitriol. At supra-physiological concentrations, 25-hydroxyvitamin D2 can regulate a similar set of genes as calcitriol, indicating a shared mechanism of action. However, the physiological relevance of this direct gene regulation by 25(OH)D2 remains to be fully elucidated, as it typically requires conversion to its dihydroxylated form to become fully active.
The weaker interaction of 24,25-dihydroxyvitamin D3 with the VDR and its responsive elements, as demonstrated in vitro, likely extends to the D2 form, explaining the lower potency.[7] Further research, including direct comparative genome-wide studies, is necessary to fully delineate the specific gene expression profiles induced by 24,25-dihydroxyvitamin D2 and to understand its potential biological roles and therapeutic applications. This guide provides a foundational understanding based on the currently available data to inform future research in this area.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D 3 | Musculoskeletal Key [musculoskeletalkey.com]
- 3. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 5. Expression of the 1,25-dihydroxyvitamin D3-24-hydroxylase gene in rat intestine: response to calcium, vitamin D3 and calcitriol administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Vitamin D Metabolism: A Comparative Guide to 24,25-Dihydroxyvitamin D2 and its Analogs in Clinical Outcomes
For researchers, scientists, and drug development professionals, understanding the intricate roles of vitamin D metabolites is paramount for therapeutic innovation. While much of the focus has been on 1,25-dihydroxyvitamin D, emerging evidence underscores the significance of other metabolites, including 24,25-dihydroxyvitamin D. This guide provides a comparative analysis of the correlation between 24,25-dihydroxyvitamin D2 levels and its synthetic analog, paricalcitol, with a range of clinical outcomes, supported by experimental data and detailed methodologies.
Direct research on the clinical implications of endogenous 24,25-dihydroxyvitamin D2 is limited. However, extensive clinical trials on its synthetic analog, 19-nor-1,25-dihydroxyvitamin D2 (paricalcitol), offer valuable insights into the therapeutic potential of modulating the vitamin D receptor pathway. This guide will focus on the clinical data for paricalcitol across various disease states and discuss the broader context of 24,25-dihydroxyvitamin D metabolism.
Vitamin D Metabolism: A Brief Overview
Vitamin D, obtained from sun exposure (D3) or diet (D2 and D3), undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and indicator of vitamin D status. The second hydroxylation, primarily in the kidneys, produces the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D). The enzyme CYP24A1 initiates the catabolism of both 25(OH)D and 1,25(OH)2D by hydroxylating at the C-24 position, leading to the formation of 24,25-dihydroxyvitamin D (24,25(OH)2D).
Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) and Clinical Outcomes
Paricalcitol is a selective vitamin D receptor activator (VDRa) designed to suppress parathyroid hormone (PTH) with a lower risk of hypercalcemia and hyperphosphatemia compared to calcitriol.[1] Its clinical efficacy has been evaluated in several key areas.
Chronic Kidney Disease (CKD) and Mineral and Bone Disorder (MBD)
CKD is characterized by impaired vitamin D metabolism, leading to secondary hyperparathyroidism (SHPT) and MBD.[2] Paricalcitol is approved for the prevention and treatment of SHPT in patients with CKD.[1][3]
Quantitative Data Summary: Paricalcitol in CKD-MBD
| Clinical Outcome | Study Population | Intervention | Key Findings | Reference |
| Secondary Hyperparathyroidism (SHPT) | Hemodialysis patients | Paricalcitol vs. Placebo | Significant reduction in intact PTH (iPTH) levels. | [4] |
| Kidney transplant recipients | Paricalcitol | Significant decrease in PTH levels after 12 months (P < .001).[5] | [5][6] | |
| Bone Mineral Density (BMD) | Kidney transplant recipients | Paricalcitol | Significant improvement in bone density after 12 months (P < .001).[5] | [5] |
| Diabetic nephropathy (CKD stages 2-4) | Paricalcitol (1 or 2 µ g/day ) vs. Placebo | Significant reductions in bone-specific alkaline phosphatase (BAP) (P < 0.001).[7] | [7] | |
| Mineral Metabolism | Hemodialysis patients | Paricalcitol vs. 1,25(OH)2D3 | Less elevation of serum calcium and phosphorus compared to 1,25(OH)2D3 for similar PTH suppression.[8] | [8] |
| Diabetic nephropathy (CKD stages 2-4) | Paricalcitol (2 µ g/day ) | Transient, modest increase in serum phosphate (+0.29 mg/dL; P < 0.001).[7] | [7] |
Cardiovascular Outcomes in CKD
Cardiovascular disease is a major cause of mortality in CKD patients.[9] The potential cardiovascular benefits of paricalcitol have been a key area of investigation.
Quantitative Data Summary: Paricalcitol and Cardiovascular Outcomes in CKD
| Clinical Outcome | Study Population | Intervention | Key Findings | Reference |
| Cardiovascular Events | CKD patients (pre-dialysis and dialysis) | Paricalcitol vs. Placebo (Meta-analysis of 21 RCTs) | Reduced risk of cardiovascular events (RR 0.55; 95% CI 0.35-0.87; p = 0.01).[10] | [10] |
| Left Ventricular (LV) Structure and Function | CKD patients with LV hypertrophy (OPERA Trial) | Paricalcitol (1 µ g/day ) vs. Placebo for 52 weeks | No significant change in LV mass index.[11] | [11] |
| Hospitalizations | CKD patients with LV hypertrophy (OPERA Trial) | Paricalcitol (1 µ g/day ) vs. Placebo for 52 weeks | Reduced number of cardiovascular-related hospitalizations.[11] | [11] |
Oncology
The vitamin D receptor is expressed in various cancer cells, and its activation can inhibit proliferation and induce differentiation and apoptosis.[12][13] Paricalcitol has been investigated as an anti-cancer agent, particularly in combination with chemotherapy.
Quantitative Data Summary: Paricalcitol in Oncology
| Cancer Type | Study Population | Intervention | Key Findings | Reference |
| Myeloid Leukemia, Myeloma, Colon Cancer (In Vitro) | Human cancer cell lines | Paricalcitol | Inhibited proliferation of HL-60, NB-4, THP-1, NCI-H929, HT-29, and SW837 cells.[12] | [12] |
| Colon Cancer (In Vivo) | Nude mice with HT-29 xenografts | Paricalcitol | Reduced tumor weight compared to vehicle-treated mice (P < .001).[12] | [12] |
| Advanced Pancreatic Cancer | Patients with previously untreated metastatic pancreatic cancer | Paricalcitol + Gemcitabine/Nab-paclitaxel | Phase II trial to evaluate tolerability and efficacy.[14][15][16] | [14][15][16] |
| Advanced Malignancies | Patients with advanced cancers | Paricalcitol + Gemcitabine (Phase 1) | Paricalcitol can be safely administered up to 7 µg/kg weekly with gemcitabine without dose-limiting hypercalcemia.[17] | [17] |
Experimental Protocols
Measurement of 24,25-Dihydroxyvitamin D
The accurate measurement of vitamin D metabolites is crucial for clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.
Protocol: Simultaneous Quantification of 25(OH)D and 24,25(OH)2D3 by UPLC-MS/MS
-
Sample Preparation: 100 µL of serum is used. A deuterated internal standard for 24,25(OH)2D3 is added.
-
Extraction: Liquid-liquid extraction is performed to isolate the vitamin D metabolites.
-
Derivatization: Chemical derivatization is carried out to enhance the analytical sensitivity and selectivity.
-
Analysis: The sample is analyzed using an ACQUITY UPLC System with a Xevo TQ-S mass spectrometer.
-
Quantification: The lower limits of quantification are in the range of 0.1-0.2 ng/mL.
VITAL Study: Paricalcitol in Diabetic Nephropathy
Protocol:
-
Study Design: Double-blind, placebo-controlled, randomized trial.
-
Participants: Patients with diabetic nephropathy (CKD stages 2-4).
-
Intervention: Paricalcitol (1 or 2 µ g/day ) or placebo.
-
Primary Outcome: Reduction in proteinuria.
-
Post Hoc Analysis: Effects on calcium and phosphate metabolism and bone markers (BAP, iPTH).
-
Measurements: Serum and urinary calcium and phosphate, serum BAP, and iPTH were measured at baseline and throughout the study.[7]
The 25(OH)D:24,25(OH)2D Ratio as a Biomarker
The ratio of 25(OH)D to 24,25(OH)2D, also known as the vitamin D metabolite ratio (VMR), is emerging as a functional biomarker of vitamin D status and CYP24A1 enzyme activity.[18][19] In healthy individuals, this ratio is typically less than 25.[20][21] An elevated ratio (>80) can be indicative of inactivating mutations in the CYP24A1 gene, leading to hypercalcemia.[20][21][22] While most research has focused on the D3 forms, this ratio highlights the importance of assessing vitamin D catabolism in addition to the circulating levels of 25(OH)D.
Conclusion
While direct clinical data on endogenous 24,25-dihydroxyvitamin D2 is sparse, the extensive research on its synthetic analog, paricalcitol, provides a strong foundation for understanding the therapeutic potential of targeting the vitamin D receptor with D2-based compounds. Paricalcitol has demonstrated significant efficacy in managing secondary hyperparathyroidism in CKD, with potential benefits for bone health and cardiovascular outcomes. Its role in oncology is an active area of investigation. Future research should aim to further elucidate the specific roles of endogenous 24,25-dihydroxyvitamin D2 and D3, and the clinical utility of the 25(OH)D:24,25(OH)2D ratio in a broader range of diseases. The continued development of sensitive and specific analytical methods will be critical to advancing our understanding of the complex interplay of vitamin D metabolites in human health and disease.
References
- 1. Clinical Uses of 1,25-dihydroxy-19-nor-vitamin D(2) (Paricalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paricalcitol (Zemplar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. 19-Nor-1-alpha-25-dihydroxyvitamin D2 (Paricalcitol) safely and effectively reduces the levels of intact parathyroid hormone in patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Paricalcitol on Bone Density After Kidney Transplantation: Analysis of 2 Transplant Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of paricalcitol on mineral bone metabolism in kidney transplant recipients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of acute administration of 19-Nor-1,25-dihydroxy-vitamin D2 and 1,25-dihydroxy-vitamin D3 on serum calcium and phosphorus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Paricalcitol on Vascular Calcification and Cardiovascular Disease in Uremia: Beyond PTH Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of paricalcitol on cardiovascular outcomes and renal function in patients with chronic kidney disease : A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Paricalcitol on Left Ventricular Mass and Function in CKD—The OPERA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 19-Nor-1α,25-dihydroxyvitamin D2 (paricalcitol): effects on clonal proliferation, differentiation, and apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. npcf.us [npcf.us]
- 15. Chemotherapy + Paricalcitol for Pancreatic Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A phase 1, open-label, dose escalation study of intravenous paricalcitol in combination with gemcitabine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. testcatalog.org [testcatalog.org]
- 21. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 24,25-Dihydroxyvitamin D2
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 24,25-Dihydroxyvitamin D2. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This information is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS).
I. Personal Protective Equipment (PPE) and Immediate Safety Measures
Given the potent biological activity of vitamin D analogs, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling 24,25-Dihydroxyvitamin D2.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Must be worn at all times when handling the compound to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly. |
| Body Protection | Impervious laboratory coat. | A fully fastened lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a risk of aerosol or dust formation. | Engineering controls, such as a chemical fume hood, are the primary means of exposure control. |
II. Hazard Identification and First Aid
24,25-Dihydroxyvitamin D2 and its analogs are classified as highly toxic if swallowed, in contact with skin, or if inhaled.[1] Prompt and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
III. Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Protect from light and moisture.
-
Recommended storage temperature is typically -20°C for the powder form.[3]
-
Solutions in solvent should be stored at -80°C for long-term stability.[3]
IV. Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action must be taken to contain and decontaminate the area.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
V. Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling 24,25-Dihydroxyvitamin D2 in a laboratory setting.
Caption: Procedural workflow for the safe handling of 24,25-Dihydroxyvitamin D2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
